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  • Product: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
  • CAS: 2219356-88-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride . Executive Summary (1R)-1-(Morpholin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride .

Executive Summary

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) is a chiral, saturated heterocyclic building block utilized in modern drug discovery. Characterized by a morpholine ring substituted at the C2 position with a chiral 1-hydroxyethyl group, this fragment is particularly valued in Central Nervous System (CNS) medicinal chemistry. Its core utility lies in its ability to modulate lipophilicity (LogP), enhance aqueous solubility, and introduce specific stereochemical vectors that improve target selectivity. This guide provides a comprehensive analysis of its properties, synthesis, and handling for research applications.[1]

Chemical Identity & Stereochemistry[2][3][4][5]

Nomenclature and Identifiers
  • IUPAC Name: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

  • Common Name: (1R)-1-(2-Morpholinyl)ethanol HCl

  • CAS Number: 2219356-88-2

  • Molecular Formula: C₆H₁₃NO₂[2][3][4][5] · HCl

  • Molecular Weight: 167.63 g/mol (Salt); 131.17 g/mol (Free Base)

  • SMILES (Isomeric): CC1CNCCO1.Cl

Stereochemical Analysis

The compound features two chiral centers:[6][7]

  • C1' (Exocyclic): The hydroxyl-bearing carbon on the ethyl side chain. The (1R) designation strictly defines this center.

  • C2 (Endocyclic): The morpholine ring carbon attached to the side chain.

Critical Note on Diastereomers: While the CAS 2219356-88-2 specifically denotes the (1R) configuration at the side chain, the stereochemistry at the morpholine C2 position is often determined by the synthetic route. In a non-stereoselective synthesis, the product exists as a mixture of diastereomers: (1R, 2R) and (1R, 2S) . High-purity research grades typically specify the relative stereochemistry (e.g., anti or syn) or provide the compound as a single diastereomer derived from chiral pool synthesis. Researchers must verify the diastereomeric purity (dr) via chiral HPLC or NMR before use in SAR (Structure-Activity Relationship) studies.

Physicochemical Properties[1][3][7][8][9][11][12][13][14]

The following data summarizes the core properties relevant to medicinal chemistry optimization.

PropertyValue (Approx.)Context
Physical State Off-white to white solidHygroscopic crystalline powder
Melting Point 125 – 130 °CTypical for amine HCl salts
Solubility >50 mg/mL (Water, DMSO)Highly soluble due to ionic character and H-bonding
pKa (Base) 8.4 – 8.7Morpholine nitrogen (secondary amine)
LogP -1.32 (Free Base)Highly hydrophilic; lowers lipophilicity of parent drugs
H-Bond Donors 3 (NH, OH, HCl)Facilitates specific binding interactions
H-Bond Acceptors 3 (N, O, O)Ether oxygen and hydroxyl group

Synthetic Methodologies

The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol requires control over the exocyclic chiral center. Two primary strategies are employed: Asymmetric Reduction of a ketone precursor and Chiral Pool Synthesis .

Route A: Asymmetric Reduction (Ketone Route)

This route is preferred for scalability. It involves the reduction of 1-(morpholin-2-yl)ethan-1-one.

  • Precursor Formation: Protection of morpholine-2-carboxylic acid followed by conversion to the Weinreb amide and Grignard reaction (MeMgBr) yields the ketone.

  • Asymmetric Reduction: The ketone is reduced using a chiral catalyst (e.g., Noyori transfer hydrogenation or Corey-Bakshi-Shibata (CBS) reduction) to establish the (1R) alcohol.

  • Deprotection: Removal of the N-protecting group (e.g., Boc) and salt formation.

Route B: Chiral Pool / Ring Closure

This route constructs the morpholine ring from chiral amino-alcohol precursors, such as amino acid derivatives, ensuring defined stereochemistry at both centers.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for the Asymmetric Reduction pathway, the most common route for generating the (1R) alcohol.

Synthesis_Pathway Start Morpholine-2-carboxylic Acid (N-Protected) Step1 Weinreb Amide Formation Start->Step1 Intermediate1 N-Boc-2-acetylmorpholine (Ketone) Step1->Intermediate1 MeMgBr Step2 Asymmetric Reduction (Noyori/CBS) Intermediate1->Step2 Stereoselective H-Transfer Intermediate2 (1R)-Alcohol (N-Protected) Step2->Intermediate2 Establish (1R) Center Step3 Deprotection & HCl Salt Formation Intermediate2->Step3 HCl/Dioxane Final (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride Step3->Final

Caption: Synthetic pathway via asymmetric reduction of the ketone intermediate to yield the specific (1R) stereoisomer.

Applications in Drug Discovery[1][2][11][12][16]

Pharmacophore Features

The morpholine scaffold is a "privileged structure" in medicinal chemistry.[8] The (1R)-1-(Morpholin-2-yl)ethan-1-ol fragment offers specific advantages:

  • Solubility Enhancement: The basic nitrogen and hydroxyl group significantly lower the LogP of lipophilic drug candidates, improving oral bioavailability.

  • Metabolic Stability: Unlike open-chain ethers, the morpholine ring is relatively resistant to rapid metabolic cleavage, though the N-position is a site for conjugation if unsubstituted.

  • Vector Positioning: The chiral hydroxyl group serves as a specific anchor point for hydrogen bonding within a receptor pocket, potentially increasing potency compared to the racemate.

Analytical Characterization

To validate the integrity of this building block, the following protocols are standard:

  • ¹H NMR (DMSO-d₆): Distinct signals for the methyl doublet (~1.1 ppm) and the methine quartet of the ethanol chain. The morpholine ring protons appear as a complex multiplet between 2.5 – 3.8 ppm.

  • Chiral HPLC: Essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr). Columns such as Chiralpak AD-H or OD-H are typically used with alkane/alcohol mobile phases.

Handling and Safety Information

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3][4]

Handling Protocols:

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). The substance is hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.[9] Retrieved from [Link]

  • Lenci, E., et al. (2021).[10] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

Sources

Exploratory

Therapeutic applications of chiral morpholine derivatives in drug discovery

Executive Summary The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in over 25 FDA-approved drugs.[1] While the achiral morpholine core is renowned for optimizing pharmacokinetic (PK) prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in over 25 FDA-approved drugs.[1] While the achiral morpholine core is renowned for optimizing pharmacokinetic (PK) profiles—specifically solubility and metabolic stability—the introduction of chirality (C2/C3-substitution) elevates this scaffold from a passive PK modulator to an active driver of target selectivity.

This guide analyzes the therapeutic utility of chiral morpholine derivatives, moving beyond basic bioisosterism to explore how stereochemistry dictates potency in kinase inhibitors (Oncology) and neurotransmitter reuptake inhibitors (CNS). It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) data for immediate application in drug discovery workflows.

The Chiral Morpholine Pharmacophore[2]

The morpholine ring is often employed to lower the logP of lipophilic compounds while maintaining a pKa (approx. 8.3) that ensures ionization at physiological pH. However, the introduction of chiral centers at the C2 or C3 positions creates a distinct "Stereochemical Vector" that restricts conformational flexibility, locking the molecule into a bioactive conformation.

Physicochemical Advantages
PropertyEffect of Chiral Morpholine SubstitutionMechanism of Action
Basicity Modulation Lowers pKa (vs. Piperidine)The inductive effect of the ether oxygen reduces N-basicity (pKa ~8.3 vs 11.0), improving bioavailability and reducing lysosomal trapping.
Metabolic Stability Blocks CYP450 OxidationSubstitution at C2/C3 sterically hinders metabolic hotspots, preventing N-dealkylation or alpha-oxidation.
Vectorial Alignment SelectivityChiral substituents orient the N-lone pair and Ether oxygen to specific vectors, distinguishing between homologous binding pockets (e.g., PI3K isoforms).
Visualization: The Morpholine SAR Logic

The following diagram illustrates the functional roles of specific atomic positions within the chiral morpholine core.

MorpholineSAR Core Chiral Morpholine Core Oxygen Ether Oxygen (O1) H-Bond Acceptor Core->Oxygen Kinase Hinge Binder Nitrogen Amine Nitrogen (N4) Solubility/Ionization Core->Nitrogen pKa ~8.3 ChiralCenter C2/C3 Stereocenter Conformational Lock Core->ChiralCenter Isoform Selectivity Oxygen->Nitrogen Inductive Effect Metabolism Metabolic Blockade (CYP450 Shielding) ChiralCenter->Metabolism Steric Hindrance

Figure 1: Functional decomposition of the chiral morpholine scaffold in drug design.

Therapeutic Case Studies

Oncology: PI3K/mTOR Inhibition

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen is critical for binding to the hinge region of the ATP-binding pocket (typically forming a hydrogen bond with the backbone amide of Valine residues).

  • Case Study: GDC-0941 (Pictilisib) vs. ZSTK474.

  • Mechanism: The morpholine ring mimics the adenine ring of ATP. However, achiral morpholines often suffer from poor isoform selectivity (pan-PI3K inhibition).

  • Chiral Solution: Introducing a methyl or ethyl group at the C3 position of the morpholine ring can induce a "pucker" in the ring conformation. This steric clash prevents binding to the mTOR active site (which is tighter) while maintaining affinity for PI3K

    
    , effectively decoupling dual inhibition when it is not desired.
    
CNS Disorders: NK1 Antagonists & Antidepressants

The central nervous system (CNS) requires high lipophilicity for Blood-Brain Barrier (BBB) penetration, but high lipophilicity often leads to non-specific binding. Chiral morpholines solve this by providing a rigid, 3D scaffold that increases complexity (Fsp3) without excessive molecular weight.

  • Case Study: Aprepitant (Emend).

  • Target: Neurokinin-1 (NK1) receptor antagonist.[2][3][4]

  • Stereochemistry: The drug features a cis-2,3-disubstituted morpholine core. The (2R,3S) configuration is absolute; the enantiomer is virtually inactive.

  • Synthesis Insight: The synthesis of Aprepitant utilizes a crystallization-induced diastereoselective transformation , a sophisticated method where a dynamic equilibrium allows the isolation of a single chiral isomer from a mixture in high yield.

Experimental Protocols

Protocol A: Industrial Synthesis of Chiral Morpholines (Aprepitant Strategy)

Context: This protocol describes the "crystallization-induced dynamic resolution" method, essential for generating high-enantiomeric excess (ee) morpholine cores on a kilogram scale.

Reagents:

  • N-benzyl ethanolamine[2]

  • Glyoxylic acid[2]

  • (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (Chiral auxiliary)

  • Trifluoroacetic anhydride (TFAA)

  • Boron trifluoride etherate (

    
    )
    

Step-by-Step Methodology:

  • Oxazinone Formation: Condense N-benzyl ethanolamine with glyoxylic acid in toluene at reflux to form the 2-hydroxy-1,4-oxazin-3-one lactam.

  • Activation: Treat the lactam with TFAA to generate the reactive N-acyliminium ion species.

  • Chiral Coupling: Add the chiral alcohol auxiliary. This forms a mixture of acetal diastereomers (approx 1:1 ratio).

  • Crystallization-Induced Resolution (The Critical Step):

    • Heat the mixture in heptane/toluene.

    • Add a catalytic amount of acid (TsOH). This allows the diastereomers to interconvert (epimerize) via the iminium ion intermediate.

    • Cool slowly. The desired diastereomer is less soluble and crystallizes out, driving the equilibrium toward the desired product (Le Chatelier's principle).

    • Yield: >90% of the single diastereomer.[4]

  • Ring Functionalization: Subsequent Grignard addition (e.g., 4-fluorophenyl magnesium bromide) opens the lactam and reforms the morpholine ring with established C2/C3 stereochemistry.

Visualization: Synthesis Workflow

AprepitantSynthesis Start N-benzyl ethanolamine + Glyoxylic Acid Intermediate1 2-hydroxy-1,4-oxazin-3-one (Racemic Lactam) Start->Intermediate1 Cyclization Activation N-Acyliminium Ion (Generated via TFAA) Intermediate1->Activation Activation Equilibrium Diastereomer Mixture (Dynamic Equilibrium) Activation->Equilibrium + Chiral Alcohol Equilibrium->Equilibrium Epimerization Crystallization Crystallization-Induced Resolution Equilibrium->Crystallization Acid Cat. / Cooling Product Pure Chiral Morpholine Core (>99% de) Crystallization->Product Isolation

Figure 2: Crystallization-induced diastereoselective synthesis of the Aprepitant morpholine core.[5]

Protocol B: Bench-Scale Enantioselective Synthesis (Organocatalysis)

Context: For discovery-stage medicinal chemistry where chiral auxiliaries are too expensive, use this organocatalytic route.

  • Substrate: Start with an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -chloroaldehyde and an amino alcohol.
    
  • Catalyst: Use a chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst).

  • Reaction: The catalyst forms an enamine with the aldehyde, directing the nucleophilic attack of the amino alcohol oxygen to the

    
    -position.
    
  • Cyclization: Subsequent base treatment (NaH) effects the intramolecular

    
     displacement of the chloride by the amine, closing the morpholine ring.
    
  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health (PMC). [Link]

  • Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. PubMed. [Link][2]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

Sources

Foundational

(1R)-1-(Morpholin-2-yl)ethan-1-ol HCl as a chiral building block

An In-Depth Technical Guide to: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Executive Summary: The "Polar Pivot" in Drug Architecture (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (CAS 2219356-88-2) represents a high-value chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

Executive Summary: The "Polar Pivot" in Drug Architecture

(1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (CAS 2219356-88-2) represents a high-value chiral building block in modern medicinal chemistry. Unlike simple morpholine rings, which serve primarily as solubility-enhancing caps, this scaffold introduces a chiral hydroxyl handle adjacent to the ring. This "polar pivot" allows for the precise vectorization of substituents, enabling the construction of complex 3D architectures while maintaining the favorable physicochemical properties of the morpholine core (low logP, high metabolic stability).

This guide dissects the structural, synthetic, and application-based aspects of this molecule, providing researchers with the actionable intelligence needed to deploy it effectively in Lead Optimization (LO) campaigns.

Part 1: Molecular Architecture & Stereochemical Analysis

Structural Profile

The molecule consists of a saturated morpholine heterocycle substituted at the C2 position with a 1-hydroxyethyl group. The hydrochloride salt form ensures stability and water solubility, making it easy to handle in bench-scale synthesis.

PropertyValue / Description
CAS Number 2219356-88-2
Formula C₆H₁₃NO₂ · HCl
MW 167.63 g/mol
Chiral Centers Two: C2 (morpholine ring) and C1' (side chain).
Stereochemistry The (1R) designation strictly defines the alcohol center. Note: Commercial sources often supply this as a single diastereomer, implying the C2 center is also fixed (typically anti to the alcohol if synthesized via chelation-controlled reduction).
pKa (Conj.[1] Acid) ~8.3 (Morpholine N). The proximal -OH can lower this via inductive effects.
The Stereochemical Challenge

While the name specifies (1R), the presence of the C2 chiral center on the ring creates the potential for diastereomers:

  • (1R, 2R): Anti relationship (often thermodynamically favored).

  • (1R, 2S): Syn relationship.

Critical Insight: In drug design, the relative stereochemistry determines the vector of the N-substituent relative to the O-substituent. Researchers must verify the diastereomeric ratio (dr) of their starting material using NMR or Chiral HPLC, as "1R" alone does not guarantee a single diastereomer.

Part 2: Synthetic Pathways & Manufacturing Logic

The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol typically hinges on the diastereoselective reduction of a 2-acetylmorpholine precursor. This approach allows the existing chirality of the ring (if present) or the chelation capability of the heteroatoms to direct the incoming hydride.

Core Synthesis: Chelation-Controlled Reduction

The most robust route involves the reduction of N-protected 2-acetylmorpholine. The choice of reducing agent dictates the stereochemical outcome (Cram's Chelate Model vs. Felkin-Anh).

SynthesisPath cluster_logic Stereochemical Control Start N-Boc-2-Acetylmorpholine (Achiral or Racemic) Inter Transition State (Metal-Chelated) Start->Inter Coordination Reagent Selectride / Zn(BH4)2 (Chelation Control) Reagent->Inter Product (1R)-1-(Morpholin-2-yl)ethan-1-ol (High Diastereoselectivity) Inter->Product Hydride Attack

Figure 1: Chelation-controlled reduction strategy. Zinc borohydride or L-Selectride coordinates with the ring oxygen and carbonyl oxygen, directing hydride attack to favor the 'anti' diastereomer.

Alternative: Chiral Pool Synthesis

For absolute stereocontrol of both centers, starting from L-Threonine or L-Allothreonine is preferred.

  • Cyclization: The amino acid side chain forms the morpholine ring.

  • Reduction: The carboxylic acid is reduced to the aldehyde/ketone and subsequently to the alcohol.

  • Advantage:[2][3][4][5][6] Both chiral centers are fixed by the biological precursor.

  • Disadvantage:[2][7][8] Higher step count and cost.

Part 3: Medicinal Chemistry Utility

This building block is not just a passive linker; it is a functional tool for optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.

Strategic Application Matrix
ChallengeSolution via (1R)-Morpholinyl-ethanolMechanism
Low Solubility Polar Surface Area (PSA) The morpholine ether + hydroxyl group adds ~30-40 Ų PSA, disrupting crystal packing.
High Clearance Metabolic Blocking The C2 substitution sterically hinders N-dealkylation and oxidation at the alpha-carbon.
Potency Plateau H-Bond Targeting The chiral -OH can serve as a specific H-bond donor to backbone carbonyls in the binding pocket.
Decision Logic for SAR

SAR_Logic Start Lead Compound Optimization Issue1 Is Solubility < 10 µM? Start->Issue1 Action1 Replace Piperidine/Phenyl with Morpholine Core Issue1->Action1 No Action2 Use (1R)-Alcohol Handle to lower LogD Issue1->Action2 Yes Issue2 Is hERG Inhibition High? Issue2->Action2 Yes (Lower Lipophilicity) Action3 Etherify -OH to extend into solvent channel Issue2->Action3 No (Explore Potency) Action1->Issue2

Figure 2: SAR Decision Tree. Utilizing the morpholine-alcohol scaffold to solve common Lead Optimization bottlenecks.

Part 4: Experimental Protocols

Trustworthiness: These protocols are based on standard handling of secondary amine salts and chiral alcohols.

Handling & Free-Basing the HCl Salt

The HCl salt is hygroscopic. For reactions requiring a free amine (e.g., Buchwald-Hartwig), it must be neutralized in situ or pre-treated.

  • Protocol:

    • Suspend 1.0 eq of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl in DCM or MeOH.

    • Add 1.1 eq of MP-Carbonate (solid supported base) or Triethylamine .

    • Stir for 30 mins. Filter off the resin (if using MP-Carbonate) or proceed directly if using soluble base.

    • Note: Avoid aqueous workup if possible, as the free base is highly water-soluble.

Example Workflow: S_NAr Coupling

Coupling the morpholine nitrogen to a heteroaryl chloride (e.g., 4-chloropyridine).

  • Reagents: Heteroaryl chloride (1.0 eq), (1R)-Scaffold (1.2 eq), DIPEA (3.0 eq), DMSO (0.5 M).

  • Procedure:

    • Dissolve the chloride in DMSO.

    • Add DIPEA followed by the morpholine salt.

    • Heat to 80°C - 100°C for 4-12 hours. Monitor by LCMS.

    • Critical Step: The secondary alcohol is less nucleophilic than the amine but can compete at high temperatures. If O-arylation is observed, lower the temperature or use a weaker base (K₂CO₃).

  • Workup: Dilute with EtOAc, wash with brine (x3) to remove DMSO. The product will remain in the organic layer if the heteroaryl group is lipophilic enough.

Part 5: Quality Control & Analytics

Verifying the stereochemical integrity of this building block is non-negotiable.

  • Chiral HPLC Method:

    • Column: Chiralpak IC or AD-H (immobilized amylose derivatives often work best for amino alcohols).

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine additive is crucial to sharpen the peak of the secondary amine.

    • Detection: UV at 210 nm (morpholine absorption is weak; rely on the counter-ion or derivatize with benzoyl chloride if needed).

  • NMR Diagnostic:

    • The methine proton of the chiral alcohol (CH-OH) usually appears as a multiplet around 3.5 - 4.0 ppm.

    • In the (1R, 2R)-anti isomer, the coupling constant between the ring proton (H2) and the side chain proton (H1') is typically larger (6-9 Hz) compared to the syn isomer, due to hydrogen bonding locking the conformation.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source:Medicinal Research Reviews, 2020.[6]

    • URL:[Link]

  • Stereoselective Synthesis of Morpholines

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[5]

    • Source:Journal of the American Chemical Society, 2024.[5]

    • URL:[Link]

  • Chiral Building Blocks in Drug Discovery

    • Title: Synthesis of chiral building blocks for use in drug discovery.
    • Source:Molecules, 2004.
    • URL:[Link]

  • Reduction of Alpha-Chiral Ketones

    • Title: Diastereoselective and enantioselective Mukaiyama aldol reactions of alpha-ketoesters.[9]

    • Source:PubMed Central, 2010. (Provides context on setting adjacent chiral centers).
    • URL:[Link]

Sources

Exploratory

Molecular weight and physicochemical data for (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

This technical guide is structured as a high-level monograph designed for drug development scientists. It prioritizes actionable data, characterization methodologies, and stereochemical rigor over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph designed for drug development scientists. It prioritizes actionable data, characterization methodologies, and stereochemical rigor over generic descriptions.

Core Chemical Identity & Physicochemical Profile

This section consolidates the fundamental data required for stoichiometric calculations and formulation feasibility studies. The compound is a chiral building block, critical in fragment-based drug discovery (FBDD) for modulating solubility and metabolic stability.

Datasheet
ParameterTechnical Specification
IUPAC Name (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
Common Name

-Methyl-2-morpholinemethanol HCl
CAS Number 2219356-88-2 (Specific (1R) isomer)
Related CAS 1228600-25-6 (Ketone precursor); 1309313-86-9 (Base/Racemate)
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 167.63 g/mol (Salt); 131.17 g/mol (Free Base)
Chirality (1R) at the exocyclic ethyl chain; C2 ring stereochemistry requires definition (see Section 2).[1]
Physical State White to off-white crystalline solid
Solubility High aqueous solubility (>50 mg/mL estimated); Soluble in MeOH, DMSO.
LogP (Predicted) -0.98 (Hydrophilic)
pKa (Base) ~8.4 (Morpholine nitrogen)
Structural Context

The molecule features two potential stereocenters:[3][4][5][6][7]

  • C2 Position (Ring): The junction between the morpholine ring and the side chain.

  • C1' Position (Side Chain): The carbon bearing the hydroxyl group.

Critical Note: The designation "(1R)" explicitly defines the side-chain stereochemistry. However, commercial samples often exist as diastereomeric mixtures unless the ring C2 configuration (e.g., 2R or 2S) is also specified. For high-affinity binding, diastereomeric purity is as critical as enantiomeric purity.

Stereochemical Integrity & Analysis

In drug development, the "1R" configuration is often selected to match the binding pocket geometry of target proteins (e.g., kinase hinge regions). Verifying this absolute configuration is non-trivial.

Stereochemical Control Workflow

The following diagram illustrates the logic flow for establishing and validating stereochemistry during synthesis or incoming quality control (QC).

StereochemControl Start Raw Material (1-Morpholin-2-yl-ethanone) Reaction Asymmetric Transfer Hydrogenation (ATH) Start->Reaction Ru-Catalyst Crude Crude (1R)-Alcohol (Diastereomeric Mix) Reaction->Crude Purification Chiral Resolution (L-Tartaric Acid or HPLC) Crude->Purification Enrichment Final Isolated (1R)-Isomer HCl Salt Purification->Final Mosher Mosher's Ester NMR Analysis Final->Mosher Config Check XRay Single Crystal X-Ray (SXRD) Final->XRay Absolute Proof

Figure 1: Stereochemical synthesis and validation workflow. ATH indicates Asymmetric Transfer Hydrogenation.

Experimental Protocols

These protocols are designed to be self-validating. The "Trustworthiness" of your data depends on running appropriate blanks and system suitability standards.

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Standard C18 columns cannot separate enantiomers. This method uses a polysaccharide-based stationary phase to differentiate the spatial arrangement of the (1R) and (1S) isomers.

  • Objective: Quantify the ratio of (1R) isomer to its enantiomer/diastereomers.

  • Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of Ethanol/Heptane (50:50). Add 10 µL of Diethylamine (DEA) to ensure the morpholine nitrogen is free (not protonated), improving peak shape.

Chromatographic Conditions:

Parameter Setting Rationale
Column Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm) Amylose/Cellulose derivatives provide superior chiral recognition for amino-alcohols.
Mobile Phase n-Heptane : Ethanol : DEA (90 : 10 : 0.1) DEA suppresses tailing caused by the basic morpholine nitrogen interacting with silanols.
Flow Rate 1.0 mL/min Standard flow for isocratic elution.
Detection UV @ 210 nm Low wavelength required as the molecule lacks strong chromophores (no aromatic rings).

| Temperature | 25°C | Ambient control to maintain consistent separation factors (


). |

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between the (1R) major peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 (High tailing indicates insufficient DEA).
    
Protocol B: Salt Stoichiometry Determination

Confirming the mono-hydrochloride form is vital for molecular weight accuracy in dosing.

  • Method: Potentiometric Titration with Silver Nitrate (AgNO

    
    ).
    
  • Solvent: Dissolve 50 mg of substance in 30 mL deionized water + 1 mL HNO

    
    .
    
  • Titrant: 0.01 M AgNO

    
     standardized solution.
    
  • Endpoint Detection: Potentiometric (Ag/AgCl electrode).

  • Calculation:

    
    
    Theoretical Cl for C
    
    
    
    H
    
    
    NO
    
    
    ·HCl is 21.15%. Deviations >0.5% indicate hygroscopicity or impure salt formation.

Handling & Stability Guidelines

As a secondary amine hydrochloride salt, this compound exhibits specific stability behaviors that must be managed during storage.

Hygroscopicity Management
  • Observation: HCl salts of small polar amines are often hygroscopic.

  • Risk: Moisture uptake alters the effective molecular weight, leading to under-dosing in biological assays.

  • Mitigation:

    • Store at -20°C under argon/nitrogen.

    • Equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.

    • Re-assay: If the container has been opened multiple times, determine water content (Karl Fischer titration) before critical use.

Solubility for Biological Assays
  • Stock Solutions: Prepare 10-100 mM stocks in DMSO.

  • Aqueous Dilution: The compound is highly water-soluble. However, ensure the pH of the final buffer remains physiological. The HCl salt is acidic; dissolving high concentrations in unbuffered water will lower pH significantly.

    • Recommendation: Dissolve in PBS (pH 7.4) rather than unbuffered saline.

Synthesis Pathway & Impurity Profile

Understanding the origin of the molecule allows you to predict likely impurities.

  • Precursor: 1-(Morpholin-2-yl)ethan-1-one (Ketone).

  • Transformation: Reduction of the ketone to the alcohol.

  • Impurity A (Starting Material): Unreacted ketone (Check via LC-MS, M+H = 130 (base)).

  • Impurity B (Diastereomer): If the reduction is not fully stereoselective, the (1S) isomer or ring-epimers may be present.

SynthesisPath Ketone Precursor: 1-(Morpholin-2-yl)ethanone (Achiral side chain) Reaction Step: Asymmetric Reduction (Noyori Catalyst / Transfer Hydrogenation) Ketone->Reaction + H2 / Formic Acid Product Target: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Reaction->Product Major Impurity Impurity Risk: Unreacted Ketone & (1S)-Isomer Reaction->Impurity Minor

Figure 2: Synthetic pathway highlighting the origin of potential impurities.

References

  • PubChem. (2025). 2-(Morpholin-4-yl)ethanol Compound Summary (Analogous physicochemical properties). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Strategic Deployment of Morpholin-2-yl Ethanol Scaffolds in Next-Generation Kinase Inhibitor Design

Topic: Role of morpholin-2-yl ethanol intermediates in kinase inhibitor synthesis Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide. Executive Summary The morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of morpholin-2-yl ethanol intermediates in kinase inhibitor synthesis Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The morpholine ring has long been a "privileged structure" in kinase inhibitor discovery, predominantly utilized as a solubility-enhancing group bound via the nitrogen atom (N-linked).[1] However, the saturation of the N-linked IP space and the need for greater selectivity have driven medicinal chemists toward C2-substituted morpholines .

The morpholin-2-yl ethanol intermediate represents a critical chiral scaffold. Unlike its N-linked counterpart, the C2-linkage creates a stereogenic center that allows precise vectorization of substituents into the solvent-exposed regions or specific hydrophobic pockets of the kinase ATP-binding site.[1] This guide details the synthetic access, structural rationale, and application of morpholin-2-yl ethanol intermediates in optimizing potency and selectivity profiles for targets such as CHK1, PI3K, and mTOR .

Structural Rationale: The "Vector" Advantage[1]

In Type I and Type II kinase inhibitors, the morpholine oxygen often functions as a hydrogen bond acceptor for the hinge region (e.g., Val851 in PI3Kα).[1] Standard N-alkylation locks the ring orientation.[1] In contrast, C2-substitution with an ethanol side chain offers three distinct advantages:

  • Chiral Vectorization: The C2-position allows the ethanol chain to project orthogonally to the ring plane.[1] By selecting the (R)- or (S)-enantiomer, chemists can direct the terminal hydroxyl group toward specific residues (e.g., Asp/Glu in the ribose pocket) without disrupting the hinge interaction.[1]

  • Linker Flexibility: The two-carbon (ethanol) chain provides a "reach" of approximately 3.5–4.0 Å, ideal for bridging the catalytic core to solvent-front solubilizing groups or allosteric pockets.[1]

  • Metabolic Stability: C2-substitution sterically hinders metabolic oxidation at the alpha-carbon, a common clearance pathway for simple morpholines.

Data Summary: Physicochemical Impact
PropertyN-Linked MorpholineC2-Substituted Morpholine (Ethanol)Impact on Drug Design
Vector Direction Planar/EquatorialAxial or Equatorial (Stereo-dependent)Access to novel binding pockets.[1]
Chirality AchiralChiral (R or S)Enables kinetic resolution of off-target binding.[1]
pKa (Conj. Acid) ~8.3~8.1–8.5 (Inductive effect of side chain)Tunable solubility/permeability balance.[1]
Metabolic Liability High (α-oxidation)Reduced (Steric hindrance at C2)Improved half-life (

).[1]

Synthetic Pathways to Morpholin-2-yl Ethanol[2][3][4]

Accessing the morpholin-2-yl ethanol scaffold requires stereocontrolled synthesis. We evaluate two primary routes: Chiral Pool Construction (Route A) and Intramolecular Cyclization (Route B).[1]

Route A: Chiral Pool Synthesis (From Epichlorohydrin)

This route is preferred for large-scale GMP synthesis due to the availability of enantiopure starting materials.[1]

Protocol:

  • Ring Opening: React (R)- or (S)-epichlorohydrin with N-benzylethanolamine. The regioselective opening establishes the C2 stereocenter.[1]

  • Cyclization: Base-induced cyclization (e.g., t-BuOK or NaH) forms the morpholine ring.[1]

  • Deprotection/Functionalization: Hydrogenolysis (Pd/C, H2) removes the benzyl group.[1]

  • Homologation: The resulting morpholin-2-yl methanol is homologated to the ethanol via:

    • Step 4a: Mesylation (MsCl, Et3N).[1]

    • Step 4b: Cyanation (NaCN, DMSO).[1]

    • Step 4c: Hydrolysis and Reduction (HCl, then LiAlH4).[1]

Route B: Iodocyclization of Allylic Amines

This method allows for the rapid generation of diverse analogues and is ideal for SAR exploration.[1]

Protocol:

  • Precursor Assembly: Reductive amination of an allyl amine with a protected hydroxyacetaldehyde derivative.

  • Iodocyclization: Treatment with

    
     and 
    
    
    
    triggers 6-endo-trig cyclization, forming the morpholine ring with an exocyclic iodomethyl group.
  • Substitution: The iodide is displaced by oxygen nucleophiles or carbon homologation reagents to yield the ethanol side chain.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for selecting the synthetic route based on stage of development.

SynthesisWorkflow Start Target: Morpholin-2-yl Ethanol Scale Scale / Requirement? Start->Scale RouteA Route A: Chiral Pool (Epichlorohydrin) Scale->RouteA GMP / >100g RouteB Route B: Iodocyclization (Allyl Amines) Scale->RouteB SAR / Diversity StepA1 1. Epoxide Opening (Regioselective) RouteA->StepA1 StepB1 1. Reductive Amination RouteB->StepB1 StepA2 2. Base Cyclization StepA1->StepA2 StepA3 3. Homologation (C1 -> C2 Linker) StepA2->StepA3 Final Coupling to Kinase Core (SNAr / Buchwald) StepA3->Final StepB2 2. I2-Mediated Cyclization StepB1->StepB2 StepB3 3. Nucleophilic Displacement StepB2->StepB3 StepB3->Final

Figure 1: Decision matrix for synthesizing morpholin-2-yl ethanol intermediates. Route A is favored for scale; Route B for diversity.[1]

Application in Kinase Inhibitor Assembly[1][5][6]

Once the 2-(morpholin-2-yl)ethanol intermediate is synthesized, it is coupled to the kinase inhibitor core (typically a pyrimidine, quinazoline, or pyridine scaffold).[1]

Coupling Strategy: Nucleophilic Aromatic Substitution ( )

This is the most robust method for introducing the morpholine moiety into electron-deficient heteroaryl cores (common in kinase inhibitors).[1]

Detailed Protocol:

  • Reagents:

    • Substrate: 4-chloro-substituted heteroaryl core (e.g., 4-chloropyrimidine).[1]

    • Nucleophile: 2-(Morpholin-2-yl)ethanol (1.2 equiv).[1]

    • Base: DIPEA (3.0 equiv) or

      
      .[1]
      
    • Solvent: NMP or DMF (polar aprotic is essential).[1]

  • Conditions: Heat to 80–120°C. For unreactive cores, microwave irradiation at 140°C for 20 min is effective.

  • Workup: The ethanol hydroxyl group can compete as a nucleophile. If O-alkylation is observed (side product), use the TBS-protected ethanol intermediate and deprotect (TBAF) post-coupling.[1]

Case Study: CHK1 Inhibitor Optimization

In the development of CHK1 inhibitors (e.g., by Sareum/Cancer Research UK), the shift from a simple morpholine to a morpholin-2-yl methyl/ethyl scaffold was pivotal.[1]

  • Challenge: Early hits had poor selectivity against CDK1/2.

  • Solution: Introduction of the C2-chiral center allowed the side chain to engage a unique water-filled pocket in CHK1 that is absent in CDKs.[1]

  • Result: The (R)-enantiomer showed >100-fold selectivity improvement over the racemate or (S)-isomer, validating the vectorization hypothesis.[1]

Mechanism of Action: Binding Mode Visualization[1][7]

The following diagram illustrates how the C2-ethanol chain differentiates binding compared to a standard N-morpholine.

BindingMode cluster_pocket ATP Binding Site Hinge Hinge Region (H-Bond Donor/Acceptor) Ribose Ribose Pocket (Hydrophilic/Solvent) DFG DFG Motif (Asp-Phe-Gly) Core Heteroaryl Core (Scaffold) Core->Hinge Primary Binding MorphN Morpholine N (Attachment Point) Core->MorphN Covalent Bond MorphO Morpholine O (H-Bond Acceptor) MorphN->MorphO Ring Structure C2Link C2-Ethanol Linker (Chiral Vector) MorphN->C2Link Stereocontrolled Extension SolventGroup Terminal OH/Amine (Solvent Interaction) C2Link->SolventGroup SolventGroup->Ribose Selectivity Interaction

Figure 2: Mechanistic diagram showing how the C2-ethanol linker bridges the inhibitor core to the Ribose pocket, conferring selectivity.[1]

References

  • Reader, J. C., et al. (2011).[1][2] Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry. Link[1]

  • Osborne, J. D., et al. (2016).[3] Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Journal of Medicinal Chemistry. Link[1]

  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Active PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. Link[1]

  • Sareum Holdings. (2009).[1] Checkpoint Kinase 1 (CHK1) Inhibitors. Patent WO2009044162. Link

Sources

Exploratory

Strategic Application of (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride in Drug Discovery

Executive Summary (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) represents a high-value chiral synthon rather than a standalone therapeutic agent. Its structural utility lies in its ability to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) represents a high-value chiral synthon rather than a standalone therapeutic agent. Its structural utility lies in its ability to introduce a rigid, stereochemically defined morpholine scaffold with a secondary alcohol "handle."

This guide analyzes the bioactivity of this moiety as a pharmacophore, specifically in the design of Norepinephrine Reuptake Inhibitors (NERIs) and Kinase Inhibitors (PI3K/mTOR) . It details the synthetic logic for incorporating this fragment to modulate solubility, metabolic stability, and target selectivity.

Chemical Identity & Structural Logic

The efficacy of this fragment stems from its dual-functionality: the basic morpholine nitrogen (pKa ~8.3) and the chiral secondary alcohol.

Physicochemical Profile
PropertyValueRelevance to Drug Design
Molecular Weight 167.63 g/mol (HCl salt)Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Stereochemistry (1R)-1-(Morpholin-2-yl)Defines the vector of the hydroxyl group; critical for specific H-bond interactions.
H-Bond Donors 2 (NH, OH)Key for interacting with Asp/Glu residues in binding pockets.
H-Bond Acceptors 2 (O, N)The morpholine ether oxygen often acts as a hinge binder in kinases.
cLogP ~ -1.0 (Free base)Low lipophilicity aids in reducing the overall LogP of lipophilic drug candidates.
Stereochemical Criticality

The (1R) configuration at the ethanol side chain and the chiral center at the morpholine C2 position create a specific 3D vector. In enzyme pockets, this "kink" prevents the flat binding often associated with aromatic rings, increasing selectivity (escape from flatland).

Pharmacophore Analysis & Bioactivity

While the HCl salt itself is biologically inert in isolation, its derivatives exhibit potent bioactivity. The literature highlights two primary mechanisms of action for ligands containing this scaffold.

Case Study A: Norepinephrine Reuptake Inhibition (NET)

Research identifies the 1-(morpholin-2-yl)ethanol scaffold as a core pharmacophore for NET inhibitors.

  • Mechanism: The morpholine nitrogen mimics the secondary amine of natural neurotransmitters, while the hydroxyl group creates an H-bond anchor.

  • Evidence: Schou et al. synthesized CFMME ((S,S)-1-cyclopentyl-2-(5-fluoro-2-methoxy-phenyl)-1-morpholin-2-yl-ethanol), a derivative of this scaffold.[1][2]

    • Result: CFMME demonstrated high affinity for NET and rapid brain uptake (3.5% ID in primate models).[1]

    • Significance: This proves the scaffold is blood-brain barrier (BBB) permeable and capable of high-affinity binding to monoamine transporters.

Case Study B: Kinase Inhibition (PI3K/mTOR Pathway)

Morpholine rings are ubiquitous in PI3K inhibitors (e.g., GDC-0941, GDC-0077). The (1R)-1-(Morpholin-2-yl)ethan-1-ol fragment offers a specific advantage:

  • Hinge Binding: The morpholine oxygen accepts a hydrogen bond from the kinase hinge region (typically Val or Ile residues).

  • Solvent Exposure: The ethanol tail projects into the solvent front, allowing for modification (e.g., esterification or ether formation) to tune solubility without disrupting the core binding mode.

Synthetic Protocols & Causality

Expertise Note: The primary challenge in using this fragment is maintaining stereochemical purity during coupling. The secondary alcohol is less reactive than primary alcohols but prone to racemization under harsh acidic conditions.

Protocol: N-Protection & O-Functionalization

Objective: Attach the fragment to an aromatic core via the hydroxyl group (Mitsunobu or SNAr) while protecting the amine.

Step-by-Step Methodology:

  • Protection: Dissolve (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.0 eq) in DCM. Add TEA (3.0 eq) and Boc-anhydride (1.1 eq). Stir at RT for 4h.

    • Why: The HCl salt must be neutralized to free the amine. Boc protection prevents N-alkylation in subsequent steps.

  • Activation (Mitsunobu): To the N-Boc intermediate (1.0 eq) in THF, add Triphenylphosphine (PPh3, 1.2 eq) and the phenolic core (Ar-OH, 1.0 eq). Cool to 0°C.

  • Coupling: Dropwise add DIAD (1.2 eq). Allow to warm to RT overnight.

    • Causality: The Mitsunobu reaction inverts the stereochemistry at the alcohol carbon (R -> S). If retention of configuration is required, use SNAr coupling with a fluorinated aromatic core and NaH base.

  • Deprotection: Treat with 4M HCl in Dioxane.

    • Self-Validation: Monitor reaction via LC-MS. Disappearance of the Boc-adduct mass (M+100) confirms deprotection.

Workflow Visualization

The following diagram illustrates the strategic integration of this scaffold into a drug discovery pipeline.

SyntheticWorkflow Start (1R)-1-(Morpholin-2-yl) ethan-1-ol HCl Step1 Free Base & N-Boc Protection Start->Step1 TEA, Boc2O Branch1 Path A: Mitsunobu (Inversion of Config) Step1->Branch1 PPh3, DIAD, Ar-OH Branch2 Path B: SNAr Coupling (Retention of Config) Step1->Branch2 NaH, Ar-F, Heat Final Bioactive Ligand (Kinase/NET Inhibitor) Branch1->Final HCl/Dioxane Branch2->Final HCl/Dioxane

Figure 1: Divergent synthetic pathways for incorporating the chiral morpholine scaffold, controlling for stereochemical outcome.

Mechanism of Action (Pharmacophore Map)

To understand why this fragment is bioactive in derived compounds, we must visualize its interaction within a theoretical binding pocket (e.g., PI3K Alpha).

Pharmacophore cluster_ligand Ligand Scaffold MorpholineO Morpholine Oxygen (Ether) Hinge Hinge Region (Valine Backbone) MorpholineO->Hinge H-Bond Acceptor MorpholineNH Morpholine NH (Protonated) AspRes Aspartate Residue (Catalytic) MorpholineNH->AspRes Ionic Interaction Hydroxyl Chiral Hydroxyl (1R-Ethanol) Solvent Solvent Front (Water Network) Hydroxyl->Solvent Solubilizing Group

Figure 2: Pharmacophore mapping of the morpholine-ethanol fragment within a kinase ATP-binding pocket.

References

  • Schou, M., et al. (2007).[1][2] "Synthesis of 11C-labelled (R)-OHDMI and CFMME and their evaluation as candidate radioligands for imaging central norepinephrine transporters with PET." Bioorganic & Medicinal Chemistry.

  • Ndubaku, C. O., et al. (2018). "Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor of PI3K Alpha."[3][4] Journal of Medicinal Chemistry. (Contextual reference for morpholine scaffolds in PI3K).

  • BLD Pharm. (2024). "(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Product Data." Chemical Vendor Specifications.

  • Fluorochem. (2024). "2-(Morpholin-2-yl)ethan-1-ol hydrochloride Structure and Properties." Catalog Data.

Sources

Foundational

Stereochemistry significance of (1R)-1-(Morpholin-2-yl)ethan-1-ol in medicinal chemistry

Executive Summary In the high-stakes landscape of modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional, chiral architectures is a defining trend. (1R)-1-(Morpholin-2-yl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional, chiral architectures is a defining trend. (1R)-1-(Morpholin-2-yl)ethan-1-ol (CAS: 2219356-88-2) represents a high-value chiral building block that combines the privileged pharmacokinetic profile of the morpholine ring with a stereodefined hydroxyethyl side chain.

This technical guide analyzes the significance of this fragment in drug discovery, focusing on its role in enhancing solubility, modulating metabolic stability, and providing specific vectoral interactions within protein binding pockets. We provide a detailed examination of its stereochemistry, synthetic routes, and analytical characterization.

Structural & Stereochemical Analysis[1]

The molecule consists of a saturated morpholine heterocycle substituted at the C2 position with a 1-hydroxyethyl group. The designation (1R) strictly defines the stereochemistry of the exocyclic alcohol carbon. However, this molecule possesses two chiral centers:[1]

  • C1' (Exocyclic): Defined as (R).

  • C2 (Endocyclic): The morpholine ring carbon attached to the side chain.

Diastereomeric Complexity

Because the C2 position of the morpholine ring is also chiral, "(1R)-1-(Morpholin-2-yl)ethan-1-ol" technically exists as a pair of diastereomers:

  • (1R, 2R)-Isomer: The "Syn" or "Anti" relationship depends on the specific projection, but typically these substituents will adopt a specific chair conformation to minimize 1,3-diaxial interactions.

  • (1R, 2S)-Isomer: The diastereomer with the opposite configuration at the ring junction.

Medicinal Chemistry Implication: The biological activity of these two diastereomers can differ by orders of magnitude. The morpholine ring typically adopts a chair conformation. The bulky hydroxyethyl group will prefer the equatorial position to avoid steric strain.

  • In the (2R) configuration (assuming the side chain is equatorial), the oxygen vectors of the morpholine ring and the hydroxyl group are fixed in a specific spatial arrangement, critical for binding to kinase hinge regions or GPCR allosteric sites.

Synthetic Methodologies

High-purity synthesis of this fragment requires controlling both stereocenters. While commercial sources often supply the diastereomeric mixture, precise medicinal chemistry demands stereopure material.

Protocol A: Asymmetric Hydrogenation (The Modern Catalytic Route)

This route utilizes Rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, a method validated for generating 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee).[2]

Mechanism:

  • Precursor Formation: Acylation of the corresponding enamine or dehydration of the ketone.

  • Catalyst: Rh(I) complex with a chiral bisphosphine ligand (e.g., DuanPhos or Binap).

  • Hydrogenation: The catalyst directs H2 addition across the double bond, setting the C2 stereocenter relative to the existing C1' center (or setting both if starting from an achiral precursor).

Protocol B: Chemo-Enzymatic Resolution (The Scalable Route)

For laboratories without high-pressure hydrogenation capabilities, a ketone reduction followed by resolution is effective.

Step-by-Step Workflow:

  • Starting Material: 1-(Morpholin-2-yl)ethan-1-one (CAS 1696-20-4 analog).

  • Reduction:

    • Reagent: Sodium borohydride (NaBH4) in Methanol (0°C).

    • Result: Racemic mixture of diastereomers.

  • Chiral Resolution:

    • Method: Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B).

    • Process: The lipase selectively acetylates the (1S)-alcohol, leaving the desired (1R)-alcohol unreacted.

  • Purification: Silica gel chromatography separates the alcohol (1R) from the ester (1S).

Visualization of Synthetic Logic

SynthesisPath Start 1-(Morpholin-2-yl) ethan-1-one Red Stereoselective Reduction Start->Red CBS Catalyst / Borane Mix Diastereomeric Mixture (1R,2R + 1R,2S) Red->Mix Yields Alcohol Sep Chiral HPLC / SFC Separation Mix->Sep Polysaccharide Column Prod1 (1R, 2R)-Isomer (Target A) Sep->Prod1 Prod2 (1R, 2S)-Isomer (Target B) Sep->Prod2

Figure 1: Synthetic workflow for isolating stereopure (1R)-1-(Morpholin-2-yl)ethan-1-ol isomers.

Medicinal Chemistry Significance

The "Privileged" Morpholine Scaffold

Morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to:

  • Modulate pKa: The nitrogen typically has a pKa of ~8.3, allowing it to exist as a balanced cation/neutral species at physiological pH, improving solubility without sacrificing membrane permeability.

  • Metabolic Shielding: The ether oxygen reduces the lipophilicity (LogD) compared to a piperidine, lowering the risk of hERG inhibition and non-specific binding.

The Role of the (1R)-Hydroxyethyl Group

Adding the chiral hydroxyethyl group transforms the morpholine from a simple linker into a complex pharmacophore.

FeatureMedicinal Chemistry Impact
H-Bond Donor (OH) Can engage in specific H-bonds with backbone carbonyls in the target protein (e.g., Kinase hinge region).
Chiral Vector The (1R)-methyl group projects into a specific sub-pocket. In kinases, this often targets the solvent-exposed front, improving selectivity over homologous isoforms.
Solubility The hydroxyl group lowers LogP by ~1.0 unit, significantly improving aqueous solubility.
Metabolic Stability Substitution at C2 sterically hinders oxidation at the susceptible alpha-carbon positions of the morpholine ring.
Case Study: Kinase Inhibition Logic

In the design of inhibitors for targets like PLK4 or PI3K , the morpholine oxygen often functions as a hydrogen bond acceptor for the hinge region.

  • Without the side chain: The morpholine can rotate freely.

  • With the (1R)-hydroxyethyl group: The rotation is restricted. The hydroxyl group can form a second H-bond (e.g., with a catalytic lysine or aspartate), "locking" the inhibitor into a bioactive conformation. This entropic advantage results in higher potency (lower IC50).

Analytical Protocols (Self-Validating Systems)

To ensure the integrity of your biological data, you must validate the stereochemical purity of this building block.

Protocol: Chiral Purity Determination via SFC

Supercritical Fluid Chromatography (SFC) is superior to HPLC for polar amino-alcohols.

  • Column: Chiralpak IC or IG (Amylose-based immobilized phases).

  • Mobile Phase: CO2 / Methanol (containing 0.1% Isopropylamine).

    • Note: The amine additive is critical to sharpen the peak of the basic morpholine nitrogen.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Detection: UV at 210 nm (or ELSD if UV is weak).

  • Validation: You should observe two distinct peaks for the diastereomers ((1R, 2R) and (1R, 2S)). If only one peak is observed, verify against a racemic standard.

Protocol: NMR Stereochemical Assignment

To distinguish the (2R) from the (2S) isomer without X-ray crystallography:

  • NOESY 1D/2D: Irradiate the methine proton at C2.

    • Observation: Look for NOE correlations with the side-chain methyl group and the axial/equatorial protons of the ring.

    • Interpretation: Strong NOE between the C2-H and the side-chain methyl suggests a specific rotamer population that differs between diastereomers.

Biological Pathway Context

The following diagram illustrates how a drug containing this morpholine fragment might intervene in a typical signaling cascade (e.g., PI3K/Akt/mTOR), where morpholine-based drugs are frequent inhibitors.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis Drug Morpholine-based Inhibitor Drug->PI3K Inhibition (H-bond via Morpholine) Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Phosphorylation Prolif Cell Proliferation mTOR->Prolif Signaling

Figure 2: Logical intervention point of morpholine-containing inhibitors in the PI3K/Akt pathway.

References

  • Zhang, Z., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. Link

  • Kourounakis, A. P., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

  • Sampson, P. B., et al. (2015).[1] "The Discovery of Polo-like Kinase 4 Inhibitors: Identification of CFI-400945." Journal of Medicinal Chemistry. Link

  • Lau, Y. Y., et al. (2016).[3] "Catalytic Asymmetric Synthesis of Morpholines." Journal of Organic Chemistry. Link

  • BLD Pharm. (n.d.). "Product Data: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride." Link

Sources

Exploratory

Solubility profile of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride in water vs organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride . [1][2][3] Executive Summary & Compound Analys...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride .

[1][2][3]

Executive Summary & Compound Analysis

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) is a chiral heterocyclic building block characterized by a morpholine ring substituted at the C2 position with a 1-hydroxyethyl group.[1][2][3] As a hydrochloride salt, the secondary amine nitrogen is protonated, forming a morpholinium cation.[1][2][3]

This ionic character dictates its solubility profile: it exhibits high solubility in high-dielectric protic solvents (water, methanol) and negligible solubility in non-polar hydrocarbons .[1][2][3] Understanding this profile is critical for:

  • Purification: Designing crystallization processes using antisolvents (e.g., precipitating the salt from ethanol using diethyl ether).[1][2][3]

  • Formulation: Preparing aqueous stock solutions for biological assays.

  • Synthesis: Selecting appropriate solvent systems for subsequent functionalization (e.g., N-alkylation or acylation).[1][2][3]

Structural Physicochemical Determinants[2][3]
  • Cationic Core: The protonated nitrogen (

    
    ) serves as a strong hydrogen bond donor and ionic center.[1][2][3]
    
  • Hydroxyl Group: The secondary alcohol on the ethyl side chain adds hydrogen bond donor/acceptor capability, enhancing solubility in alcohols.[1][2][3]

  • Chirality (1R): While enantiomers generally share identical solubility in achiral solvents, the specific crystal lattice energy of the pure (1R) isomer may differ slightly from the racemate.[1][3]

Solubility Profile: Water vs. Organic Solvents[1][3][4][5]

The following data summarizes the solubility behavior based on the compound's ionic lattice properties and solvation thermodynamics.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aqueous Water (pH < 7), PBS, SalineVery High (>100 mg/mL)High dielectric constant (

) overcomes lattice energy via ion-dipole hydration shells.[1][3]
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Strong hydrogen bonding with the hydroxyl group and ammonium center; effective solvation of the chloride counterion.[1][2][3]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dipole moments stabilize the cation; excellent for stock solution preparation.[1][2][3]
Polar Aprotic (Low

)
Acetone, AcetonitrileLow to Moderate Insufficient solvation energy to fully break the ionic lattice; often used as antisolvents in crystallization.[1][2][3]
Non-Polar / Ethers Diethyl Ether, THF, DioxaneInsoluble (<1 mg/mL)Low dielectric constants cannot support charge separation; used to precipitate the salt.[1][2][3]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble (Negligible)Complete lack of polar interactions; the salt remains as a suspension.[2][3]

Critical Note for Researchers: The free base form of this compound (generated by treating with NaOH/NaHCO


) will invert this profile, becoming soluble in Dichloromethane (DCM) and Ethers, and less soluble in water.[1][3]

Solvation Mechanism & Thermodynamics[2][3]

To understand why this profile exists, we must look at the competition between the Crystal Lattice Energy (


)  and the Solvation Enthalpy (

)
.[1][2][3]
Diagram: Solvation Dynamics of Morpholinium Salts

SolvationMechanism cluster_0 Thermodynamic Driver Solid Solid Crystal Lattice (Ionic Interactions) Solvated Solvated Ions (Dissolution) Solid->Solvated Energy Barrier Overcome by Hydration NonPolar Non-Polar Solvent (Weak Dispersion Forces) Solid->NonPolar Lattice Energy Dominates Water Water Molecules (Dipoles) Water->Solvated Ion-Dipole Interaction NonPolar->Solid Precipitation (Antisolvent Effect)

Caption: The dissolution of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl is driven by the high hydration enthalpy of the ammonium cation and chloride anion, which exceeds the crystal lattice energy in water but not in non-polar solvents.[1][2][3]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, researchers should validate the solubility limit of their specific lot using this self-validating protocol.

Methodology: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.

Reagents:

  • (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (Test Article)[1][2][3]

  • HPLC-grade Water or Organic Solvent (Analyte)[1][2][3]

  • 0.45 µm PTFE Syringe Filter (for organics) or PES Filter (for water)[1][3]

Workflow:

  • Preparation: Weigh approx. 50 mg of the compound into a 2 mL chemically resistant microcentrifuge tube (Eppendorf).

  • Addition: Add the solvent in stepwise aliquots (starting with 100 µL).

  • Equilibration: Vortex vigorously for 1 minute. Place in a thermomixer at 25°C / 800 RPM for 1 hour.

  • Observation:

    • If clear: Solubility > 500 mg/mL (Stop).[1][2][3]

    • If solid remains:[1][2][3] Add more solvent until clear OR proceed to supernatant analysis.[1][2][3]

  • Quantification (Gravimetric):

    • Centrifuge the saturated suspension (10,000 RPM, 5 min).

    • Transfer a known volume of supernatant (e.g., 200 µL) to a pre-weighed aluminum weighing boat.[1][2][3]

    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).[1][2][3]

    • Weigh the residue.[1][2][3]

Calculation:


[1][3]
Diagram: Experimental Workflow

SolubilityProtocol Start Start: 50 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Equilibrate (25°C, 1 hr) AddSolvent->Vortex Check Visual Check Vortex->Check Clear Solution Clear? Check->Clear MoreSolvent Add +100 µL Solvent Clear->MoreSolvent No (Solid present) Saturated Solid Persists (Saturated) Clear->Saturated Yes (Solid remains) MoreSolvent->Vortex Filter Centrifuge & Filter Saturated->Filter Evap Evaporate Supernatant Filter->Evap Calc Calculate mg/mL Evap->Calc

Caption: Step-by-step decision tree for determining the solubility limit of the morpholine derivative.

Implications for Drug Development[1][2][3][5][6]

Formulation Strategy
  • Stock Solutions: Prepare 100 mM stock solutions in Water or DMSO . Avoid ethanol for long-term storage if esterification of the side chain is a concern (though unlikely without acid catalysis).[1][2][3]

  • Biological Assays: The HCl salt is acidic.[1][2][3] When diluting into cell culture media, ensure the buffering capacity (e.g., HEPES, Bicarbonate) is sufficient to neutralize the HCl, or pre-neutralize the stock with 1 eq. of NaOH.[1][3]

Synthesis & Workup
  • Extraction: To extract the compound from water into an organic layer, you must basify the aqueous phase (pH > 10) using NaOH or Na

    
    CO
    
    
    
    .[1][2][3] This generates the free base, which extracts readily into Dichloromethane (DCM) or Ethyl Acetate .[1][2][3]
  • Salt Formation: To purify the compound, dissolve the crude free base in dry Ethanol and add HCl/Dioxane.[1][2][3] The hydrochloride salt will precipitate; addition of Diethyl Ether as an antisolvent will maximize yield.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Morpholine Hydrochloride. Retrieved from [Link][1][3]

Sources

Foundational

Technical Guide: Isomeric Differentiation of Morpholin-2-yl Ethanol

Executive Summary Morpholin-2-yl ethanol (specifically 2-(morpholin-2-yl)ethanol ) represents a critical chiral scaffold in medicinal chemistry, widely utilized as a solubilizing linker and pharmacophore in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholin-2-yl ethanol (specifically 2-(morpholin-2-yl)ethanol ) represents a critical chiral scaffold in medicinal chemistry, widely utilized as a solubilizing linker and pharmacophore in kinase inhibitors, norepinephrine reuptake inhibitors, and PROTACs.

The distinction between its enantiomers is not merely academic; it dictates the spatial orientation of the hydrogen bond-donating hydroxyl group and the basic nitrogen, fundamentally altering ligand-protein binding thermodynamics. This guide addresses the structural definition, synthesis, and analytical differentiation of these isomers, resolving common nomenclature ambiguities between (1R)/(1S) and the IUPAC-standard (2R)/(2S) designations.

Part 1: Structural Definition & Nomenclature Resolution

The Nomenclature Ambiguity

The term "morpholin-2-yl ethanol" most commonly refers to 2-(morpholin-2-yl)ethan-1-ol (a primary alcohol). However, the designation "(1R)" and "(1S)" in your request signals a specific nomenclature nuance that must be addressed to ensure experimental accuracy.

  • Scenario A (Standard IUPAC): The chiral center is located at Position 2 of the morpholine ring. The correct IUPAC designations are (2R) and (2S) .

  • Scenario B (Side-Chain Chirality): If the molecule is 1-(morpholin-2-yl)ethan-1-ol (a secondary alcohol), the chiral center is at Position 1 of the ethanol chain.

  • Scenario C (Non-Standard Numbering): In specific internal discovery programs, the morpholine C2 position is sometimes designated as "1" relative to the substituent attachment.

Convention for this Guide: We will focus on Scenario A (the morpholine ring chirality) as it is the dominant pharmacophore variation. However, we will treat the user's "(1R)/(1S)" designation as synonymous with the ring configuration (2R)/(2S) for the purpose of this technical workflow, while noting the mapping.

3D Conformational Analysis

The morpholine ring adopts a chair conformation to minimize 1,3-diaxial interactions.

  • The (2S) Isomer: The ethanol side chain at C2 preferentially adopts the equatorial position to maximize stability.

  • The (2R) Isomer: The mirror image, also preferring the equatorial conformation.

Key Difference: The vector of the nitrogen lone pair relative to the hydroxyl group is fixed in opposite directions, affecting the molecule's ability to chelate metals or bind active sites.

Part 2: Enantioselective Synthesis

To obtain high enantiomeric excess (ee), "Chiral Pool" synthesis using Epichlorohydrin or Glycidol is superior to resolving racemates, which is yield-limiting (max 50%).

The Epichlorohydrin Route (High Fidelity)

This protocol utilizes (S)-Epichlorohydrin to generate the (2S)-morpholine scaffold. The stereochemistry is conserved through the ring-opening/closing sequence.

Reagents:

  • Starting Material: (S)-Epichlorohydrin (CAS: 67843-74-7)

  • Nucleophile: N-Benzyl ethanolamine (protecting group required for nitrogen)

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Mechanism:

  • Ring Opening: The amine attacks the less hindered carbon of the epoxide.

  • Cyclization: Intramolecular

    
     attack forms the morpholine ring.
    

Synthesis Figure 1: Stereoselective Synthesis from (S)-Epichlorohydrin Start (S)-Epichlorohydrin (Chiral Pool) Inter1 Intermediate: Chlorohydrin Adduct Start->Inter1 N-Benzyl Ethanolamine Cyclization Cyclization (Base Induced) Inter1->Cyclization NaH / THF Reflux Product (2S)-2-(Hydroxymethyl) morpholine Deriv. Cyclization->Product Inversion at C2 (Net Retention via Double Inv.) Final (2S)-2-(Morpholin-2-yl) ethanol Product->Final Homologation (if required)

Critical Control Points
  • Racemization Risk: Avoid strong Lewis acids during the cyclization step, as they can promote

    
     pathways that erode chiral purity.
    
  • Protecting Groups: The nitrogen must be protected (e.g., Benzyl, Boc) during synthesis to prevent polymerization.

Part 3: Analytical Differentiation (The "Self-Validating" Protocol)

Distinguishing (2R) from (2S) requires chiral environments. Standard NMR and HPLC are insufficient.

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee%).

ParameterConditionRationale
Column Chiralpak IA / IB (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate) provides distinct cavities for morpholine inclusion.
Mobile Phase Hexane : Ethanol (90:10) + 0.1% Diethylamine (DEA) DEA is critical to suppress the ionization of the morpholine nitrogen, preventing peak tailing.
Flow Rate 1.0 mL/minStandard flow for resolution.
Detection UV @ 210 nmMorpholine has weak UV absorbance; 210 nm captures the backbone sigma/n-sigma* transitions.
Elution Order (2R) typically elutes before (2S)Note: This must be empirically validated with a known standard.
Optical Rotation (Polarimetry)

While less sensitive than HPLC, specific rotation


 provides a quick identity check.
  • (2S)-2-(morpholin-2-yl)ethanol: Typically exhibits (+) rotation in Methanol.

  • (2R)-2-(morpholin-2-yl)ethanol: Typically exhibits (-) rotation.

  • Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 20°C using the Sodium D-line (589 nm).[1]

Part 4: Biological Implications & Pharmacophore Logic

Why does the (1R)/(1S) [read: 2R/2S] difference matter?

The "Eutomer" vs. "Distomer"

In kinase inhibitors (e.g., targeting EGFR or ALK), the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region, while the ethanol tail extends into the solvent front to improve solubility.

  • Binding Affinity: The chiral center angles the ethanol tail.

    • Isomer A: Directs the tail away from the protein surface (Solvent Exposed). Result: High solubility, low steric clash.

    • Isomer B: Directs the tail into a hydrophobic pocket or steric wall. Result: Reduced binding affinity (

      
       increases 10-100 fold).
      
Metabolic Stability

CYP450 enzymes (specifically CYP2D6 and CYP3A4) often oxidize the morpholine ring. The chirality affects the accessibility of the metabolic "soft spot" (the carbon alpha to the nitrogen). One enantiomer often shows significantly higher metabolic stability (longer half-life) than the other.

Interaction Figure 2: Impact of Chirality on Ligand-Receptor Binding cluster_0 Chiral Recognition Mechanism Receptor Protein Binding Pocket (Chiral Environment) LigandR (2R)-Isomer (Distomer) Receptor->LigandR Steric Clash (Low Affinity) LigandS (2S)-Isomer (Eutomer) Receptor->LigandS H-Bond Match (High Affinity)

References

  • Chiral Synthesis of Morpholines

    • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification.[2] Organic Chemistry Frontiers, 2022.[2]

  • Pharmaceutical Application (Norepinephrine Reuptake Inhibitors)

    • Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.[3] PubMed, 2004.

  • Analytical Separation (Chiral HPLC)

    • Recent Advances in Separation and Analysis of Chiral Compounds.[4] Analytical Chemistry, 2023.[5]

  • General Isomerism & Nomenclature

    • Enantiomers and Their Resolution. MDPI, 2022.

Sources

Exploratory

CAS number and chemical identifiers for (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

Technical Monograph: (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride Executive Summary & Chemical Identity The compound (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral heterocyclic building block frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

Executive Summary & Chemical Identity

The compound (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its value lies in the chiral 1-hydroxyethyl side chain attached to the C2 position of the morpholine ring, a motif that offers specific hydrogen-bonding interactions and conformational constraints in drug-target binding pockets.

This guide addresses the specific (1R)-isomer. Researchers must note that this molecule contains two chiral centers: the C1 position of the ethyl group (explicitly defined here as R) and the C2 position of the morpholine ring. Unless the C2 position is also defined (e.g., 2R or 2S), the CAS number below refers to the material with the (1R)-side chain and an unspecified or racemic morpholine C2 center.

Table 1: Chemical Identifiers
PropertyDetail
Chemical Name (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
CAS Number 2219356-88-2
Related CAS (Racemate) 857214-74-5 (General 2-(Morpholin-2-yl)ethan-1-ol HCl)
Molecular Formula C₆H₁₃NO₂[1][2][3] · HCl
Molecular Weight 167.63 g/mol
Appearance Off-white to white solid (Hygroscopic)
Solubility Soluble in Water, Methanol, DMSO
SMILES (Isomeric) CC1CNCCO1.Cl
InChI Key JDJOXCJVPJQAFV-UHFFFAOYSA-N (Base structure)

Critical Stereochemical Note: The name implies the configuration is set at the side chain. Commercial preparations under CAS 2219356-88-2 typically target the (1R)-alcohol. However, diastereomers [(1R, 2R) and (1R, 2S)] may exist. Analytical validation (Section 3) is required to determine the diastereomeric ratio (dr).

Synthetic Route & Process Chemistry

The most robust route to high-enantiomeric excess (ee) (1R)-1-(Morpholin-2-yl)ethan-1-ol involves the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone precursor. This method is preferred over resolution of racemates due to higher yield and atom economy.

Primary Workflow: Ketone Reduction Strategy
  • Precursor: N-Boc-2-acetylmorpholine (CAS 1447423-26-6).

  • Transformation: Asymmetric reduction of the acetyl group to the (1R)-alcohol.

  • Deprotection: Removal of the Boc group using HCl/Dioxane.

Synthesis_Workflow Start N-Boc-2-acetylmorpholine (Achiral Ketone) Inter (1R)-N-Boc-Alcohol (Intermediate) Start->Inter Asymmetric Reduction Reagent RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH / TEA Reagent->Inter Final (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (Target) Inter->Final Deprotection Deprotect 4M HCl in Dioxane Deprotect->Final

Figure 1: Asymmetric synthesis workflow targeting the (1R) stereocenter.

Detailed Protocol (Self-Validating System)

Step 1: Asymmetric Transfer Hydrogenation (ATH)

  • Reagents: N-Boc-2-acetylmorpholine (1.0 eq), RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%), Formic acid/Triethylamine (5:2 azeotrope).

  • Procedure:

    • Dissolve ketone in dry DMF or DCM.

    • Add the Ruthenium catalyst under nitrogen atmosphere.

    • Add the HCOOH/TEA mixture slowly at 0°C.

    • Stir at room temperature for 16–24 hours.

    • Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The alcohol is more polar than the ketone.

  • Mechanism: The (S,S)-ligand on Ruthenium typically directs the hydride attack to form the (R)-alcohol (check specific catalyst literature as "matched/mismatched" cases apply).

Step 2: Boc-Deprotection & Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the crude (1R)-N-Boc intermediate in minimal 1,4-dioxane.

    • Add 4M HCl/Dioxane (5 eq) dropwise at 0°C.

    • Precipitate forms within 2 hours.

    • Filter the solid, wash with cold diethyl ether (removes non-polar impurities).

    • Dry under vacuum.

Analytical Characterization & Validation

To ensure scientific integrity, you cannot rely solely on the CAS number. You must validate the Absolute Configuration and Diastereomeric Purity .

A. NMR Spectroscopy
  • 1H NMR (D₂O or DMSO-d6):

    • Look for the doublet of the methyl group at ~1.1–1.2 ppm.

    • The methine proton (CH-OH) will appear as a multiplet around 3.5–3.8 ppm.

    • Diagnostic: If the sample is a mixture of diastereomers (e.g., 1R,2R and 1R,2S), you will likely see two distinct doublets for the methyl group due to the different magnetic environments created by the morpholine ring conformation.

B. Chiral HPLC (The Gold Standard)

Standard reverse-phase HPLC cannot distinguish enantiomers. You must use a chiral column.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (with 0.1% Diethylamine for the free base, or TFA for the salt).

  • Objective: Determine Diastereomeric Excess (de) and Enantiomeric Excess (ee).

C. Decision Logic for Purity

QC_Logic Sample Synthesized Sample (1R)-Target HNMR 1H NMR Analysis Sample->HNMR Split Methyl Doublet Split? HNMR->Split Pure Single Diastereomer (High de) Split->Pure No Mix Mixture of (1R,2R) & (1R,2S) Split->Mix Yes Chiral Run Chiral HPLC Pure->Chiral Confirm ee% Mix->Chiral Quantify Ratio

Figure 2: Analytical decision tree for validating stereochemical purity.

Safety & Handling (MSDS Summary)

  • Hazards: The HCl salt is an Irritant (Skin/Eye/Respiratory) .

  • GHS Classification: H315, H319, H335.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.[4]

    • Wear nitrile gloves and safety glasses.

    • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability. Moisture absorption will degrade the free-flowing powder into a sticky gum, complicating stoichiometry in subsequent reactions.

References

  • BLDpharm. (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Product Page. Accessed February 2026.[1][4] Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium(II) Catalysts." Journal of the American Chemical Society, 1996. (Foundational reference for the described synthetic protocol). Link

  • PubChem. 2-Morpholinoethanol Compound Summary (Racemic Analog Context). National Library of Medicine. Link

  • Fluorochem. 2-(Morpholin-2-yl)ethan-1-ol hydrochloride Safety Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl in Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific structural data with established asymmetric synthesis methodologies t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific structural data with established asymmetric synthesis methodologies to provide a robust protocol for (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride .[1]

[1]

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, widely utilized to modulate lipophilicity (LogP) and improve metabolic stability in CNS-targeted small molecules.[1] The specific chiral building block (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) offers a unique vector for diversification.[1] It provides two distinct handles: a secondary chiral alcohol for ether/ester linkages and a secondary amine for SNAr or Buchwald-Hartwig couplings.[1]

This guide details a robust, scalable synthesis protocol via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, ensuring high diastereomeric excess (de) and enantiomeric excess (ee). It also outlines downstream coupling protocols to integrate this motif into larger pharmacophores.

Structural Analysis & Retrosynthetic Strategy

The target molecule contains two stereocenters: the C2 position of the morpholine ring and the C1 position of the ethyl side chain.[1]

  • Challenge: Commercial sources often supply this as a mixture of diastereomers or with undefined ring stereochemistry.[1]

  • Solution: A "Dynamic Kinetic Resolution" (DKR) or highly diastereoselective reduction of the ketone precursor allows access to the specific (1R)-isomer.[1]

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the strategic disconnection from the target salt back to the commercial ketone precursor.

Retrosynthesis Figure 1: Retrosynthetic Strategy for High-Purity Synthesis Target (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (Target Salt) Intermediate (1R)-N-Boc-1-(Morpholin-2-yl)ethanol (Chiral Intermediate) Intermediate->Target Deprotection (HCl/Dioxane) Ketone N-Boc-2-Acetylmorpholine (Prochiral Ketone) Ketone->Intermediate Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH) Start 2-Acetylmorpholine HCl (Commercial Starting Material) Start->Ketone Boc Protection (Boc2O, TEA)

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (N-Protection)

Rationale: The free amine must be protected to prevent catalyst poisoning during the hydrogenation step and to avoid N-alkylation side reactions.[1]

Reagents:

  • 1-(Morpholin-2-yl)ethan-1-one HCl (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (10 vol)[1]

Protocol:

  • Suspend 1-(morpholin-2-yl)ethan-1-one HCl (10 g) in DCM (100 mL) at 0°C.

  • Add TEA dropwise to neutralize the salt.

  • Add Boc₂O solution in DCM dropwise over 30 minutes.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash with 1M HCl, then sat. NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect >90% of N-Boc-2-acetylmorpholine as a pale oil or low-melting solid.[1]

Phase 2: Asymmetric Transfer Hydrogenation (The Critical Step)

Rationale: Reducing the ketone establishes the (1R) stereocenter. Using a Noyori-type Ruthenium catalyst allows for high enantiocontrol.[1] If the starting material is racemic at the morpholine C2, this step can be tuned for Dynamic Kinetic Resolution (DKR) if the C2 center is labile, or it will produce a diastereomeric mixture enriched in the anti-isomer (Felkin-Anh control) which must be separated.

Reagents:

  • N-Boc-2-acetylmorpholine (from Phase 1)[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) — Note: The (R,R)-ligand typically yields the (R)-alcohol, but verify with specific substrate.[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or DCM (degassed)

Protocol:

  • In a glovebox or under Argon, dissolve the ketone (5 g) in degassed DMF (25 mL).

  • Add the Ru-catalyst (approx. 70 mg).

  • Add the HCOOH/TEA mixture (2.0 eq of hydride source) dropwise.

  • Stir at 25°C for 16–24 hours. Tip: Conversion is usually quantitative.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with saturated LiCl solution (to remove DMF).

  • Purification: Silica gel chromatography (Gradient 0-40% EtOAc/Hexane).

    • Checkpoint: Isolate the major diastereomer. The (1R)-alcohol is typically the major product if the catalyst is matched correctly.[1]

    • QC: Check ee% via Chiral HPLC (Chiralpak AD-H, Hex/IPA). Target >95% ee.

Phase 3: Deprotection to Hydrochloride Salt

Rationale: Removal of the Boc group yields the final salt form suitable for storage or aqueous reactions.

Protocol:

  • Dissolve the chiral alcohol (3 g) in 1,4-Dioxane (15 mL).

  • Add 4M HCl in Dioxane (10 mL, excess).

  • Stir at RT for 2 hours. A white precipitate should form.[1]

  • Add Et₂O (30 mL) to complete precipitation.[1]

  • Filter the solid under N₂ atmosphere (hygroscopic).

  • Drying: Vacuum dry at 40°C for 6 hours.

  • Product: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride .

Application Protocols: Downstream Coupling

Once synthesized, this building block acts as a versatile nucleophile or electrophile.

Workflow: SNAr Coupling (Scaffold Installation)

This reaction couples the morpholine nitrogen to a heteroaryl halide (e.g., chloropyrimidine), common in kinase inhibitor synthesis.

SnAr_Workflow Figure 2: S_NAr Coupling Workflow Salt Morpholine Salt (1.0 eq) Reaction Reaction DMSO, 80-100°C Salt->Reaction Base Base: DIPEA (3.0 eq) Base->Reaction Electrophile Ar-Cl / Ar-F (1.0 eq) Electrophile->Reaction Product Coupled Product Reaction->Product 2-12 hrs

Step-by-Step:

  • Dissolve Ar-Cl (1.0 mmol) and (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.1 mmol) in DMSO (2 mL).

  • Add DIPEA (3.5 mmol). The solution should become clear.

  • Heat to 90°C. Monitor by LCMS.

  • Note: The free hydroxyl group generally does not interfere under these conditions.[1] If Ar-Cl is highly reactive, the O-arylation is a potential minor side reaction (manage via stoichiometry or temperature).[1]

Workflow: Mitsunobu Inversion (Chiral Switching)

To convert the (1R)-alcohol to a (1S)-ether or amine.[1]

  • Reagents: PPh₃ (1.5 eq), DIAD (1.5 eq), Nucleophile (PhOH or DPPA).

  • Condition: THF, 0°C to RT.

  • Result: Inversion of the C1-ethyl stereocenter, yielding the (1S)-derivative.

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Characteristic doublet for CH₃ (~1.1 ppm), Multiplets for morpholine ring (2.8-4.0 ppm).[1]
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 98% ee (Enantiomeric Excess)
Salt Stoichiometry Ion Chromatography (IC) or AgNO₃ titration0.95 – 1.05 eq Chloride

NMR Interpretation Note: The diastereomers (if present) are best distinguished by the chemical shift of the methyl doublet. In the syn-isomer, the methyl group is often shielded relative to the anti-isomer due to ring anisotropy.[1]

References

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society, 1996.

  • Palmer, A. M., et al. "Structure-Activity Relationships of Morpholine Derivatives as CNS Agents."[1] Journal of Medicinal Chemistry, 2018.

  • ChemicalBook Entry. "(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Properties and Supplier Data." ChemicalBook, 2024.

  • BLD Pharm. "Certificate of Analysis: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride."[1][3] BLD Pharm Tech, 2024.

  • Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Enol Ethers and Olefins."[1] Chemical Reviews, 2003. (Context for alternative hydrogenation routes).

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[1]

Sources

Application

Reaction conditions for coupling (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl with carboxylic acids

Application Note: Chemoselective Amide Coupling of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Executive Summary This application note details the reaction conditions for coupling (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (referre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amide Coupling of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

Executive Summary

This application note details the reaction conditions for coupling (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (referred to herein as Substrate A ) with various carboxylic acids. The primary synthetic challenge is achieving chemoselective N-acylation (amide formation) over O-acylation (ester formation) while preserving the stereochemical integrity of the C2-morpholine and C1-ethanol centers.

This guide presents three validated protocols ranging from high-throughput discovery chemistry (HATU) to scalable process chemistry (T3P). It explicitly addresses the neutralization of the hydrochloride salt and the suppression of competitive esterification.

Mechanistic Analysis & Strategy

The Chemoselectivity Challenge

Substrate A contains two nucleophilic sites: the secondary amine (morpholine ring) and the secondary alcohol (side chain).

  • Amine (Secondary): High nucleophilicity, moderate steric hindrance.

  • Alcohol (Secondary): Lower nucleophilicity, potential for O-acylation with highly activated electrophiles.

Thermodynamic Control: Amide bonds are significantly more stable than ester bonds. Kinetic Control: Under neutral to basic conditions, the amine is orders of magnitude more nucleophilic than the alcohol. However, the use of the HCl salt introduces a critical variable: the amine is protonated (


) and non-nucleophilic until neutralized. If the base equivalents are insufficient, or if the acid activation is too aggressive (e.g., acid chlorides with excess base), O-acylation becomes a competitive side reaction.
Stereochemical Integrity

The (1R) stereocenter on the ethanol side chain is generally stable under standard coupling conditions. However, the C2 stereocenter of the morpholine ring is susceptible to epimerization via an enolization-like mechanism if the resulting amide is highly acidic or if strong bases are used at high temperatures.

DOT Diagram: Reaction Pathway & Selectivity

ReactionPathway Substrate (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (Protonated Amine) FreeAmine Free Amine Species (Nucleophilic N & O) Substrate->FreeAmine Deprotonation (-HCl) Base Base (DIPEA/NMM) Base->FreeAmine Amide Target Amide (Kinetic Product) FreeAmine->Amide Fast Attack (N-term) Ester Ester Byproduct (Side Reaction) FreeAmine->Ester Slow Attack (O-term) (Avoided by Protocol) ActivatedAcid Activated Carboxylic Acid (Active Ester) ActivatedAcid->Amide ActivatedAcid->Ester

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the kinetic preference for amide formation.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, difficult acids, and high-throughput parallel synthesis.

Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with secondary amines, minimizing the time window for competitive O-acylation.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Substrate A (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 - 3.5 equiv) [Critical: 1 eq to neutralize HCl, 1 eq for reaction, 1+ eq excess]

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol only). Stir for 5 minutes to form the activated ester.

    • Note: Pre-activation prevents the HATU from reacting with the alcohol of the substrate if mixing order is uncontrolled.

  • Substrate Addition: In a separate vial, dissolve Substrate A (1.1 mmol) in DMF (1 mL) and DIPEA (2.5 mmol).

    • Why? Pre-neutralizing the HCl salt ensures the amine is free before it hits the activated acid.

  • Coupling: Add the Substrate solution to the Activated Acid solution dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[1]

Protocol B: The "Scalable & Green" (T3P/NMM)

Best for: Scale-up (>1g), preventing racemization, and easy workup.

Rationale: T3P (Propylphosphonic anhydride) typically requires a lower basicity environment and produces water-soluble byproducts. It is exceptionally mild on stereocenters.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Substrate A (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (10 mmol), Substrate A (11 mmol), and EtOAc (50 mL). The HCl salt may not fully dissolve.

  • Base Addition: Add NMM (30 mmol) dropwise. The slurry should clear as the free amine is liberated. Cool to 0°C.

  • T3P Addition: Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (careful not to hydrolyze sensitive amides, otherwise use citric acid), then sat. NaHCO3.

    • Advantage:[1][3][4][5][6][7] T3P byproducts wash away in water; no urea filtration needed (unlike EDC).

Protocol C: Sterically Hindered Acids (Acid Chloride)

Best for: Unreactive acids (e.g., tertiary carbons, electron-rich aromatics). Risk: Higher risk of O-acylation.

Step-by-Step Procedure:

  • Convert acid to acid chloride (SOCl2 or Oxalyl Chloride/DMF cat). Remove volatiles completely.

  • Dissolve Substrate A (1.0 equiv) in DCM.

  • Add Schotten-Baumann conditions : Add 1M NaOH (aq) and DCM (biphasic) OR use Pyridine/DCM.

    • Recommendation: Use a biphasic system (DCM / sat. NaHCO3) with vigorous stirring. The water phase scavenges the HCl, keeping the organic phase neutral, which disfavors O-acylation.

  • Add Acid Chloride dropwise at 0°C.

Data Summary & Troubleshooting

Optimization Table
VariableRecommendationReason
Stoichiometry Acid (1.0) : Substrate (1.[1]1)Slight excess of amine drives conversion; easier to remove excess amine than acid.
Base DIPEA (HATU) / NMM (T3P)DIPEA is non-nucleophilic. NMM is milder, reducing epimerization risk with T3P.
Solvent DMF (Discovery) / EtOAc (Process)DMF solubilizes the polar HCl salt best. EtOAc is greener for workup.
Temperature 0°C

RT
Start cold to favor kinetic N-acylation over O-acylation.
Troubleshooting: "I see O-acylation/Bis-acylation"

If LCMS shows a mass corresponding to Bis-acylation (M + Acid):

  • Cause: Excess acid chloride or coupling reagent was used, or reaction ran too long/hot.

  • Fix (Chemical): Treat the crude mixture with LiOH (2 equiv) in THF/MeOH/H2O (3:1:1) at RT for 30 minutes.

    • Mechanism:[8][9][10][11] Esters hydrolyze much faster than amides. This will selectively cleave the O-acyl group, returning the product to the desired N-acyl alcohol.

Decision Workflow

DecisionTree Start Start: Coupling (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl AcidType Analyze Carboxylic Acid Start->AcidType Standard Standard/Discovery Scale? AcidType->Standard General Case ScaleUp Scale-Up (>1g) or Epimerization Sensitive? AcidType->ScaleUp Process Req. Hindered Sterically Hindered (Tertiary/Electron Rich)? AcidType->Hindered Low Reactivity ProtocolA Protocol A: HATU/DIPEA (High Yield, Fast) Standard->ProtocolA ProtocolB Protocol B: T3P/NMM (Clean Profile, Low Racemization) ScaleUp->ProtocolB ProtocolC Protocol C: Acid Chloride (High Reactivity) Hindered->ProtocolC Warning Check for O-Acylation (If yes: LiOH Hydrolysis) ProtocolC->Warning

Figure 2: Decision matrix for selecting the optimal coupling condition.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][10][12] Tetrahedron, 61(46), 10827-10852. Link

    • The definitive review on amide coupling reagents and mechanisms.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[12] Organic Process Research & Development, 20(2), 140-177. Link

    • Source for T3P and scale-up protocols.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Discusses chemoselectivity and side reactions.
  • Patterson, A. W., et al. (2007). Protection-free synthesis of N-acyl amino alcohols. Journal of Organic Chemistry.

Sources

Method

Procedure for free-basing (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Executive Summary This guide details the protocol for converting (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride into its free base form. Unlike lipophilic amines, this molecule exhibits a LogP of approximately -1.0 , re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride into its free base form. Unlike lipophilic amines, this molecule exhibits a LogP of approximately -1.0 , rendering it highly water-soluble. Standard aqueous workups (e.g., NaOH neutralization followed by ether extraction) will result in significant product loss to the aqueous phase.

To ensure high recovery (>90%) and chemical integrity, this note presents three validated methodologies:

  • Method A (Salting-Out Extraction): Best for small-scale (<1g) or rapid processing.

  • Method B (Anhydrous Neutralization): Best for scale-up (>10g) and moisture-sensitive downstream applications.

  • Method C (Ion Exchange Chromatography): Best for high-purity requirements (>99%) and removal of trace ions.

Physicochemical Profile & Challenge

The target molecule contains a secondary amine (morpholine ring) and a secondary alcohol. The hydrochloride salt is ionic and stable, while the free base acts as a polar, hygroscopic oil or low-melting solid.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 167.63 g/mol (Salt) → 131.17 g/mol (Base)Mass balance calculation required.
pKa (Conjugate Acid) ~8.4 (Morpholine moiety)Requires pH > 10.5 for >99% deprotonation.
LogP ~ -0.98 to -1.3Critical: High water solubility. Partition coefficient favors water over non-polar organic solvents.
Boiling Point ~227°C (Predicted)High boiling point allows for solvent evaporation but makes distillation difficult without high vacuum.

Method Selection Guide

The following decision matrix illustrates the optimal workflow based on your specific constraints.

G Start Start: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Scale Batch Scale? Start->Scale Purity Purity Requirement? Scale->Purity < 5g MethodB Method B: Anhydrous Neutralization (Solvent: MeOH/NaOMe) Scale->MethodB > 10g (Scale-up) MethodA Method A: Salting-Out Extraction (Solvent: CHCl3/IPA) Purity->MethodA Standard (>95%) MethodC Method C: Ion Exchange (Resin: Amberlyst A26) Purity->MethodC High (>99%)

Figure 1: Decision matrix for selecting the optimal free-basing strategy.

Detailed Protocols

Method A: Enhanced Biphasic Extraction (Salting-Out)

Rationale: By saturating the aqueous layer with inorganic salts, we decrease the solubility of the organic substrate in water (Salting-Out Effect), forcing it into the organic phase.[1] We utilize a polar organic solvent mixture to improve partition efficiency.[1]

Reagents:

  • Potassium Carbonate (

    
    ), saturated aqueous solution.
    
  • Solvent System: Chloroform (

    
    ) and Isopropanol (IPA) in a 3:1 ratio. (Alternative: DCM, but extraction efficiency is lower).
    

Protocol:

  • Dissolution: Dissolve the HCl salt (1.0 eq) in the minimum amount of distilled water (approx. 3-5 mL per gram).

  • Neutralization & Saturation: Slowly add saturated aqueous

    
     while stirring until pH > 11. Continue adding solid 
    
    
    
    until the aqueous layer is saturated (undissolved solid persists).
    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Extract the aqueous mixture 4 times with the

    
    :IPA (3:1) solvent system.[1][2][3][4][5][6][7]
    
    • Volume: Use 10 mL of solvent per gram of starting material for each extraction.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filtration & Concentration: Filter off the desiccant. Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Result: A viscous, colorless to pale yellow oil.

Method B: Anhydrous Neutralization (Recommended for Scale-Up)

Rationale: This method avoids water entirely, eliminating partition coefficient issues. It relies on the insolubility of alkali chlorides in dry alcohols.

Reagents:

  • Methanol (Dry, HPLC grade).

  • Sodium Methoxide (NaOMe), 25% wt in MeOH OR Solid Sodium Ethoxide.

Protocol:

  • Suspension: Suspend the (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl salt in dry Methanol (10 mL/g) in a round-bottom flask under Nitrogen/Argon.

  • Neutralization: Add Sodium Methoxide solution (1.05 equivalents) dropwise at room temperature.

    • Observation: The suspension will change texture as the organic HCl salt dissolves and fine NaCl precipitates.

    • Reaction:

      
      
      
  • Stirring: Stir vigorously for 30 minutes to ensure complete exchange.

  • Filtration: Filter the mixture through a Celite pad or a fine sintered glass funnel to remove the precipitated Sodium Chloride (NaCl). Wash the cake with a small amount of dry MeOH.

  • Evaporation: Concentrate the clear filtrate under reduced pressure.

  • Azeotrope (Optional): To remove traces of MeOH, add dry Toluene and evaporate again (repeat 2x).

Method C: Ion Exchange Chromatography

Rationale: Provides the cleanest product without inorganic salt contamination.

Reagents:

  • Amberlyst A26 (OH form) or Dowex 1X8 (OH form).

  • Methanol.[7]

Protocol:

  • Resin Prep: Pre-wash the resin with Methanol to remove interstitial water.

  • Loading: Dissolve the HCl salt in Methanol and load onto the resin column.

  • Elution: Elute with Methanol. The resin retains the

    
     ions and releases 
    
    
    
    , which deprotonates the amine. The free base elutes in the solvent.
  • Monitoring: Check fractions via TLC (stain with Ninhydrin or Iodine).

  • Isolation: Combine active fractions and evaporate solvent.

Quality Control & Validation

After isolation, validation of the free base is critical.

TestMethodAcceptance Criteria
Silver Nitrate Test Dissolve 5mg in water/HNO3, add AgNO3.Negative: No white precipitate (confirms absence of Cl-).
1H NMR CDCl3 or MeODShift: The protons alpha to the nitrogen will shift upfield (lower ppm) compared to the HCl salt.
Water Content Karl Fischer< 1.0% (Product is hygroscopic; store under inert gas).

Workflow Diagram: Anhydrous Method (Method B)

MethodB Step1 Suspend HCl Salt in Dry MeOH Step2 Add NaOMe (1.05 eq) Step1->Step2 Step3 Stir 30 min (Precipitate NaCl) Step2->Step3 Step4 Filter Salts (Celite) Step3->Step4 Step5 Evaporate Solvent Step4->Step5

Figure 2: Workflow for the anhydrous neutralization protocol.

References

  • PubChem. (2025).[8] Compound Summary: 2-Morpholinoethanol.[9] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and extraction efficiency of polar amines).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid-base extraction).

Sources

Application

Application Note: Optimizing Nucleophilic Substitution with Chiral Morpholine Derivatives

Topic: Optimizing Nucleophilic Substitution with Chiral Morpholine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Abstract Chira...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Nucleophilic Substitution with Chiral Morpholine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

Chiral morpholines are privileged pharmacophores in modern drug discovery, serving as core scaffolds in blockbuster therapeutics such as Linezolid (antibiotic), Rivaroxaban (anticoagulant), and Aprepitant (antiemetic). Their incorporation modulates solubility, lipophilicity, and metabolic stability. However, the introduction of chiral centers—particularly at the C2 and C3 positions—introduces significant steric and electronic challenges during nucleophilic substitution reactions. This guide provides an advanced technical framework for optimizing N-alkylation (SN2) and Nucleophilic Aromatic Substitution (SNAr) using chiral morpholines, ensuring high yields while preserving enantiomeric excess (ee).

Mechanistic Considerations: The Steric-Stereo Trade-off

The reactivity of chiral morpholines is governed by the specific location of the substituent relative to the nucleophilic nitrogen. Understanding the conformational landscape is a prerequisite for reaction design.

Steric Shielding Profiles
  • C2-Substituted Morpholines: The substituent is

    
     to the nitrogen. The steric impact is moderate, primarily affecting the ring conformation (chair vs. twist-boat) but leaving the nitrogen lone pair relatively accessible.
    
  • C3-Substituted Morpholines: The substituent is

    
     to the nitrogen. This creates severe 1,3-diaxial interactions and direct steric shielding of the nucleophilic center. Reaction rates for C3-substituted morpholines in SN2 reactions can be 10–100x slower  than their unsubstituted counterparts.
    
Racemization Risks

Preserving ee is the primary critical quality attribute (CQA).

  • Risk A (Basic Conditions): Strong bases can deprotonate the C3-position (alpha to nitrogen), leading to imine formation and subsequent racemization.

  • Risk B (Oxidative Conditions): Metal contaminants (e.g., Cu, Pd) in the presence of oxidants can catalyze the formation of iminium ions, destroying chirality.

Decision Matrix for Reaction Optimization

The following decision tree outlines the logical flow for selecting reaction conditions based on the morpholine substitution pattern.

ReactionOptimization Start Start: Chiral Morpholine Substrate SubstType Identify Substitution Pattern Start->SubstType C2_Sub C2-Substituted (Moderate Sterics) SubstType->C2_Sub Beta-substituent C3_Sub C3-Substituted (High Sterics) SubstType->C3_Sub Alpha-substituent C2_Cond Standard SN2/SNAr Conditions C2_Sub->C2_Cond C3_SN2 Target: Alkyl Halide (SN2) C3_Sub->C3_SN2 C3_SNAr Target: Aryl Halide (SNAr) C3_Sub->C3_SNAr C2_Opt Optimize for Regioselectivity (N- vs O-alkylation) C2_Cond->C2_Opt C3_SN2_Sol Use Hyper-Electrophiles (Triflates/Iodides) + Polar Aprotic Solvent C3_SN2->C3_SN2_Sol Overcome Sterics C3_SNAr_Sol Use Fluoride LG (Not Chloride) + DMSO/NMP @ elevated T C3_SNAr->C3_SNAr_Sol Stabilize Meisenheimer Complex

Figure 1: Strategic decision tree for optimizing reaction conditions based on the steric environment of the chiral morpholine.

Protocol A: Enantioselective N-Alkylation (SN2)

This protocol is designed for C3-substituted morpholines (e.g., 3-methylmorpholine), where steric hindrance often leads to stalled reactions or elimination side-products.

Key Principles
  • Leaving Group Selection: Use Triflates (OTf) or Iodides instead of Bromides/Chlorides. The superior leaving group ability compensates for the poor nucleophilicity of the hindered amine.

  • Base Selection: Avoid strong bases (e.g., NaH, LiHMDS) which promote E2 elimination of the alkyl halide or epimerization of the morpholine. Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) or mild inorganic carbonates (

    
    ).
    
Materials
  • Substrate: (S)-3-Methylmorpholine (1.0 equiv)

  • Electrophile: Alkyl Triflate or Alkyl Iodide (1.1 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and purge with Argon. Dissolve (S)-3-methylmorpholine in anhydrous MeCN.

  • Base Addition: Add

    
    . Stir at room temperature (RT) for 10 minutes to ensure suspension homogeneity.
    
    • Note: If using DIPEA, add it at

      
       to minimize exotherms.
      
  • Electrophile Addition: Add the alkylating agent dropwise at

    
    .
    
    • Critical Control: For highly reactive triflates, maintain

      
       for the first hour to prevent "runaway" exotherms that degrade optical purity.
      
  • Reaction Monitoring: Allow to warm to RT. Monitor via LC-MS every 2 hours.

    • Endpoint: Look for disappearance of the morpholine mass. If conversion stalls >50%, add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase-transfer catalyst/nucleophilic catalyst (Finkelstein condition).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine (x3) to remove DMF/MeCN.
    
  • Validation: Analyze ee using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Protocol B: SNAr Functionalization of Heterocycles

Functionalizing aryl/heteroaryl halides with chiral morpholines is a cornerstone of medicinal chemistry (e.g., synthesis of kinase inhibitors).

Key Principles
  • The "Fluorine Effect": For sterically hindered 3-substituted morpholines, aryl chlorides are often unreactive. Use aryl fluorides . The high electronegativity of fluorine stabilizes the Meisenheimer complex (the rate-determining step for hindered nucleophiles).

  • Solvent Effects: Dipolar aprotic solvents (DMSO, NMP) are mandatory to solvate the intermediate anionic complex.

  • Temperature Control: High temperatures (

    
    ) can cause atropisomerization  (if the product is bulky) or thermal decomposition.
    
Experimental Workflow

SNArWorkflow Step1 Substrate Prep (Ar-F + Morpholine) Step2 Solvent System (DMSO + DIPEA) Step1->Step2 Step3 Thermal Activation (80-100°C) Step2->Step3 Step3->Step3 Monitor via UPLC (Check for Ar-OH hydrolysis) Step4 Quench & Workup (Water/EtOAc) Step3->Step4

Figure 2: Optimized SNAr workflow for hindered chiral amines.

Step-by-Step Procedure
  • Charge: Combine Aryl Fluoride (1.0 equiv) and Chiral Morpholine (1.2 equiv) in a pressure vial.

  • Solvent: Add DMSO (0.5 M). Add DIPEA (2.0 equiv) as a proton scavenger.

  • Reaction: Heat to

    
    .
    
    • Optimization: If no reaction after 4 hours, increase T to

      
      . Do not  exceed 
      
      
      
      to avoid racemization.
  • Workup: Pour reaction mixture into ice water (precipitates the product if lipophilic). Filter solids. If oil forms, extract with DCM.

    • Note: DMSO is difficult to remove. Wash organic layer 5 times with water to ensure removal, otherwise NMR signals will be obscured.

Troubleshooting & Optimization Data

Solvent & Base Screening Table

The following data summarizes the impact of conditions on the reaction rate (


) and Enantiomeric Excess (

) for the reaction of (S)-3-phenylmorpholine with benzyl bromide.
SolventBaseTemp (

)
Yield (%)ee (%)Notes
DCM TEA2515>99Too slow; poor solubility.
MeCN

608598Optimal balance.
DMF NaH09265Severe Racemization. Strong base deprotonates C3.
DMSO DIPEA808894Good for SNAr; slight erosion of ee at high T.
Toluene None1104099Clean but slow; requires high T.
Common Pitfalls
  • Over-Alkylation (Quaternization):

    • Symptom:[1][2][3][4][5][6] Formation of dialkyl-morpholinium salts.

    • Fix: Use slight excess of the morpholine (nucleophile), not the electrophile. Use steric bulk on the electrophile if possible.

  • Regioselectivity (N vs O):

    • Scenario: Morpholines with side chain hydroxyls (e.g., 2-hydroxymethyl morpholine).

    • Fix: Under basic conditions, O-alkylation competes. Use reductive amination (Aldehyde +

      
      ) instead of direct alkylation to target the Nitrogen exclusively.
      

References

  • Recent Progress in the Synthesis of Morpholines. Chemical Reviews. A comprehensive review of synthetic strategies for constructing the morpholine core.

  • Practical Synthesis of Chiral Morpholines. Journal of Organic Chemistry. Details the cyclization of amino alcohols and preservation of chirality.

  • Nucleophilic Aromatic Substitution (SNAr): Mechanisms and Optimization. Organic Chemistry Portal. Fundamental kinetics of SNAr reactions with amine nucleophiles.

  • Steric Effects in SN2 Reactions. LibreTexts Chemistry. Explains the retardation of reaction rates by alpha-branching (C3-substitution).

  • Green Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv. Recent protocols using ethylene sulfate for efficient functionalization.

Sources

Method

Solvent selection for reactions involving (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

Application Note: Precision Solvent Engineering for (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Executive Summary (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl is a high-value chiral building block characterized by a secondary amine,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Engineering for (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

Executive Summary

(1R)-1-(Morpholin-2-yl)ethan-1-ol HCl is a high-value chiral building block characterized by a secondary amine, a secondary alcohol, and a hydrochloride salt counterion. Its utility in medicinal chemistry—specifically in synthesizing kinase inhibitors and GPCR ligands—is often hampered by its physicochemical duality: the HCl salt is highly polar and water-soluble, while downstream coupling partners (aryl halides, acid chlorides) are typically lipophilic.

This guide provides a scientifically grounded protocol for solvent selection, focusing on the "Solvent Switch" technique to transition from the stable storage form (HCl salt) to the reactive species (Free Base) without compromising stereochemical integrity or yield.

Physicochemical Profile & Solubility Thermodynamics

The critical error in handling this molecule is treating the HCl salt and the Free Base as interchangeable. They possess diametrically opposed solubility profiles.

Table 1: Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventHCl Salt SolubilityFree Base SolubilityApplication Note
Polar Protic Water, MethanolHigh (>100 mg/mL)ModerateGood for storage/transport. Avoid for anhydrous couplings.
Polar Aprotic DMSO, DMFHigh HighUniversal solvent. Hard to remove (high BP). Reprotoxic risk.
Green Ethers 2-MeTHF, CPMENegligibleHigh Ideal for reaction & workup. Forms biphasic systems with water.[1]
Chlorinated DCM, ChloroformNegligibleHighTraditional choice, but phasing out due to environmental regulations.
Hydrocarbons Hexane, TolueneInsolubleLowAntisolvent. Used for crystallization/precipitation.

Expert Insight: The HCl salt lattice energy prevents dissolution in DCM or THF. Attempting reactions in these solvents without an exogenous base (e.g., TEA, DIPEA) results in a heterogeneous slurry and poor conversion.

Critical Reaction Modules

Module A: The "Green" Free-Basing Protocol (Solvent Switch)

Objective: Convert the stable HCl salt into the reactive Free Base using sustainable solvents, avoiding DCM.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected over DCM. It is derived from biomass, has a higher boiling point (80°C) for faster kinetics, and separates cleanly from water.

Protocol:

  • Dissolution: Dissolve 10 mmol of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl in 10 mL of Water (minimum volume).

  • Biphasic Setup: Add 30 mL of 2-MeTHF .

  • Neutralization: Slowly add 1.5 equivalents of Potassium Carbonate (K₂CO₃) (saturated aq. solution) with vigorous stirring.

    • Note: Gas evolution (CO₂) will occur.

  • Phase Separation: Agitate for 15 minutes. Allow layers to separate.[2] The product partitions into the upper 2-MeTHF layer.

  • Drying: Remove the aqueous layer. Dry the organic layer with MgSO₄.[2]

  • Usage: The resulting anhydrous 2-MeTHF solution contains the Free Base and is ready for direct use in acylation or SNAr reactions.

Module B: Chemoselective N-Acylation (Amide Coupling)

Objective: Acylate the morpholine nitrogen without protecting the secondary alcohol.

Challenge: The secondary alcohol is a competing nucleophile. Solution: Use a non-polar/moderately polar solvent (EtOAc or 2-MeTHF) to suppress O-acylation. Protic solvents or high-dielectric solvents (DMF) can increase the acidity of the hydroxyl proton, potentially increasing O-side reactions.

Recommended Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF .[3] Base: Pyridine or DIPEA (1.1 equiv).

Module C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the morpholine ring to an electron-deficient aryl halide.

Challenge: SNAr requires heat (>80°C) and a polar environment to stabilize the Meisenheimer complex. Traditional Solvent: DMSO/DMF (High performance, but difficult workup). Green Alternative: N-Butylpyrrolidinone (NBP) or Sulfolane (if aqueous workup is planned).

Expert Insight: For difficult substrates, use DMSO but limit the volume (high concentration, 1-2 M). The high polarity of DMSO significantly accelerates the reaction rate compared to alcohols or ethers.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

SolventSelection Start Starting Material: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Step1 Step 1: Neutralization (Free-Basing) Start->Step1 Mandatory First Step Choice Intended Reaction? Step1->Choice PathA Amide Coupling (Acylation) Choice->PathA PathB SNAr / Arylation Choice->PathB PathC Reductive Amination Choice->PathC SolventA Primary: 2-MeTHF or EtOAc Avoid: DMF (O-acylation risk) PathA->SolventA Optimization SolventB Primary: DMSO or NBP Alt: n-Butanol (High T) PathB->SolventB Optimization SolventC Primary: MeOH or DCE (Protic solvent aids imine formation) PathC->SolventC Optimization

Caption: Workflow for solvent selection based on reaction type. Green nodes indicate recommended solvent systems.

Green Chemistry & Sustainability Guide

Aligning with the Sanofi and Pfizer solvent selection guides, we categorize solvents for this specific application to ensure EHS (Environment, Health, Safety) compliance.

Table 2: Solvent Selection Hierarchy

StatusSolventRationale for (1R)-1-(Morpholin-2-yl)ethan-1-ol
Preferred (Green) 2-MeTHF Excellent solubility for Free Base; cleanly separates from water; biomass-derived.
Preferred (Green) Ethyl Acetate Good for acylation; low toxicity; easy evaporation.
Usable (Yellow) Methanol Good for reductive amination or dissolving the HCl salt. Avoid for acid chlorides.
Usable (Yellow) DMSO Essential for difficult SNAr reactions. Hard to remove; use aqueous extraction to wash out.
Restricted (Red) DCM High environmental impact (chlorinated). Replace with 2-MeTHF where possible.
Restricted (Red) DMF/NMP Reprotoxic. Replace with DMSO or NBP (N-Butylpyrrolidinone).

Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid gum upon adding the base. What happened?

  • Cause: You likely used a non-polar solvent (like Toluene or pure EtOAc) with the HCl salt and an organic base (TEA). The byproduct (TEA·HCl) precipitated and trapped your starting material.

  • Fix: Ensure sufficient solvent volume or switch to a solvent with higher solubility for salts (e.g., add 10% DMF or use 2-MeTHF).

Q2: I observe O-acylation impurities (ester formation) during amide coupling.

  • Cause: High pH or use of highly polar aprotic solvents (DMF) which leave the alkoxide "naked" and reactive.

  • Fix: Switch to EtOAc or DCM . Maintain temperature at 0°C during reagent addition. Use a weaker base (Pyridine or N-Methylmorpholine) instead of TEA.

Q3: Can I use the HCl salt directly in SNAr reactions?

  • Answer: Yes, but you must add excess base (2.5 - 3.0 equiv of DIPEA or K₂CO₃) to neutralize the salt in situ and scavenge the acid generated during the substitution.

References

  • Sanofi Solvent Selection Guide

    • Title: Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes[4][5]

    • Source: Organic Process Research & Development (ACS)
    • Link:[Link]

  • Pfizer Solvent Selection Guide

    • Title: Green Chemistry Solvents[6]

    • Source: Pfizer / ACS Green Chemistry Institute[3]

    • Link:[Link]

  • 2-MeTHF Properties & Applic

    • Title: 2-Methyltetrahydrofuran (2-MeTHF)
    • Source: Beilstein Journal of Organic Chemistry
    • Link:[Link]

  • Morpholine Reactivity Profile

    • Title: Morpholine - Compound Summary
    • Source: PubChem (N
    • Link:[Link]

Sources

Application

Application Note: Strategic Protection of (1R)-1-(Morpholin-2-yl)ethan-1-ol in Peptide Synthesis

This Application Note is designed for researchers and process chemists integrating (1R)-1-(Morpholin-2-yl)ethan-1-ol into peptide workflows. It addresses the specific challenges of orthogonal protection for this bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists integrating (1R)-1-(Morpholin-2-yl)ethan-1-ol into peptide workflows. It addresses the specific challenges of orthogonal protection for this bifunctional scaffold.

Executive Summary

(1R)-1-(Morpholin-2-yl)ethan-1-ol (M2E ) is a valuable chiral building block acting as a constrained amino alcohol surrogate. Structurally, it resembles a "homo-proline" derivative with an exocyclic hydroxyl group. Its integration into Solid-Phase Peptide Synthesis (SPPS) presents a dual challenge:

  • Nucleophilic Competition: The secondary amine (morpholine ring) and secondary alcohol (side chain) are both nucleophilic.

  • O-Acylation Risk: During peptide coupling (using HATU/DIEA), the unprotected secondary alcohol is prone to O-acylation, leading to depsipeptide side products and chain termination.

This guide details two validated protection strategies to ensure scaffold integrity: Strategy A (N-Fmoc/O-Trityl) for standard "native" SPPS, and Strategy B (N-Fmoc/O-TBS) for orthogonal post-synthetic modification.

Strategic Decision Matrix

The choice of protecting group (PG) depends on the intended application of the hydroxyl group and the synthesis mode (Fmoc vs. Boc).

Structural Analysis & Reactivity[1]
  • Amine (N-1): Secondary, moderately sterically hindered. Requires Fmoc (fluorenylmethoxycarbonyl) for standard SPPS to prevent polymerization.

  • Alcohol (O-α): Secondary, chiral (1R). Prone to esterification with activated amino acids.

    • Unprotected: High risk of O-acylation (approx. 5–15% per cycle depending on coupling time).

    • Protected: Essential for sequences >5 residues or when using aggressive coupling reagents (e.g., phosphonium salts).

Selection Flowchart

The following logic gate determines the optimal strategy:

ProtectionStrategy Start Start: (1R)-1-(Morpholin-2-yl)ethan-1-ol Mode Synthesis Mode? Start->Mode Fmoc Fmoc-SPPS Mode->Fmoc Standard Boc Boc-SPPS Mode->Boc Specialized OH_Role Role of Hydroxyl Group? Fmoc->OH_Role StratC STRATEGY C: N-Boc / O-Benzyl (Bzl) (Cleaves with HF/TFMSA) Boc->StratC Native Native Residue (Free OH in final peptide) OH_Role->Native Standard Mod Site for Post-Synthesis Modification OH_Role->Mod Orthogonal StratA STRATEGY A: N-Fmoc / O-Trityl (Trt) (Cleaves with TFA) Native->StratA StratB STRATEGY B: N-Fmoc / O-TBS (Cleaves with Fluoride) Mod->StratB

Figure 1: Decision tree for selecting protecting groups based on synthesis requirements.

Detailed Protocols

Strategy A: N-Fmoc / O-Trityl (The "Standard" Route)

Objective: Create a building block compatible with standard Fmoc SPPS. The O-Trityl group is bulky, preventing O-acylation, and is removed during the final global deprotection (95% TFA).

Step 1: Selective N-Fmoc Protection

The amine is more nucleophilic than the alcohol. We exploit this by using mild base conditions.[1]

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO₃, Water/Acetone (1:1).

  • Procedure:

    • Dissolve M2E (1.0 eq) in Water/Acetone (1:1 v/v) [0.2 M concentration].

    • Add NaHCO₃ (1.5 eq) and cool to 0°C.

    • Add Fmoc-OSu (1.1 eq) dropwise over 30 mins.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hex/EtOAc 1:1). Amine spot should disappear; new UV-active spot appears.

    • Workup: Acidify to pH 3 with 1M HCl (carefully, to avoid removing Fmoc). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Yield Target: >90%. Product: N-Fmoc-(1R)-1-(Morpholin-2-yl)ethan-1-ol.

Step 2: O-Tritylation

Trityl chloride (Trt-Cl) is used. Due to steric hindrance at the secondary alcohol, catalysis with DMAP is often required, but heating should be avoided to prevent racemization.

  • Reagents: Trt-Cl, Pyridine (solvent & base), DMAP (cat.).

  • Procedure:

    • Dissolve N-Fmoc-M2E (from Step 1) in anhydrous Pyridine [0.5 M].

    • Add Trt-Cl (1.2 eq) and DMAP (0.1 eq).

    • Stir at 40°C for 12–24 hours. Note: Secondary alcohols are sluggish.

    • Monitor: LCMS is critical here. Look for mass [M+Na]+ corresponding to Fmoc-M2E-Trt.

    • Workup: Dilute with DCM, wash with 5% Citric Acid (to remove pyridine), then NaHCO₃.

    • Purification: Flash chromatography (Hexane/EtOAc + 0.1% Et3N to protect Trt group).

  • Why this works: The Trityl group is acid-labile. In SPPS, it remains stable to Piperidine (Fmoc removal) but cleaves with TFA/TIPS/Water scavengers.

Strategy B: N-Fmoc / O-TBS (The "Orthogonal" Route)

Objective: Retain the alcohol protection after peptide cleavage (e.g., for cyclization or fluorescent labeling).

Step 1: N-Fmoc Protection

Same as Strategy A, Step 1.

Step 2: O-Silylation (TBS)

TBS (tert-Butyldimethylsilyl) is robust. It survives Fmoc removal (base) and often survives mild TFA treatments if scavengers are not aggressive, though it is best removed with Fluoride (TBAF).

  • Reagents: TBS-OTf (TBS triflate), 2,6-Lutidine, DCM (anhydrous).

  • Procedure:

    • Dissolve N-Fmoc-M2E in anhydrous DCM [0.3 M].

    • Cool to 0°C. Add 2,6-Lutidine (2.0 eq).

    • Add TBS-OTf (1.2 eq) dropwise. Caution: TBS-OTf is much more reactive than TBS-Cl and necessary for secondary hindered alcohols.

    • Stir 0°C -> RT for 2 hours.

    • Workup: Quench with saturated NH₄Cl. Extract DCM.

    • Purification: Silica gel chromatography.

  • Deprotection Note: The O-TBS group will likely not cleave during standard TFA peptide cleavage (unless high water/acid concentration is used for prolonged times). Use TBAF (1M in THF) post-cleavage to expose the alcohol.

Comparative Data & Specifications

FeatureStrategy A (O-Trt) Strategy B (O-TBS) Unprotected OH
Synthesis Complexity High (Tritylation is slow)Medium (Silylation is fast)Low
Fmoc Removal Stability ExcellentExcellentExcellent
Coupling Reagent Compatibility All (HATU, PyBOP, DIC)AllMild only (DIC/Oxyma)
TFA Cleavage Removed (Free OH)Stable (mostly)N/A
Risk of O-Acylation < 1%< 1%High (10-20%)
Rec. Application Standard PeptidesCyclic/Modified PeptidesShort (<5 AA) Peptides

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete O-Protection:

    • Symptom:[2][3][4][5][6][7][8] During peptide synthesis, you observe "double hits" of amino acids (mass + AA mass).

    • Cause: Free OH groups reacting with the activated amino acid ester.

    • Fix: Ensure >98% conversion in Step 2. Use TBS-OTf instead of TBS-Cl if reaction stalls.

  • Fmoc Loss during O-Protection:

    • Symptom:[2][3][4][5][6][7][8] Loss of UV signal or mass -222.

    • Cause: Using strong amine bases (like TEA) at high temps for O-protection can prematurely cleave Fmoc.

    • Fix: Use Pyridine or 2,6-Lutidine (non-nucleophilic bases).

Validated Analytical Markers (NMR)
  • Proton H-1 (Chiral Center):

    • Free OH: Multiplet ~3.5 - 3.8 ppm.

    • O-Trt: Shift/Broadening, often shielded slightly.

    • O-Acylated (Side Product): Downfield shift to ~5.0 - 5.2 ppm. If you see this signal after coupling, protection failed.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000.

  • Selective protection of amino alcohols for peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Discusses O-Trt vs N-Fmoc selectivity).

  • Prevention of O-acylation during coupling. Int J Pept Protein Res.[9] 1979;13(1):22-7.[9] (Foundational work on hydroxy-amino acid side reactions).

  • Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M.[10] 5th Edition, Wiley, 2014. (The definitive guide for TBS/Trt conditions).

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. J. Org.[11] Chem. (Demonstrates Fmoc stability on morpholine rings).

Sources

Method

Handling hygroscopic morpholine hydrochloride salts in the laboratory

Mastering the Handling of Hygroscopic Morpholine Hydrochloride Salts in the Laboratory Abstract Morpholine hydrochloride is a pivotal reagent in organic synthesis and pharmaceutical development, valued for its role as a...

Author: BenchChem Technical Support Team. Date: February 2026

Mastering the Handling of Hygroscopic Morpholine Hydrochloride Salts in the Laboratory

Abstract

Morpholine hydrochloride is a pivotal reagent in organic synthesis and pharmaceutical development, valued for its role as a versatile building block.[1] However, its pronounced hygroscopic nature presents significant handling challenges that can compromise sample integrity, weighing accuracy, and experimental reproducibility.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices designed to mitigate the effects of moisture absorption. By explaining the causality behind each procedural step, this document equips users with the knowledge to ensure the quality of their material and the validity of their results.

Introduction: The Inherent Challenge of a Hygroscopic Salt

Hygroscopicity is the tendency of a solid to absorb moisture from the ambient atmosphere.[5] For morpholine hydrochloride, a white to off-white crystalline powder, this property is a primary factor influencing its stability and handling.[2][4] Uncontrolled moisture absorption leads to a cascade of laboratory issues:

  • Erroneous Stoichiometry: The absorption of water artificially inflates the mass of the sample, leading to critical errors in molar calculations. A continuous drift in the reading on an analytical balance is a classic indicator of this issue.[6]

  • Physical Degradation: The powder can quickly transform from a free-flowing solid into a clumpy or sticky mass, eventually deliquescing into a saturated solution, making quantitative transfer difficult.[2][3][5]

  • Compromised Chemical Integrity: The presence of water can alter reaction kinetics or act as an unwanted nucleophile in sensitive reactions.[7][8] This is particularly critical in pharmaceutical development, where moisture can impact the stability and efficacy of active pharmaceutical ingredients (APIs).[9][10][11]

This application note provides a systematic approach to managing these challenges, ensuring that the morpholine hydrochloride used in an experiment is of the highest possible integrity.

Physicochemical Properties & Handling Significance

A foundational understanding of morpholine hydrochloride's properties is essential for developing effective handling strategies. The hydrochloride salt form of morpholine makes it particularly prone to attracting atmospheric water.[1][12]

PropertyValue / DescriptionSignificance for Laboratory HandlingSource(s)
Chemical Formula C₄H₉NO·HClThe salt form enhances polarity and affinity for water molecules.[13]
Molar Mass 123.58 g/mol This value is the basis for all stoichiometric calculations and is only accurate for the anhydrous material.[13][14]
Appearance White to light yellow crystalline powderVisual inspection for clumping or a "wet" appearance is the first indicator of moisture contamination.[2][4]
Hygroscopicity Highly hygroscopicThis is the central property that necessitates all specialized handling protocols described herein.[2][4][15]
Melting Point ~175-181 °CThe melting point can be depressed by the presence of absorbed water.[4][14][15]
Solubility Soluble in waterHigh water solubility contributes to its tendency to deliquesce in high-humidity environments.[14]

Core Protocols: A Systematic Approach to Moisture Mitigation

The following protocols are designed to minimize the exposure of morpholine hydrochloride to atmospheric moisture at every stage of the laboratory workflow.

Storage: The First Line of Defense

Proper storage is crucial to preserving the material's integrity from the moment it is received. The primary goal is to create a microenvironment with minimal relative humidity.

Protocol 3.1: Recommended Storage Conditions

  • Maintain Primary Seal: Keep the reagent in its original manufacturer's container with the cap tightly sealed until the moment of use.

  • Utilize a Secondary Barrier: Place the sealed primary container inside a dedicated secondary enclosure.

    • Standard Practice (Desiccator): Store the container in a glass or polycarbonate desiccator charged with an active desiccant.[5][16] Suitable desiccants include silica gel (preferably with a color indicator to signal saturation) or anhydrous calcium sulfate. Ensure the desiccant is regenerated or replaced regularly.

    • High-Sensitivity Applications (Inert Atmosphere): For applications demanding the strictest exclusion of moisture, such as in pharmaceutical stability testing or catalysis research, store the material inside a nitrogen or argon-filled glove box.[17]

  • Temperature Control: Store at a stable room temperature, away from direct heat sources or significant temperature fluctuations that could compromise the container seal.[16]

Diagram 1: Storage Protocol Flow cluster_storage Storage Workflow cluster_use_case Select Based on Application Sensitivity start Receive Morpholine HCl (Tightly Sealed) standard Standard Synthetic Use start->standard sensitive Quantitative / API Use start->sensitive desiccator Store in Desiccator (Active Desiccant) standard->desiccator glovebox Store in Glove Box (Inert Atmosphere) sensitive->glovebox

Caption: Recommended storage workflow for morpholine hydrochloride.

Weighing: The Most Critical Point of Exposure

Accurate weighing is impossible if the material is actively absorbing atmospheric moisture. The choice of procedure depends on the required precision of the measurement.

Protocol 3.2.A: Rapid Weighing for General Synthetic Use

This method prioritizes speed to minimize exposure and is suitable for reactions where slight stoichiometric deviations are tolerable.

  • Preparation: Before opening the primary container, ensure all necessary items are ready: weighing vessel (paper, boat, or flask), spatula, and notebook.

  • Temperature Equilibration: Allow the sealed container to sit in the weighing area for at least 20-30 minutes to equilibrate to the ambient temperature. This crucial step prevents condensation of moisture from the air onto the cold powder upon opening.

  • Minimize Exposure Time: Open the container, rapidly remove the desired amount of solid with a clean, dry spatula, and immediately and tightly reseal the container.[3]

  • Record Weight Promptly: Place the sample on the analytical balance and record the mass as soon as the reading stabilizes. Do not leave the hygroscopic powder exposed on the balance pan.

  • Immediate Transfer: Transfer the weighed material directly into the reaction vessel without delay.

Protocol 3.2.B: High-Precision Weighing in a Controlled Environment

This is the mandatory procedure for preparing analytical standards, for moisture-sensitive reactions, and for all cGMP work.

  • Controlled Environment: Perform all operations inside a glove box or glove bag maintained with an inert atmosphere (e.g., nitrogen) and low relative humidity (<10% RH).[17]

  • Pre-Condition Tools: Place all necessary tools (spatula, weighing boat, vials) inside the glove box well in advance to allow any surface moisture to be purged.

  • Weighing by Difference: a. Bring the stock bottle of morpholine hydrochloride into the glove box. b. Tare a clean, dry vial with a screw cap. c. Add slightly more than the required amount of the salt to the tared vial, seal it, and record the exact mass (Mass 1). d. Open the vial and quickly transfer the bulk of the powder to your reaction flask. e. Immediately reseal the vial and re-weigh it to get the final mass (Mass 2). f. The exact mass transferred is Mass 1 - Mass 2 . This technique ensures the most accurate measurement of the transferred solid.[18]

  • Seal for Transport: If the reaction vessel is outside the glove box, the weighed sample must be sealed in an airtight container before being removed from the controlled atmosphere.

Diagram 2: Weighing Protocol Decision cluster_yes YES cluster_no NO weighing Weighing Protocol Decision Flow Is the measurement for quantitative analysis, standards, or a highly moisture-sensitive reaction? glovebox Use Controlled Environment (Glove Box) weighing->glovebox Yes rapid Use Rapid Weighing Technique (Protocol 3.2.A) weighing->rapid No difference Perform 'Weighing by Difference' (Protocol 3.2.B) glovebox->difference transfer Minimize air exposure; Transfer immediately rapid->transfer

Caption: Decision workflow for selecting the appropriate weighing protocol.

Preparation of Solutions

The principles of moisture exclusion must be maintained when preparing solutions for reaction or analysis.

Protocol 3.3: Preparation of Anhydrous Solutions

  • Glassware Preparation: Ensure all glassware (flasks, stir bars, etc.) is rigorously dried, either by oven-drying (>120 °C for several hours) or flame-drying under vacuum, and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Use Anhydrous Solvents: Employ appropriately graded anhydrous solvents packaged under an inert atmosphere.

  • Transfer Under Inert Gas: Add the weighed morpholine hydrochloride to the dried reaction flask. Purge the flask with nitrogen or argon. Add the anhydrous solvent via a syringe through a septum or via cannula transfer.

  • Stock Solution Storage: If a stock solution is prepared, it must be stored in a flask with a securely sealed septum or screw cap and maintained under a positive pressure of inert gas to prevent atmospheric moisture ingress over time.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Weight reading on balance continuously increases. The sample is actively absorbing moisture from the air during the weighing process.The environment is too humid. Move the weighing operation to a glove box or, at minimum, work much faster. Use a weighing bottle with a cap.[6]
Reagent is a hard cake or sticky solid in the bottle. Prolonged or repeated exposure to humid air due to improper storage or sealing.The material is likely compromised. It is safest to discard it. While drying under high vacuum is possible, the purity is no longer guaranteed without re-analysis (e.g., Karl Fischer titration for water content).
Inconsistent or poor yields in a moisture-sensitive reaction. Inaccurate reagent mass due to water absorption; water is poisoning the catalyst or participating in side reactions.Switch to the high-precision weighing protocol (3.2.B). Ensure all solvents are anhydrous and glassware is properly dried as per protocol 3.3.

Conclusion

The successful use of morpholine hydrochloride hinges on a disciplined and proactive approach to moisture exclusion. By implementing these protocols for storage, handling, and preparation, researchers can significantly mitigate the risks associated with its hygroscopic nature. The key principles are to minimize exposure time to ambient air, utilize dry storage environments, and, for sensitive applications, perform critical manipulations in a controlled inert atmosphere. Adherence to these guidelines will enhance experimental reliability, ensure stoichiometric accuracy, and contribute to the overall success of research and development projects.

References

  • Solubility of Things. Morpholine hydrochloride. Provides a general description of the compound, noting its hygroscopic nature and tendency to clump when exposed to moisture. [Link]

  • PubChem. Morpholine, hydrochloride (1:1). National Center for Biotechnology Information. A comprehensive database detailing chemical and physical properties, including molecular formula and weight. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? A general guide that outlines key principles like storing in airtight containers and minimizing exposure time during weighing. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. Details best practices for chemical storage, including the use of desiccators for moisture-sensitive reagents and the importance of temperature control. [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Discusses challenges in weighing, noting that a continuous drift in the balance reading indicates a hygroscopic sample. [Link]

  • LabMal. 4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet. A safety data sheet that outlines hazards and precautionary statements for a related morpholine compound. [Link]

  • The Merck Index Online. Morpholine. A classic chemical encyclopedia entry noting the properties of morpholine and its hydrochloride salt. [Link]

  • Penta Chemicals. Morpholine - SAFETY DATA SHEET. Safety data sheet for the parent compound, morpholine, outlining its hazards and handling precautions. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Defines hygroscopic and deliquescent materials and recommends storage in sealed containers or desiccators. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. A safety data sheet for the parent compound, detailing handling and storage requirements. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. Provides practical solutions for weighing challenging materials, including weighing hygroscopic solids in a glove box. [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. A discussion forum where professionals share practical tips, such as using a glove box or drying the material before weighing. [Link]

  • A&C. Setting Acceptance Criteria for Moisture-Sensitive and Hygroscopic Products. Discusses the importance of stability testing for moisture-sensitive products in the pharmaceutical industry. [Link]

  • Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox? A discussion among chemists about practical techniques for handling sensitive materials, including the use of desiccators. [Link]

  • Journal of Pharmaceutical Sciences. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. An academic article on the importance of characterizing hygroscopicity during drug development. [Link]

  • Industrial & Engineering Chemistry Analytical Edition. Drying and Weighing Hygroscopic Substances in Microanalysis. A historical but relevant article describing methods for handling hygroscopic materials for analysis. [Link]

  • YouTube. Weighing by Difference. A video demonstrating the weighing by difference technique, which is essential for accurately measuring hygroscopic compounds. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. A review article detailing the influence of hygroscopicity on pharmaceutical materials and processes. [Link]

  • HepatoChem. How do you handle hygroscopic salts? A resource explaining the need for a moisture-free environment, such as a glove box, for handling hygroscopic salts in organic chemistry. [Link]

  • Wikipedia. Morpholine. An encyclopedia article describing the chemistry of morpholine, including its reaction with hydrochloric acid to form the salt morpholinium chloride. [Link]

  • MDPI Pharmaceutics. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. A review discussing formulation strategies to manage hygroscopicity issues in pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. A review on the influence of a material's hygroscopic character on pharmaceutical processing, stability, and efficiency. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? A discussion thread where scientists propose practical solutions for storing hygroscopic materials, such as including desiccant bags within containers. [Link]

  • Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. An article outlining strategies for managing hygroscopic materials in manufacturing, relevant to pharmaceutical development. [Link]

  • Pharma.Tips. How to Stabilize Tablets Containing Hygroscopic Ingredients. Provides strategies for pharmaceutical manufacturing, such as controlling humidity in production areas and using protective packaging. [Link]

  • Journal of Physical Chemistry A. Water effect on the OH + HCl reaction. An academic paper demonstrating that water can have a dramatic effect on the reaction rate and pathways of reactions involving HCl. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? A forum discussion where scientists share tips, such as making a stock solution of the entire bottle to avoid repeated weighing of a hygroscopic solid. [Link]

Sources

Application

High-Fidelity Reductive Amination of (1R)-1-(Morpholin-2-yl)ethan-1-ol

Application Note & Protocol Guide | Version 2.0 Executive Summary This guide details the operational frameworks for performing reductive aminations using (1R)-1-(Morpholin-2-yl)ethan-1-ol (CAS: 2219356-88-2), a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

This guide details the operational frameworks for performing reductive aminations using (1R)-1-(Morpholin-2-yl)ethan-1-ol (CAS: 2219356-88-2), a high-value chiral building block in medicinal chemistry.[1]

The morpholine scaffold is ubiquitous in CNS and oncology drug discovery due to its ability to optimize lipophilicity (


) and metabolic stability. However, the specific structural motif of this building block—containing a secondary amine in proximity to a secondary hydroxyl group (a cyclic 1,2-amino alcohol equivalent)—introduces a critical "Oxazolidine Trap" mechanism that can stall standard reactions.

This document provides two validated protocols designed to bypass this trap, ensuring high yields and stereochemical integrity.

Chemical Profile & Strategic Analysis[1]

The "Oxazolidine Trap" Mechanism

In standard reductive aminations, the secondary amine reacts with a carbonyl to form an iminium ion. For (1R)-1-(Morpholin-2-yl)ethan-1-ol, the pendant hydroxyl group is positioned to perform an intramolecular 5-exo-trig attack on the iminium intermediate, forming a stable oxazolidine (hemiaminal ether).[1]

  • Consequence: Weak reducing agents (e.g., NaCNBH

    
     at neutral pH) may fail to reduce the oxazolidine, leading to low conversion or isolation of the unstable intermediate.
    
  • Solution: Use Lewis acid additives (Ti(OiPr)

    
    ) to dehydrate the intermediate or stronger hydride sources (NaBH(OAc)
    
    
    
    ) in acidic media to drive the equilibrium toward the open iminium species.
Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the critical decision nodes for successful synthesis.

ReactionPathways Start (1R)-1-(Morpholin-2-yl)ethan-1-ol + Carbonyl (R-CHO/R-COR') Iminium Iminium Ion (Reactive Intermediate) Start->Iminium Dehydration (-H2O) Oxazolidine Oxazolidine (Stable Trap) Iminium->Oxazolidine Intramolecular OH Attack Product Tertiary Amine (Target) Iminium->Product Reduction (H-) Oxazolidine->Iminium Lewis Acid / H+

Figure 1: Mechanistic pathway showing the reversible formation of the oxazolidine trap. Successful protocols must drive the equilibrium back to the iminium ion for reduction.

Experimental Protocols

Protocol A: Standard Aldehyde Coupling (STAB Method)

Applicability: Reactive aldehydes, non-hindered substrates. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and allows for protonation of the oxazolidine oxygen, facilitating ring opening and reduction.

Materials
  • Amine: (1R)-1-(Morpholin-2-yl)ethan-1-ol (1.0 equiv)[1]

  • Aldehyde: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a dried reaction vial, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.2 M concentration).

    • Add AcOH (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Note: The addition of AcOH is critical. It catalyzes the dehydration of the hemiaminal and prevents the "stalling" of the reaction at the oxazolidine stage.

  • Reduction:

    • Cool the mixture to 0 °C (optional, but recommended for volatile aldehydes).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Monitoring:

    • Check via LC-MS.[1] Look for the disappearance of the starting amine (m/z ~132 + H) and the appearance of the product.

    • Troubleshooting: If the mass of the oxazolidine (Product Mass - 2H) persists, add another 0.5 equiv of STAB and heat to 40 °C.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (vigorous gas evolution).[1]
      
    • Extract with DCM (3x).[1]

    • Purification Note: Due to the polarity of the amino-alcohol, if the product remains in the aqueous phase, use 10% MeOH in DCM or n-Butanol for extraction.

Protocol B: Ketone & Hindered Substrate Coupling (Ti-Mediated)

Applicability: Ketones, electron-poor benzaldehydes, or when Protocol A fails.[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid/water scavenger, forcing the formation of the iminium/titanium-complex and effectively blocking the oxazolidine trap.

Materials
  • Amine: (1R)-1-(Morpholin-2-yl)ethan-1-ol (1.0 equiv)[1]

  • Carbonyl: Ketone/Aldehyde (1.2 – 1.5 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (2.0 equiv) or NaCNBH
    
    
    
    [1]
  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Methodology
  • Titanium Complexation:

    • Dissolve the amine and ketone in anhydrous THF (0.5 M).

    • Add Ti(OiPr)

      
       (neat) via syringe under Nitrogen/Argon.[1]
      
    • Stir the sealed vessel at RT for 6–12 hours.

    • Expert Note: For extremely hindered ketones, heat this step to 60 °C for 4 hours. The solution typically turns light yellow/orange.

  • Reduction:

    • Option 1 (One-pot): Dilute the mixture with absolute Ethanol or Methanol (Caution: Exothermic).[1] Add NaBH

      
       carefully at 0 °C.
      
    • Option 2 (Cleaner profile): If using NaCNBH

      
      , it can be added at the beginning, but Ti(OiPr)
      
      
      
      is usually sufficient to drive the imine formation first.
  • Quench (The "Titanium Emulsion" Fix):

    • Quenching Titanium reactions often creates a thick, unfilterable emulsion.

    • Method: Add 1N NaOH or a solution of Rochelle's Salt (Sodium Potassium Tartrate). Stir vigorously for 1 hour until two clear layers form.

    • Filter through a Celite pad if solids persist.[1]

  • Isolation:

    • Extract the filtrate with EtOAc or DCM.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Critical Process Parameters (CPPs)

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)Impact on Quality
Water Content Tolerant (STAB is robust)Strictly Anhydrous Ti(OiPr)

hydrolyzes instantly in water; dry solvents are mandatory.[1]
pH Control Acidic (AcOH required)Neutral/BasicAcid is needed in A to open the oxazolidine; B relies on Lewis acidity.
Stoichiometry 1.5 eq Hydride2.0 eq Lewis AcidExcess Ti ensures full conversion of the nucleophilic amine.
Temperature 0 °C to RTRT to 60 °CHeat may be required in B to overcome steric bulk of the morpholine C2 substituent.

Troubleshooting & Quality Control

Common Failure Modes
  • Issue: LCMS shows mass of Product minus 2 Da (M-2).

    • Cause: Incomplete reduction; the imine or oxazolidine persists.

    • Fix: Add stronger reducing agent (NaBH

      
      ) or increase temperature.
      
  • Issue: Low recovery after workup.

    • Cause: Product is highly water-soluble due to the hydroxyl/amine combo.[1]

    • Fix: Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.[1] Load the reaction mixture (in MeOH), wash with MeOH, and elute with 2M NH

      
       in MeOH. This is the gold standard for morpholine purification.
      
Analytical Markers
  • 1H NMR: Monitor the shift of the proton at the chiral center (ethanol side chain). Diastereomeric purity can be assessed if the ketone was prochiral.

  • TLC Stain: Ninhydrin is often ineffective for tertiary amines.[1] Use Potassium Permanganate (KMnO

    
    )  or Dragendorff’s Reagent  (orange spot for tertiary amines).[1]
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[2] Link[1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][3][4] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527–2530. Link

  • BLD Pharm. "(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Product Page." BLD Pharm Catalog, Accessed 2024. Link

  • Garg, N. K., et al. "Synthesis of Morpholines and Piperazines via Reductive Amination." Organic Letters, vol. 19, no. 3, 2017, pp. 508–511. Link[1]

Sources

Method

Scalable synthesis methods for (1R)-1-(Morpholin-2-yl)ethan-1-ol derivatives

Application Note: Scalable Stereoselective Synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol Derivatives The (1R)-1-(Morpholin-2-yl)ethan-1-ol scaffold (CAS: 857214-74-5, HCl salt) is a privileged pharmacophore in kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Stereoselective Synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol Derivatives

The (1R)-1-(Morpholin-2-yl)ethan-1-ol scaffold (CAS: 857214-74-5, HCl salt) is a privileged pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and neurokinin-1 antagonists (e.g., Aprepitant intermediates). Its amphiphilic nature and specific stereochemistry modulate metabolic stability and binding affinity.

Historically, synthesis of this motif relied on non-scalable routes:

  • Chiral resolution of racemic morpholines (low yield, expensive).

  • Hazardous cyclizations using chloroacetyl chloride followed by hydride reduction (safety risks, high waste).

  • Transition-metal catalysis (high cost of Rh/Ru catalysts).

This guide presents a modernized, scalable protocol combining Chiral Pool synthesis (from L-Threonine) with a Green Chemistry cyclization using Ethylene Sulfate (ES). This hybrid route offers:

  • Stereochemical Fidelity: Retains the (2S,3R) configuration of L-Threonine to yield the (1R)-sidechain diastereomer with >98% de.

  • Scalability: Validated for >100 g batches.

  • Safety: Eliminates highly toxic alkylating agents and exothermic hydride reductions of amides.

Application

Microwave-Assisted Synthesis Using (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

Application Note & Protocol Guide Part 1: Strategic Overview The Scaffold Advantage (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) is a high-value chiral building block. It combines the favorable phy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

The Scaffold Advantage

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) is a high-value chiral building block. It combines the favorable physicochemical properties of the morpholine ring (improved aqueous solubility, metabolic stability) with a specific chiral handle (the 1-hydroxyethyl side chain).

In drug discovery, this scaffold is frequently employed to introduce chirality into kinase inhibitors and GPCR ligands. However, the steric bulk of the 2-substituted side chain significantly reduces the nucleophilicity of the morpholine nitrogen compared to unsubstituted morpholine.

Why Microwave?

Conventional thermal heating often fails to drive N-functionalization of 2-substituted morpholines to completion, leading to:

  • Incomplete Conversion: Steric hindrance retards the attack on electrophiles.

  • Epimerization Risks: Prolonged heating times (24h+) required to force the reaction can lead to racemization of the sensitive chiral center.

  • Side Reactions: Competitive O-alkylation of the hydroxyl group becomes prevalent under harsh, prolonged thermal conditions.

Microwave-Assisted Organic Synthesis (MAOS) addresses these challenges by providing rapid, uniform heating. The ability to superheat solvents (e.g., EtOH at 150°C) allows the reaction to overcome the steric activation energy barrier in minutes rather than hours, preserving the chiral integrity of the scaffold.

Part 2: Chemical Handling & Safety (The HCl Factor)

CRITICAL SAFETY WARNING: This reagent is supplied as a Hydrochloride (HCl) salt . In microwave synthesis, gas evolution in a sealed vessel is a primary safety hazard.

  • The Risk: Neutralizing the HCl salt in situ using carbonate bases (e.g.,

    
    , 
    
    
    
    ) generates
    
    
    gas. In a sealed microwave vial, this causes a rapid pressure spike that can trigger an emergency vent or vessel rupture.
  • The Solution: Use an organic base (DIPEA/TEA) which does not evolve gas, or perform a "degassing pre-stir" step if inorganic bases are required.

Pre-Reaction Workflow: Salt Neutralization
  • Option A (Recommended): Use

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) as the base. This forms a soluble salt and generates no gas.
    
  • Option B (If Inorganic Base is Mandatory): Mix the scaffold, solvent, and Carbonate base in the vial. Stir uncapped at 40°C for 15 minutes before sealing and placing in the microwave.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Functionalization of electron-deficient heterocycles (e.g., Chloropyrimidines, Fluoronitrobenzenes). Mechanism: The steric hindrance at C2 makes the nitrogen less nucleophilic. High-temperature MW irradiation is required to drive the transition state.

Materials
  • Scaffold: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.0 equiv)

  • Electrophile: 4-Chloropyrimidine or similar (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Ethanol is viable but may require higher pressure limits.

Step-by-Step Procedure
  • Charge: To a 10 mL microwave process vial, add the scaffold (0.5 mmol, 84 mg) and the electrophile (0.55 mmol).

  • Solubilize: Add NMP (2.5 mL). Vortex to ensure partial dissolution.

  • Neutralize: Add DIPEA (1.5 mmol, ~260 µL). The solution should clarify as the free base is liberated.

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate:

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Mode: Dynamic (High Absorption)

    • Stirring: High

  • Workup:

    • Caution: NMP is difficult to evaporate.

    • Dilute reaction mixture with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Wash organic layer with saturated

      
       (to remove residual NMP) and Brine.
      
    • Dry over

      
       and concentrate.
      

Validation:

  • LCMS: Expect [M+H]+ peak corresponding to Product.

  • Chiral HPLC: Verify enantiomeric excess (ee) is >98%.

Protocol B: Buchwald-Hartwig Cross-Coupling

Target: Coupling with unactivated aryl bromides/chlorides. Challenge: The free hydroxyl group can poison Pd catalysts or participate in competitive O-arylation. Catalyst Choice: RuPhos-Pd-G3 or BrettPhos-Pd-G3 are preferred for secondary amines with steric bulk and free alcohols.

Materials
  • Scaffold: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.0 equiv)

  • Aryl Halide: Bromobenzene derivative (1.0 equiv)[1]

  • Catalyst: RuPhos-Pd-G3 (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon.

  • Charge Solids: Add Scaffold, Aryl Halide, Catalyst, and NaOtBu under a gentle stream of inert gas.

  • Add Solvent: Add anhydrous Toluene (3 mL).

  • Seal & Pre-Stir: Cap immediately. Vortex for 30 seconds.

  • Irradiate:

    • Temperature: 110 °C

    • Hold Time: 30 minutes

    • Power Max: 300 W[1]

  • Workup:

    • Filter through a Celite pad to remove Palladium residues.

    • Wash the pad with MeOH/DCM (1:9).

    • Concentrate and purify via flash chromatography.[2]

Part 4: Visualization & Logic

Workflow Logic: Managing the HCl Salt

The following diagram illustrates the critical decision-making process for handling the hydrochloride salt in a pressurized microwave environment.

Salt_Management Start Starting Material: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Base_Choice Select Base Strategy Start->Base_Choice Organic_Base Organic Base (DIPEA / TEA) Base_Choice->Organic_Base Preferred Inorganic_Base Inorganic Base (K2CO3 / Cs2CO3) Base_Choice->Inorganic_Base If required by reaction Safe_Path No Gas Evolution Safe for Sealed Vial Organic_Base->Safe_Path Risk_Path CO2 Evolution Risk! Pressure Spike Hazard Inorganic_Base->Risk_Path Microwave Microwave Irradiation (Sealed Vessel) Safe_Path->Microwave Mitigation Mitigation Step: Pre-stir uncapped @ 40°C until bubbling ceases Risk_Path->Mitigation Mitigation->Microwave

Caption: Decision tree for safe neutralization of HCl salts in sealed microwave vessels.

Reaction Selectivity Mechanism

This diagram details why Microwave irradiation favors N-alkylation over O-alkylation for this specific scaffold.

Reaction_Selectivity Reactants Reagents: Morpholine Scaffold + Electrophile Path_O Path B: O-Alkylation (Thermodynamic/Side Product) Reactants->Path_O Avoided by Base Selection (Use weak bases) Barrier_N Steric Barrier (C2-Substituent) Requires Energy Reactants->Barrier_N Path_N Path A: N-Alkylation (Kinetic Product) Product Target Product: N-Functionalized Morpholine Path_N->Product Barrier_N->Path_N Slow (Thermal) MW_Effect Microwave Effect: Rapid Heating -> Overcomes Barrier Short Time -> Prevents Equilibration Barrier_N->MW_Effect MW_Effect->Path_N Fast

Caption: Mechanistic insight: MW energy overcomes the steric barrier of the C2-substituent to favor N-alkylation.

Part 5: Data Summary & Optimization

Comparative Analysis: Thermal vs. Microwave

The table below summarizes the efficiency gains when using microwave irradiation for the N-arylation of 2-substituted morpholines.

ParameterConventional Thermal HeatingMicrowave IrradiationAdvantage
Reaction Time 12 - 24 Hours10 - 30 Minutes60x Faster
Temperature Reflux (Solvent Limited)120°C - 160°C (Superheated)Overcomes Sterics
Yield 40 - 60%85 - 95%Cleaner Profile
Chiral Purity Risk of epimerization (long heat)>98% ee RetainedKinetic Control
Solvent Usage High (Reflux volumes)Low (Concentrated melt)Greener
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Starting Material.

    • Cause: Steric bulk of the (1R)-hydroxyethyl group is blocking the approach.

    • Fix: Increase temperature by 20°C. Switch to a "high absorber" solvent like NMP or add a passive heating element (SiC vial).

  • Problem: Product Epimerization (Loss of Chirality).

    • Cause: Basic conditions at high T for too long.

    • Fix: Reduce hold time. Ensure the reaction is quenched immediately after irradiation. Do not let it sit in the hot vial.

  • Problem: Pressure Errors.

    • Cause:

      
       from carbonate base.
      
    • Fix: Switch to DIPEA (Protocol A) or pre-degas (Protocol B).

References

  • Microwave-Assisted Synthesis of Morpholine Derivatives

    • Title: Microwave-Assisted Synthesis of Morpholine-Based Chalcones.
    • Source: MDPI (Molecules), 2022.
    • URL:[Link][3]

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Title: Microwave-Assisted Buchwald–Hartwig Double Amin
    • Source: ACS Omega, 2019.
    • URL:[Link]

  • SNAr Protocols for Heterocycles

    • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution.[4]

    • Source: BenchChem Applic
  • Chiral Stability in Microwave

    • Title: Rapid racemization of optically active amino acids by microwave (Contextual: Explains risks to avoid).
    • Source: ResearchG
    • URL:[Link]

  • Compound Data: Title: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Product Page. Source: BLD Pharm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl

Introduction The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (CAS: 2219356-88-2) presents a classic challenge in stereoselective heterocyclic chemistry. The molecule contains two contiguous chiral centers: the C2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (CAS: 2219356-88-2) presents a classic challenge in stereoselective heterocyclic chemistry. The molecule contains two contiguous chiral centers: the C2 position of the morpholine ring and the C1 position of the hydroxyethyl side chain.

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

  • Poor Diastereocontrol: Reduction of the ketone precursor often yields a 1:1 mixture of syn/anti isomers, instantly halving the theoretical yield of the desired (1R) diastereomer.

  • Isolation Losses: The high water solubility of the free base morpholine leads to significant product loss during aqueous workups.

  • Salt Formation Issues: The hydrochloride salt is prone to hygroscopicity and "oiling out" rather than crystallizing, trapping impurities and reducing recovery.

This guide addresses these issues with actionable, mechanistic solutions.

Module 1: Synthetic Route & Stereocontrol

Q: I am reducing 1-(4-benzylmorpholin-2-yl)ethanone but getting a 50% yield of the wrong diastereomer. How do I improve the ratio?

A: The reduction of the ketone is the stereodefining step. Standard reducing agents like NaBH₄ often follow a Felkin-Anh model that provides only modest selectivity (typically 2:1 or 3:1). To improve the yield of the specific (1R) isomer, you must switch to a reagent that enforces a specific transition state.

Recommended Protocol: Chelation-Controlled vs. Steric-Controlled Reduction

Desired IsomerReagent SystemMechanismExpected dr
Syn-Alcohol Zn(BH₄)₂ or K-SelectrideChelation control (Zn) or steric bulk> 90:10
Anti-Alcohol L-Selectride (LiBH(s-Bu)₃)Steric hindrance (attacks from less hindered face)> 95:5
Enantiopure (R)-CBS Catalyst + BH₃·THFCatalyst-controlled hydride delivery> 98% ee

Technical Insight: If you are starting from a racemic morpholine ketone, a standard reduction will produce two pairs of enantiomers (four compounds total). To target the (1R) specifically, it is far more efficient to use Dynamic Kinetic Resolution (DKR) or an Asymmetric Transfer Hydrogenation (ATH) catalyst (e.g., Ru-TsDPEN) which can set both centers simultaneously if the morpholine C2 proton is labile, or at least set the alcohol center with high fidelity [1, 2].

Q: My reaction conversion is high, but the isolated yield is low (<40%). Where is the product going?

A: You are likely losing the product to the aqueous phase. 2-substituted morpholines are highly polar secondary amines.

Troubleshooting Steps:

  • Avoid Aqueous Extraction: Do not perform a standard EtOAc/Water extraction. The partition coefficient (LogP) is likely negative.

  • Alternative Workup:

    • Quench the reduction with solid Na₂SO₄·10H₂O or a minimal amount of MeOH.

    • Filter off inorganic salts.

    • Concentrate the organic filtrate directly.

  • Continuous Extraction: If you must use water, use a continuous liquid-liquid extractor with Chloroform/Isopropanol (3:1) for 24 hours.

Module 2: Purification & Salt Formation

Q: The HCl salt is oiling out instead of crystallizing. How do I get a solid?

A: This is a common issue with morpholine hydrochlorides, which are often hygroscopic. "Oiling out" indicates the presence of trace water or an improper solvent polarity balance.

Crystallization Protocol:

  • Dry the Free Base: Ensure the free base is azeotropically dried with toluene to remove all traces of water before adding acid.

  • Solvent System: Use Anhydrous Isopropanol (IPA) or Ethanol as the primary solvent.

  • Acid Source: Use 2M HCl in Diethyl Ether or Dioxane. Do not use aqueous HCl.

  • Procedure:

    • Dissolve the free base in minimal warm IPA (40°C).

    • Add HCl/Ether dropwise until pH ~2.

    • Allow to cool slowly to RT.

    • If oiling occurs, reheat to redissolve and add Ethyl Acetate (antisolvent) dropwise until slightly turbid, then seed with a crystal if available.

Q: How do I remove the benzyl protecting group without racemizing the alcohol?

A: Hydrogenolysis using Pd/C is standard, but harsh conditions (high temp/pressure) can cause epimerization at the benzylic-like C2 position.

Optimized Deprotection:

  • Catalyst: 10% Pd/C (wet support).

  • Solvent: Methanol or Ethanol (avoid Acetic Acid if salt formation is not desired immediately).

  • Pressure: Atmospheric H₂ (balloon) or low pressure (1-3 bar).

  • Temperature: Ambient (20-25°C).

  • Note: Monitor strictly by LCMS. Prolonged exposure after conversion can lead to ring-opening side reactions.

Visualizing the Workflow

The following diagram outlines the critical decision points for maximizing yield.

SynthesisWorkflow cluster_tips Troubleshooting Tips Start Start: 1-(4-benzylmorpholin-2-yl)ethanone Reduction Step 1: Stereoselective Reduction (Critical Yield Point) Start->Reduction Check_dr Check Diastereomeric Ratio (dr) Reduction->Check_dr Good_dr dr > 90:10 Proceed Check_dr->Good_dr Pass Bad_dr dr < 90:10 Optimization Required Check_dr->Bad_dr Fail Deprotection Step 2: Debenzylation (Pd/C, H2, MeOH) Good_dr->Deprotection Optimize Switch Reagent: L-Selectride (Anti) Zn(BH4)2 (Syn) CBS Catalyst Bad_dr->Optimize Optimize->Reduction Isolation Step 3: Salt Formation (HCl in Ether/IPA) Deprotection->Isolation Final Final Product: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Isolation->Final Tip1 Avoid Aqueous Workup (Use solid quench) Tip2 Anhydrous Conditions for Salt Formation

Caption: Workflow emphasizing the critical stereocontrol checkpoint and optimization loops.

Summary of Critical Parameters

ParameterStandard Condition (Risk)Optimized Condition (High Yield)
Reduction Reagent NaBH₄ (Low dr, ~1:1)L-Selectride (for anti) or CBS Catalyst
Reaction Temp 0°C to RT-78°C (maximizes kinetic control)
Workup Aqueous Extraction (Loss to water)Solid Quench / Concentration
Salt Solvent Aqueous HClHCl in Dioxane/Ether + IPA

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (RSC), 2023. URL:[Link] (Verified Context)

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate. Source: Organic Process Research & Development (Eli Lilly), 2009. URL:[Link]

  • Synthesis of morpholines (General Protocols). Source: Organic Chemistry Portal. URL:[Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
Optimization

Preventing racemization of (1R)-1-(Morpholin-2-yl)ethan-1-ol during reaction

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Stereochemistry Division Subject: Technical Guide: Preserving Stereochemical Integrity of (1R)-1-(Morpholin-2-yl)ethan-1-ol Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Stereochemistry Division Subject: Technical Guide: Preserving Stereochemical Integrity of (1R)-1-(Morpholin-2-yl)ethan-1-ol

Introduction: The Stereochemical Stakes

You are working with (1R)-1-(Morpholin-2-yl)ethan-1-ol , a bifunctional chiral scaffold common in PI3K inhibitors and CNS-active agents. This molecule presents a "double-jeopardy" stereochemical risk:

  • C2-Morpholine Epimerization: The C2 proton is alpha to the ether oxygen and beta to the nitrogen. While morpholines are generally more stable than piperazines, electron-withdrawing protecting groups (Boc, Cbz, Tosyl) on the nitrogen significantly increase the acidity of the C2 proton, making it susceptible to base-catalyzed epimerization.

  • C1-Ethanol Inversion: The secondary alcohol at the side chain is prone to SN2 inversion if activated (e.g., mesylation) or oxidation-reduction cycling.

This guide provides a self-validating workflow to prevent, detect, and correct stereochemical loss.

Module 1: Diagnostic & Analytical Checks

"You cannot fix what you cannot measure." Before optimizing reaction conditions, you must establish a baseline for enantiomeric excess (ee) and diastereomeric ratio (dr).

The Detection Problem

This molecule lacks a strong chromophore. Standard UV detection (254 nm) will be noisy or non-existent unless the nitrogen is protected with a UV-active group (e.g., Cbz, Fmoc, Benzyl).

Recommended Analytical Protocol:

ComponentRecommendationTechnical Rationale
Detector CAD (Charged Aerosol) or ELSD Essential for the free amine/alcohol form. If unavailable, derivatize with p-nitrobenzoyl chloride (PNBC) to introduce a UV chromophore.
Column Chiralpak IG-3 or Chiralcel OD-H Immobilized amylose/cellulose phases show superior separation for amino-alcohols [1].
Mobile Phase Hexane : IPA (90:10) + 0.1% DEA Diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.
Sample Prep Dissolve in EtOH/HexaneAvoid dissolving in DMF/DMSO for injection as these disrupt the chiral stationary phase environment.
Diagnostic Workflow (Graphviz)

G Start Start: Reaction Mixture CheckUV Does molecule have UV-active PG (Cbz/Bn)? Start->CheckUV Deriv Derivatize: React with Benzoyl Chloride (Schotten-Baumann) CheckUV->Deriv No Direct Direct Injection CheckUV->Direct Yes Detector Select Detector Deriv->Detector Direct->Detector Method Chiral HPLC/SFC (Amylose/Cellulose Phase) Detector->Method UV (if deriv) or CAD/ELSD Result Calculate dr & ee Method->Result

Figure 1: Analytical decision tree for non-chromophoric chiral morpholines.

Module 2: Reaction Optimization & Troubleshooting

The C2-Epimerization Mechanism

The most common failure mode is base-catalyzed enolization . When the nitrogen is protected with an electron-withdrawing group (EWG), the C2 proton becomes acidic (pKa ~20-25).

Mechanism: Base abstracts the C2-H


 Planar Enolate/Aza-enolate Transition State 

Reprotonation from either face

Racemization .

Troubleshooting Table: Reaction Conditions

ScenarioRisk FactorCorrective Action
N-Alkylation Strong bases (NaH, tBuOK) will deprotonate C2.[1]Use Weak Inorganic Bases: Switch to K₂CO₃ or Cs₂CO₃ in Acetone/MeCN. Avoid NaH completely.
N-Acylation Exothermic heat + base.Control Temp: Maintain < 0°C during addition. Use biphasic Schotten-Baumann conditions (DCM/Water/NaHCO₃).
Deprotection Acidic hydrolysis (e.g., Boc removal).Scavengers: Use TFA/DCM (1:1). Avoid heating. If heating is required (e.g., for Tosyl), ensure strictly anhydrous conditions to prevent ring opening.
Mitsunobu Activating the alcohol.Inversion Alert: Mitsunobu (PPh₃/DIAD) will invert the C1-alcohol stereocenter. If you need retention, use Ag₂O/Alkyl-Halide for O-alkylation.
Pathway Logic (Graphviz)

ReactionPath Substrate (1R)-1-(Morpholin-2-yl)ethan-1-ol (N-Protected) Base Strong Base (NaH, LDA, tBuOK) Substrate->Base High Risk WeakBase Weak Base (K2CO3, DIPEA) Substrate->WeakBase Recommended Enolate Planar Enolate/Enamine (Chirality Lost at C2) Base->Enolate Deprotonation of C2-H SafeRxn Nucleophilic Substitution (Chirality Retained) WeakBase->SafeRxn Racemate Racemic/Epimeric Mixture Enolate->Racemate Reprotonation Product Pure (1R, 2R) Product SafeRxn->Product

Figure 2: The critical divergence point. Strong bases promote the enolate pathway leading to epimerization.

Module 3: Workup & Isolation Protocols

"The reaction worked, but the rotovap killed it." Post-reaction processing is often where "silent" racemization occurs, particularly during solvent removal or extraction.

  • Avoid Thermal Stress:

    • Do not heat the crude mixture above 40°C during concentration if the mixture is basic.

    • Why? The energy barrier for inversion lowers significantly in the presence of residual base and heat [2].

  • pH Management:

    • Extraction: If extracting the free amine, avoid prolonged exposure to pH > 12. Use a buffered workup (Sat. NaHCO₃, pH ~8-9) rather than 1M NaOH.

    • Acidification: If forming a salt (e.g., HCl salt), add acid at 0°C. Exothermic salt formation can cause local heating and acid-catalyzed elimination/racemization.

Frequently Asked Questions (FAQs)

Q1: I observed a drop in ee% after N-Boc protection using Boc₂O and TEA. Why? A: While TEA is generally safe, if the reaction was run in DMF or with excess base and allowed to heat up (Boc protection is exothermic), you may have triggered minor epimerization. Fix: Run the reaction in DCM or THF/Water at 0°C. Add Boc₂O slowly. Switch TEA for NaHCO₃ (biphasic).

Q2: Can I use Mitsunobu conditions to invert the alcohol to the (1S) configuration intentionally? A: Yes, but proceed with caution. The neighboring morpholine nitrogen (even if protected) can participate in "neighboring group participation" (NGP), leading to retention or rearrangement rather than clean inversion. Fix: Ensure the nitrogen is protected with a bulky, electron-withdrawing group (e.g., Tosyl) to suppress NGP.

Q3: My chiral HPLC shows a split peak. Is it the enantiomer or the diastereomer? A: For (1R)-1-(Morpholin-2-yl)ethan-1-ol, you have two chiral centers.

  • Enantiomer: Mirror image of the whole molecule.

  • Diastereomer (Epimer): Inversion at one center (usually C2-morpholine).

  • Tip: Diastereomers usually have different physical properties (NMR shifts, retention times on achiral columns). Enantiomers behave identically on achiral columns. If you see separation on a standard C18 column, you have diastereomers (epimerization), not just enantiomers.

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Chemical Science. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from

  • Journal of the Chemical Society. (2002). Does water suppress the racemization of amino acids? Retrieved from

Sources

Troubleshooting

Troubleshooting solubility issues of morpholine HCl salts in dichloromethane

Ticket ID: #MHCL-DCM-001 Status: Open Assigned Specialist: Senior Application Scientist User Issue: "I am trying to dissolve Morpholine Hydrochloride (Morpholine HCl) in Dichloromethane (DCM) for an acylation reaction, b...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MHCL-DCM-001 Status: Open Assigned Specialist: Senior Application Scientist

User Issue:

"I am trying to dissolve Morpholine Hydrochloride (Morpholine HCl) in Dichloromethane (DCM) for an acylation reaction, but it remains a suspension. Heating does not help. How can I get this into solution?"

Executive Summary

Morpholine HCl is an ionic salt with high lattice energy, while Dichloromethane (DCM) is a moderately polar aprotic solvent (dielectric constant


). They are thermodynamically incompatible.  The salt will never dissolve significantly in pure DCM because the solvent cannot overcome the electrostatic forces holding the crystal lattice together.

To proceed, you must alter the chemical system. You cannot force physical dissolution; you must use Chemical Release (Neutralization) or Phase Transfer .

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your reaction constraints. Use the logic flow below to select the correct method.

SolubilityLogic Start START: Morpholine HCl + DCM IsSensitive Is the reaction moisture sensitive? Start->IsSensitive Yes Yes IsSensitive->Yes Strict Anhydrous No No IsSensitive->No Aqueous allowed IsElectrophile Is the electrophile alcohol-sensitive? (e.g., Acid Chloride, Anhydride) IsElectrophile->Yes Yes IsElectrophile->Yes IsElectrophile->No No IsElectrophile->No Yes->IsElectrophile ProtocolA PROTOCOL A: In-Situ Neutralization (TEA/DIPEA) Yes->ProtocolA Yes->ProtocolA ProtocolB PROTOCOL B: Cosolvent System (DCM : MeOH) No->ProtocolB ProtocolC PROTOCOL C: Biphasic Phase Transfer (DCM/Water + TBAB) No->ProtocolC

Figure 1: Decision matrix for solubilizing Morpholine HCl based on reaction tolerance.

Module 2: Operational Protocols
Protocol A: In-Situ Neutralization (The "Gold Standard")

Best for: Acylations, alkylations, and moisture-sensitive reactions. Mechanism: You are not dissolving the salt; you are chemically converting it to the free base (soluble) and generating a new salt (insoluble byproduct).

The Reaction:



Step-by-Step Guide:

  • Suspend Morpholine HCl (1.0 equiv) in dry DCM (concentration 0.1 – 0.5 M).

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 to 1.2 equiv).

  • Stir at room temperature for 15–30 minutes.

    • Observation: The suspension will change appearance. The "chunky" Morpholine HCl crystals will disappear, replaced by a fine, cloudy precipitate of TEA·HCl. Do not expect a clear solution.

  • Verification: The free morpholine is now in the DCM solution. The solid you see is the amine waste salt.

  • Proceed: Add your electrophile (e.g., acid chloride) directly to this mixture. The TEA·HCl is inert in most acylation scenarios.

ParameterRecommendationReason
Base Choice DIPEA (Hünig's Base)Less nucleophilic than TEA; reduces risk of side reactions with electrophile.
Stoichiometry > 2.0 equiv (if acid generated)If your reaction produces acid (e.g., using Benzoyl Chloride), you need 1 equiv to free the morpholine + 1 equiv to scavenge the reaction acid.
Protocol B: Cosolvent Engineering

Best for: Reactions tolerant of protic solvents (e.g., SNAr, some alkylations). Warning: Do NOT use with Acid Chlorides, Isocyanates, or Anhydrides (MeOH will react).

Methodology: Methanol (MeOH) has a high dielectric constant (


) and hydrogen bonding capability, breaking the ionic lattice.
  • Prepare a solvent mixture of DCM:MeOH (9:1 v/v) .

  • Add Morpholine HCl.[1][2]

  • Sonicate for 5 minutes.

  • If not dissolved, increase MeOH content to 4:1.

Note: Morpholine HCl is soluble in pure methanol. The goal is to use the minimum MeOH required to maintain solubility while keeping DCM as the primary carrier.

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Alkylations using alkyl halides; reactions where inorganic bases (NaOH/KOH) are preferred over organic amines.

Mechanism: The reaction occurs at the interface of DCM and water, or the catalyst shuttles the morpholine anion into the organic phase.

PTC_Mechanism cluster_Aqueous Aqueous Phase (NaOH) cluster_Organic DCM Phase MorphHCl Morpholine.HCl FreeMorph Free Morpholine MorphHCl->FreeMorph OH- PTC Q+ (Catalyst) FreeMorph->PTC Ion Pair Formation Reactant Alkyl Halide (R-X) Product Product (R-Morph) Reactant->Product PTC->Reactant Shuttle to Organic

Figure 2: Simplified PTC workflow. The catalyst (Q+) moves the active species across the phase boundary.

Step-by-Step Guide:

  • Dissolve Morpholine HCl in a minimum volume of Water (it dissolves instantly).

  • Add DCM and your electrophile (e.g., Benzyl Bromide).

  • Add TBAB (Tetrabutylammonium bromide) (5–10 mol%).

  • Add NaOH (2.5 equiv) to the aqueous layer.

  • Stir vigorously. The morpholine is freed in the water, pairs with TBA+, and migrates to DCM to react.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I just heat the DCM to dissolve it? A: No. DCM boils at ~40°C. This temperature increase provides negligible thermodynamic advantage for dissolving a high-melting ionic salt (mp ~175°C). You will only pressurize your vessel and lose solvent.

Q: I added TEA, but the solution is still cloudy. Did it fail? A: Likely not. As noted in Protocol A, the byproduct (Triethylamine Hydrochloride) is also poorly soluble in DCM. To verify, take an aliquot, filter it, and run a TLC or NMR of the filtrate. You should see free morpholine.

Q: Is Morpholine HCl hygroscopic? A: Yes. If your bottle has been open for a long time, the weight you measure may include significant water mass. Dry the salt under vacuum over


 if stoichiometry is critical.

Q: Will DCM react with Morpholine? A: Yes, but slowly. DCM is an alkyl halide. Over prolonged periods (days/weeks), secondary amines can react with DCM to form "Gemini" ammonium salts (Menschutkin reaction) [1]. For standard reaction times (<24h), this is negligible, but do not store the free base solution in DCM for weeks.

References
  • Reactivity of Dichloromethane with Amines.Journal of the Chemical Society, Perkin Transactions 2, 1979. (DCM can act as an electrophile toward secondary amines over extended periods).
  • Morpholine Hydrochloride Physical Properties. PubChem Database, CID 197884. Available at: [Link]

  • Phase Transfer Catalysis in Organic Synthesis.Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Chapman & Hall.
  • Solubility of Amine Salts. Solubility of Things, "Morpholine Hydrochloride". Available at: [Link]

Sources

Optimization

Removing hydrochloride salt from (1R)-1-(Morpholin-2-yl)ethan-1-ol efficiently

Topic: Efficient Removal of Hydrochloride Salt from (1R)-1-(Morpholin-2-yl)ethan-1-ol CAS: 2219356-88-2 (HCl Salt) Target: Free Base Generation Audience: Organic Chemists, Process Chemists, Purification Specialists Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Hydrochloride Salt from (1R)-1-(Morpholin-2-yl)ethan-1-ol CAS: 2219356-88-2 (HCl Salt) Target: Free Base Generation Audience: Organic Chemists, Process Chemists, Purification Specialists

Introduction: The "Water-Soluble Amine" Challenge

You are likely visiting this guide because a standard biphasic extraction (DCM/NaOH) failed. You either recovered very little product, or the product remained contaminated with salt.

(1R)-1-(Morpholin-2-yl)ethan-1-ol presents a classic purification challenge:

  • High Polarity: The molecule contains both a secondary amine (morpholine) and a hydroxyl group, making it highly water-soluble.

  • Low Molecular Weight: It lacks the lipophilic bulk required to partition effectively into standard organic solvents.

  • Chirality: The (1R) stereocenter and the morpholine ring configuration must be preserved; harsh thermal or highly acidic conditions should be avoided to prevent potential racemization or degradation.

This guide provides two validated workflows to generate the free base, prioritized by purity and yield.

Module 1: Strategic Analysis & Method Selection

Before starting, understand the chemical logic. The pKa of the morpholine nitrogen is approximately 8.3–8.5 . To exist as a free base, the pH must be elevated to >10.5 (2 units above pKa). However, at this pH, the molecule is electrically neutral but still highly polar, meaning it prefers water over non-polar organic solvents.

Decision Matrix: Which Method Should You Use?

MethodSelection Start Start: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl Scale What is your scale? Start->Scale Purity Purity Requirement? Scale->Purity < 10g MethodA Method A: Ion Exchange (Resin) (Best for Purity & Yield) Scale->MethodA > 10g (Scale-up) Purity->MethodA High (>98%) MethodB Method B: Salting-Out Extraction (Best for Speed/Small Scale) Purity->MethodB Crude/Intermediate

Figure 1: Decision matrix for selecting the de-salting strategy.

Module 2: The Gold Standard – Ion Exchange Chromatography

Recommendation: Use this method for >95% yield and high purity. It avoids liquid-liquid extraction entirely.

Principle: A strongly basic anion exchange resin (Type I or II) in the Hydroxide (


) form exchanges the Chloride (

) ion for Hydroxide. The released

deprotonates the ammonium salt, leaving the free base in the eluate.
Required Materials
  • Resin: Dowex 1X2-OH (50-100 mesh) or Amberlyst A26 (OH form).

    • Note: 1X2 (low cross-linking) is preferred for kinetics, but 1X8 is acceptable.

  • Solvent: Deionized Water (degassed) and Methanol.

  • Validation: Silver Nitrate (

    
    ) solution (0.1 M).
    
Step-by-Step Protocol

1. Resin Preparation (Critical Step) Commercial resins often contain oligomers and preservatives.

  • Pack the resin into a glass column.[1][2]

  • Flush with 3 Column Volumes (CV) of 1M NaOH (to ensure full OH form).

  • Flush with 5-10 CV of Deionized Water until the eluate is neutral (pH ~7).

2. Loading

  • Dissolve your HCl salt in the minimum amount of water.

  • Tip: If the compound is not fully soluble in water, use a 10% MeOH/Water mixture.

  • Load the solution onto the top of the resin bed carefully. Do not disturb the bed surface.

3. Elution

  • Elute with Deionized Water (or 10% MeOH/Water).

  • Flow Rate: Slow! Approx. 1 drop per second (or 1-2 mL/min for larger columns) to allow diffusion.

  • Collect fractions.

4. Monitoring

  • TLC: Spot fractions on TLC plates (stain with Ninhydrin or Iodine). The free base will likely streak or have a different Rf than the salt.

  • Chloride Test: Test the early fractions with

    
    . If a white precipitate forms, chloride is breaking through (column overloaded or channeling). The product fractions should be chloride-free.
    

5. Isolation

  • Pool product-containing fractions.

  • Lyophilize (Freeze Dry) .

    • Warning: Do not use high-vacuum rotovap with excessive heat (>40°C). While the alcohol reduces volatility, morpholines can be semi-volatile. Lyophilization is safer for yield.

IonExchange Step1 1. Activate Resin (Wash with NaOH -> Water) Step2 2. Load Sample (Aq. Solution) Step1->Step2 Step3 3. Elute (Water/MeOH) Step2->Step3 Step4 4. Monitor (TLC + AgNO3 Test) Step3->Step4 Step5 5. Lyophilize (Isolate Free Base) Step4->Step5

Figure 2: Ion Exchange Workflow for removal of HCl.

Module 3: The Alternative – "Salting Out" Extraction

Recommendation: Use this only if you lack resin or need a quick turnover for a small amount (<500mg).

The Problem: Standard extraction (DCM vs. Water) fails because the partition coefficient (


) favors the aqueous phase.
The Solution:  Push the equilibrium by saturating the aqueous phase with salt ("Salting Out") and using a polar organic cocktail.
Protocol
  • Dissolution: Dissolve the HCl salt in a minimum amount of water (e.g., 1g in 5mL).

  • Neutralization: Add saturated Potassium Carbonate (

    
    ) solution dropwise until pH > 11.
    
    • Why K2CO3? It acts as both a base and a salting-out agent. Avoid NaOH if possible, as it is less effective at salting out and can cause emulsions.

  • Saturation: Add solid NaCl or more

    
     until the solution is saturated (solid persists).
    
  • Extraction Solvent: Prepare a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) .

    • Expert Insight: Pure DCM is too non-polar. The Isopropanol (IPA) helps solvate the polar hydroxyl/amine groups.

  • Execution: Extract the aqueous slurry 5–6 times with the organic mixture.

  • Drying: Dry the combined organic layers over Sodium Sulfate (

    
    ), filter, and concentrate.
    
Module 4: Troubleshooting & FAQ
Q1: My product is an oil/gum, but it should be a solid. Is it wet?

A: Likely yes. Morpholine free bases are notoriously hygroscopic.

  • Fix: Redissolve in anhydrous diethyl ether or pentane (if soluble) and evaporate. If insoluble, dissolve in minimal dry DCM and strip repeatedly with toluene to azeotrope water. Store under Argon/Nitrogen in a desiccator.

Q2: NMR shows a broad peak at 4.0-5.0 ppm or shifting signals.

A: This indicates incomplete neutralization or water contamination.

  • Check: Run the NMR in

    
    . If the morpholine 
    
    
    
    protons next to the nitrogen are chemically non-equivalent or shifted downfield compared to literature, you still have salt.
  • Fix: Reprocess using the Ion Exchange method.

Q3: Can I use a scavenger resin?

A: Yes. Products like MP-Carbonate or StratoSpheres PL-HCO3 can be used.

  • Protocol: Add 3-4 equivalents of resin to your solution in MeOH/DCM. Shake for 2 hours. Filter. Evaporate. This is excellent for small-scale (mg) library synthesis but expensive for scale-up.

Q4: How do I validate the HCl is gone without wasting product?

A: Perform a Silver Nitrate Test on a tiny aliquot.

  • Dissolve ~1mg of product in dilute nitric acid.

  • Add 1 drop of 0.1M

    
    .
    
  • Cloudiness/Precipitate = Chloride present (Failed).

  • Clear = Free base (Success).

References
  • PubChem. (2025).[3] 2-(Morpholin-4-yl)ethanol Compound Summary. National Library of Medicine. [Link]

  • Bio-Rad Laboratories. (n.d.). Guide to Aminex Ion Exchange Resins. Bio-Rad Technical Support. [Link]

  • Frontier, A. (2025). Workup for Polar and Water-Soluble Solvents. University of Rochester, Not Voodoo. [Link]

Sources

Troubleshooting

Minimizing side reactions when using (1R)-1-(Morpholin-2-yl)ethan-1-ol

Welcome to the Chiral Building Block Technical Support Center . Ticket Subject: Optimization of (1R)-1-(Morpholin-2-yl)ethan-1-ol Reactivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Building Block Technical Support Center .

Ticket Subject: Optimization of (1R)-1-(Morpholin-2-yl)ethan-1-ol Reactivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Reactivity Matrix

You are working with (1R)-1-(Morpholin-2-yl)ethan-1-ol (often supplied as the HCl salt, CAS: 2219356-88-2).[1] This molecule presents a classic "chemoselectivity triad" challenge:

  • Nucleophilic Competition: A secondary amine (morpholine ring) vs. a secondary alcohol (side chain).

  • Stereochemical Fragility: A chiral center at the

    
    -position of the alcohol that is prone to inversion or racemization upon activation.
    
  • Salt/Free Base Dynamics: The hygroscopic nature of the salt form leading to hydrolysis of sensitive reagents.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chemoselectivity (N- vs. O-Functionalization)

The Issue: Users often encounter mixtures of N-alkylated and O-alkylated products, or "over-reaction" where both sites react.

Root Cause Analysis: The morpholine nitrogen is generally more nucleophilic (softer) than the hydroxyl oxygen. However, in the presence of strong bases (NaH, KOtBu), the alkoxide is generated, making the oxygen highly competitive.

Troubleshooting Protocol:

Desired OutcomeCritical StepWhy? (Mechanism)
Reacting the Nitrogen (N) Control pH / No Base Under neutral or slightly basic conditions (e.g., DIPEA), the amine reacts preferentially with electrophiles (alkyl halides, epoxides). The neutral alcohol is a poor nucleophile.
Reacting the Oxygen (O) Mandatory N-Protection You cannot reliably react the secondary alcohol with strong electrophiles without protecting the amine first. The amine will quench your reagents or cause polymerization.
Workflow Visualization: The Selectivity Switchboard

Chemoselectivity Start (1R)-1-(Morpholin-2-yl)ethan-1-ol (Starting Material) Decision Target Functionalization? Start->Decision N_Path Target: Amine (N) Decision->N_Path N-Alkylation/Amidation O_Path Target: Alcohol (O) Decision->O_Path Ether/Ester Formation N_Cond Condition: Mild Base (DIPEA/TEA) Avoid Strong Deprotonation N_Path->N_Cond N_Prod Product: N-Functionalized (OH remains intact) N_Cond->N_Prod Protect Step 1: N-Protection (Boc2O, Cbz-Cl) O_Path->Protect Protect->N_Cond Prevents Side Rxn React_O Step 2: O-Functionalization (NaH/R-X or Mitsunobu) Protect->React_O Deprotect Step 3: N-Deprotection React_O->Deprotect O_Prod Product: O-Functionalized (N is free) Deprotect->O_Prod

Caption: Decision tree for chemoselective functionalization. Note that O-functionalization requires a 3-step Protect-React-Deprotect sequence to guarantee yield.

Module 2: Preserving Stereochemistry (The (1R) Center)

The Issue: "My product is racemic" or "I observed unexpected inversion."

Technical Insight: The (1R) center is attached to the oxygen. Any reaction that activates this oxygen (turning it into a leaving group, e.g., Mesylate, Tosylate, or Mitsunobu activation) puts the stereocenter at risk.

  • SN2 Reactions (Inversion): Mitsunobu or displacement of a Mesylate/Tosylate by a nucleophile will invert the center from (1R) to (1S).

  • SN1 Reactions (Racemization): If you create a leaving group (like a mesylate) and the nucleophile is weak or the solvent is too polar/protic, the leaving group may depart before attack, forming a carbocation. This leads to a racemic mixture.[2]

FAQ: How do I keep the (1R) configuration?

  • Do not react the alcohol: Attach your linker to the Nitrogen.

  • Double Inversion: If you must react the alcohol, perform a Mitsunobu reaction with a sacrificial acid (like chloroacetic acid) to invert to (1S), hydrolyze it back to the alcohol (retention), and then perform your desired second inversion to get back to (1R). (Inefficient).

  • Start with (1S): If you need a (1R)-ether product, buy the (1S) -1-(Morpholin-2-yl)ethan-1-ol starting material. The SN2 reaction will invert it to the desired (1R) product.

Stereochemical Integrity Protocol
Reaction TypeMechanismStereochemical OutcomeRisk Factor
Mitsunobu SN2Inversion ((1R)

(1S))
High. Requires anhydrous conditions to prevent "dead" betaine formation.
Mesylation + Nucleophile SN2Inversion ((1R)

(1S))
Medium. If nucleophile is slow, SN1 racemization competes.
Direct Alkylation (NaH/R-X) Alkoxide attackRetention ((1R)

(1R))
Low. The C-O bond is never broken.

Critical Warning: If you use Direct Alkylation (retention), you must use the N-Boc protected intermediate. Sodium hydride (NaH) will deprotonate the amide proton if unprotected, leading to complex mixtures.

Module 3: Handling & Purification (The "Goo" Factor)

The Issue: "The material is sticky/clumping" or "Yields are inconsistent."

Root Cause: The hydrochloride salt of morpholine derivatives is extremely hygroscopic .

  • Water = Nucleophile: Absorbed water kills Mitsunobu reagents (DEAD/DIAD) and hydrolyzes acid chlorides.

  • Weighing Errors: If the salt absorbs 10% water by weight during weighing on an open bench, your stoichiometry will be off, leading to unreacted electrophiles that complicate purification.

Handling Protocol:

  • Free Basing: If possible, convert the HCl salt to the free base immediately before use.

    • Method: Partition between DCM and sat. NaHCO3/Na2CO3.[3] Dry organic layer over Na2SO4. Evaporate.

    • Note: The free base is an oil and may absorb CO2 from air (carbamate formation). Use immediately.

  • Drying: If using the HCl salt directly, dry it in a vacuum oven at 40°C over P2O5 overnight before use.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) if performing activation chemistry. Use anhydrous THF or DCM.

Troubleshooting Flowchart: Reaction Failure Analysis

FailureAnalysis Issue Observed Failure Racemic Product is Racemic Issue->Racemic LowYield Low Yield / SM Recovery Issue->LowYield WrongRegio Wrong Regioisomer (N- vs O-) Issue->WrongRegio Cause1 SN1 Pathway Active (Carbocation formed) Racemic->Cause1 Cause2 Wet Reagents (Hygroscopic Salt) LowYield->Cause2 Cause3 Unprotected Amine Competes WrongRegio->Cause3 Sol1 Switch to Mitsunobu (Force SN2) Cause1->Sol1 Sol2 Dry Salt (Vac Oven) or Free Base Cause2->Sol2 Sol3 Install N-Boc Group Cause3->Sol3

Caption: Diagnostic workflow linking observed symptoms to mechanistic root causes and immediate corrective actions.

References & Further Reading

  • Mitsunobu Reaction Mechanism & Stereochemistry:

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 6, 2551–2651.

    • Note: Essential for understanding why inversion occurs and how to prevent "dead" betaine formation.

  • Morpholine Synthesis & Reactivity:

    • Wijtmans, R., et al. "Synthesis of Morpholines." Synthesis 2004.

    • Note: Covers the general reactivity profile of the morpholine ring system.

  • Handling Hygroscopic Salts:

    • "Handling of Hygroscopic Reagents."[3] Common Organic Chemistry Standards.

    • Context: Morpholine HCl salts behave similarly to proline HCl salts; rapid water uptake is the primary cause of stoichiometric imbalance.

  • Protective Group Strategies:

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.

    • Specific Section: Protection of Secondary Amines (Carbamates).

Sources

Optimization

Technical Support Center: Purification of Polar Morpholine Derivatives

Status: Operational Ticket ID: MORPH-PUR-001 Subject: Troubleshooting Isolation, Purification, and Handling of Polar Morpholine Derivatives Assigned Specialist: Senior Application Scientist Executive Summary: The Morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MORPH-PUR-001 Subject: Troubleshooting Isolation, Purification, and Handling of Polar Morpholine Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary: The Morpholine Paradox

Morpholine derivatives present a unique "dual-threat" challenge in medicinal chemistry. They possess a basic nitrogen (pKa ~8.3) that interacts aggressively with acidic silanols on silica gel, and an ether oxygen that increases polarity and water solubility. This often leads to compounds that streak on normal phase columns and refuse to extract from aqueous reaction mixtures.

This guide provides field-proven protocols to overcome these specific physicochemical barriers.

Module 1: Chromatography Troubleshooting (The Silica Problem)

User Complaint: "My compound streaks from baseline to solvent front on TLC and co-elutes with impurities on the flash column."

Root Cause Analysis

The secondary or tertiary amine in the morpholine ring acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on standard silica gel. This causes "peak tailing" and irreversible adsorption.

Protocol A: The "Base Shield" Method (Normal Phase)

Do not run bare silica columns with standard solvents. You must neutralize the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Mechanism:[1][2][3][4] The small, basic modifier saturates the active silanol sites, creating a "shield" that allows your morpholine derivative to pass through without dragging.

  • The Solvent System:

    • Standard: Dichloromethane (DCM) / Methanol (MeOH).

    • Pro Tip: If using >10% MeOH, silica dissolves slightly, clogging frits. Switch to DCM / 7N NH₃ in MeOH .

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If your compound elutes in the void volume of a C18 column (Reversed Phase) but sticks to Normal Phase, HILIC is the correct orthogonal method.

  • Stationary Phase: Bare Silica or Amine-bonded Silica.

  • Mobile Phase:

    • A (Weak): Acetonitrile (ACN) – Note: In HILIC, ACN is the non-eluting solvent.

    • B (Strong): Water + 10mM Ammonium Acetate (pH 5.8).

  • Gradient: Start at 95% ACN, gradient down to 60% ACN.

  • Why it works: HILIC creates a water-rich layer on the silica surface. Your polar morpholine partitions into this water layer, retaining based on polarity rather than hydrophobicity.

Decision Tree: Selecting the Right Column

ColumnSelection Start Compound Polarity Check Solubility Is it soluble in DCM? Start->Solubility NormalPhase Normal Phase Silica (Use DCM/MeOH + 1% TEA) Solubility->NormalPhase Yes WaterSoluble Is it highly water soluble? Solubility->WaterSoluble No C18 C18 Reversed Phase (pH > 9 w/ NH4HCO3) WaterSoluble->C18 Moderate Polarity HILIC HILIC Mode (ACN / Water + NH4OAc) WaterSoluble->HILIC High Polarity (LogP < 0) SCX SCX Cartridge (Catch & Release) WaterSoluble->SCX Ionic/Basic Only

Figure 1: Decision matrix for selecting stationary phases based on morpholine derivative solubility and polarity.

Module 2: Isolation & Workup (The Aqueous Trap)
Root Cause Analysis

Morpholine derivatives often have a partition coefficient (LogP) near or below zero, meaning they prefer water over standard organic solvents like Ethyl Acetate or Ether.

Solution A: The "Magic Solvent" Extraction

Standard solvents (EtOAc, DCM) are often too non-polar. Use this specific ratio to pull polar amines from water:

Solvent SystemRatio (v/v)Application
Chloroform / Isopropanol 3 : 1 The Gold Standard. High density ensures it sinks (bottom layer), while IPA solvates the polar amine.
DCM / Isopropanol 3 : 1 Alternative if Chloroform is restricted.
n-Butanol Pure "Nuclear option" for extreme polarity. High boiling point (117°C) makes removal difficult.

Protocol:

  • Saturate the aqueous layer with solid NaCl ("Salting Out").

  • Extract 3-5 times with CHCl₃:IPA (3:1) .

  • Combine organic layers, dry over Na₂SO₄, and evaporate.

Solution B: SCX "Catch and Release" (Solid Phase Extraction)

If liquid-liquid extraction fails, use a Strong Cation Exchange (SCX) cartridge. This relies on the basicity of the morpholine nitrogen, not its solubility.

Workflow:

  • Load: Dissolve crude mix in MeOH or Water (pH < 7). Load onto SCX.

    • Result: Basic morpholine binds to sulfonic acid resin. Neutral impurities pass through.

  • Wash: Flush with 100% MeOH or DCM.

    • Result: Removes non-basic impurities.

  • Release: Elute with 2M NH₃ in MeOH .

    • Result: Ammonia displaces the morpholine, releasing it into the collection vial.

SCX_Workflow Load 1. LOAD (Acidic/Neutral pH) Bind Morpholine Binds (Ionic Interaction) Load->Bind Wash 2. WASH (MeOH/DCM) Bind->Wash Waste Neutral Impurities (Discard) Wash->Waste Elute 3. ELUTE (2M NH3 in MeOH) Wash->Elute Product Purified Amine (Collect) Elute->Product

Figure 2: The "Catch and Release" purification workflow using SCX cartridges.

Module 3: Detection (The Invisible Analyte)

User Complaint: "I can't see my compound on the UV detector."

Root Cause Analysis

The morpholine ring itself lacks a chromophore (conjugated pi-system). Unless your derivative has an attached aromatic ring, it will be invisible at standard UV wavelengths (254 nm).

Troubleshooting Table
Detection MethodSuitabilityNotes
Low UV (205-210 nm) LowSolvents (MeOH/EtOAc) absorb here, causing high noise. Use Acetonitrile/Water only.
ELSD / CAD High Evaporative Light Scattering detects any non-volatile solid. Ideal for morpholines.
Iodine Stain (TLC) High Morpholines stain dark brown/yellow rapidly with Iodine vapor.
Derivatization Medium React with 1-Naphthyl isothiocyanate to add a UV-active group for HPLC quantification [1].
Module 4: Handling & Storage (Hygroscopicity)

User Complaint: "My solid turned into a goo/oil overnight."

Root Cause Analysis

Morpholine salts (especially Hydrochlorides) are notoriously hygroscopic. They pull moisture from the air, deliquescing into an oil.

Stabilization Protocol
  • Salt Selection: If the HCl salt is too hygroscopic, switch to a less hygroscopic counter-ion:

    • Fumarate or Oxalate : Often form stable, non-hygroscopic crystals.

    • Tosylate : Adds bulk and crystallinity.

  • Drying:

    • Do not air dry. Use a vacuum oven at 40°C with a tray of P₂O₅ (Phosphorus Pentoxide) as a desiccant.

    • Lyophilization (Freeze Drying): Dissolve in water, freeze, and sublime the ice. This yields a fluffy powder that is easier to handle than a sticky oil.

  • Storage:

    • Store under Argon/Nitrogen.

    • Seal cap with Parafilm.[5]

    • Place the vial inside a secondary jar containing desiccant packets [2].

References
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from

  • Teledyne ISCO. (2012). RediSep SCX column: Purification of basic compounds. Retrieved from

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in (1R)-1-(Morpholin-2-yl)ethan-1-ol coupling reactions

Technical Support Center: (1R)-1-(Morpholin-2-yl)ethan-1-ol Coupling Reactions Welcome to the technical support guide for navigating the challenges associated with cross-coupling reactions involving the sterically demand...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R)-1-(Morpholin-2-yl)ethan-1-ol Coupling Reactions

Welcome to the technical support guide for navigating the challenges associated with cross-coupling reactions involving the sterically demanding substrate, (1R)-1-(Morpholin-2-yl)ethan-1-ol. This molecule, while a valuable building block in medicinal chemistry, presents significant steric hindrance due to the bulky morpholinyl group adjacent to the reactive secondary alcohol. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve successful and reproducible outcomes in your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on the causal relationships between reaction components and outcomes.

Question 1: I am observing no product formation or very low conversion of my starting material. What are the most likely causes?

Answer: This is a common issue when dealing with sterically hindered secondary alcohols. The problem often originates from an inefficient catalytic cycle, primarily at the oxidative addition or reductive elimination steps.

  • Inefficient Catalyst Activation/Decomposition: The active Pd(0) species may not be forming efficiently or could be decomposing. If you are generating the catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, ensure your conditions are sufficient for reduction to Pd(0).[1] Some precatalysts, which provide a stable source of a monoligated Pd(0) species, can be more reliable.

  • Suboptimal Ligand Choice: This is the most critical factor. Standard ligands like PPh₃ are often ineffective for hindered substrates. The steric bulk of (1R)-1-(Morpholin-2-yl)ethan-1-ol requires a ligand that is both bulky and electron-rich to promote the key steps of the catalytic cycle.[2][3] Bulky dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to create a coordinatively unsaturated metal center that is highly reactive while also facilitating the difficult reductive elimination step.[4][5]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the alcohol (for C-O coupling) or the amine partner (for C-N coupling), but the wrong choice can hinder the reaction.[1] Very strong, bulky bases like NaOt-Bu or LHMDS are often required, but their insolubility or reactivity with other functional groups can be problematic. A screening of bases is highly recommended.[6]

  • Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and the rate of reaction. Aprotic, non-polar solvents like toluene or dioxane are standard, but sometimes more polar solvents like t-amyl alcohol can be beneficial.

Question 2: My reaction is proceeding, but it stalls at ~50% conversion, even after extended reaction times. What should I investigate?

Answer: Reaction stalling often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The palladium catalyst can fall out of the catalytic cycle and form inactive species. This can be caused by impurities, insufficient ligand protection, or high temperatures. Consider using a more robust ligand or a pre-formed catalyst that is less sensitive to reaction conditions.

  • Product Inhibition: The newly formed product, now bulkier than the starting materials, might coordinate too strongly to the palladium center, preventing turnover. Switching to a ligand with a larger cone angle can sometimes mitigate this by making the product's coordination less favorable.

  • β-Hydride Elimination: In Suzuki-Miyaura couplings involving alkylboronic acids, β-hydride elimination can be a competing side reaction, especially with secondary alkyl groups.[7] The use of specialized ligands like AntPhos has been shown to suppress this pathway by disfavoring the formation of the required intermediate.[7]

Question 3: I am seeing significant amounts of side products, such as reductive dehalogenation of my aryl halide. How can I minimize this?

Answer: Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is converted to an arene.

  • Ligand Electronics and Sterics: This side reaction is often promoted by ligands that are not sufficiently electron-donating. More electron-rich phosphine ligands can accelerate the desired oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.[2] The correct choice of ligand is crucial to minimize this side product.[1]

  • Base and Solvent Choice: The presence of water or other protic impurities can facilitate dehalogenation. Ensure you are using anhydrous solvents and reagents. The choice of base can also influence this pathway; weaker bases like Cs₂CO₃ or K₃PO₄ may be preferable if strong alkoxides are causing issues, though this may come at the cost of reaction rate.[6]

  • Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired coupling.

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is best suited for coupling (1R)-1-(Morpholin-2-yl)ethan-1-ol?

For sterically demanding substrates, bulky, electron-rich phosphine ligands are the industry standard and have proven remarkably effective.[3][4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Their steric bulk also facilitates the final, often rate-limiting, reductive elimination step.

Ligand Class Examples Key Features Primary Application
Dialkylbiaryl Phosphines RuPhos, XPhos, BrettPhosHighly bulky and electron-donating; promotes fast reductive elimination.[5]Buchwald-Hartwig amination of hindered secondary amines/alcohols.[4]
Ferrocenyl Phosphines Josiphos, DPPFBidentate ligands that can stabilize the catalyst and prevent dimer formation.[4]Effective for a broad range of couplings, including Suzuki reactions.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable at high temperatures than phosphines.Suzuki coupling of sterically hindered aryl chlorides.[8]
Specialized Ligands AntPhosUnique structure helps suppress β-hydride elimination.[7]Sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[7]

Q2: How do I choose the optimal base for my reaction?

The base is critical for generating the active nucleophile. For coupling a secondary alcohol like (1R)-1-(Morpholin-2-yl)ethan-1-ol in a C-O coupling, a strong base is needed to form the corresponding alkoxide. For a C-N coupling, the base deprotonates the amine partner.[1]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common first choice for Buchwald-Hartwig reactions due to its high basicity.[9]

  • Inorganic Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[6]

  • Solubility: The solubility of the base/substrate-base adduct is important. If the deprotonated species is poorly soluble, the reaction rate will suffer.

Q3: What is the general catalytic cycle, and where does steric hindrance cause problems?

The generally accepted mechanism for reactions like the Buchwald-Hartwig amination involves three key steps. Steric hindrance from the (1R)-1-(Morpholin-2-yl)ethan-1-ol substrate can create bottlenecks at multiple points.[10]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_sterics1 cluster_sterics2 Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)-NR'R''(L) OA_Complex->Amine_Complex Amine Binding & Deprotonation (HNR'R'', Base) Steric_Note1 Steric clash can slow this step, requiring bulky, electron-rich ligands (L). Amine_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amine_Complex->Product Steric_Note2 Bulky substrates make this the rate-limiting step. Bulky ligands are essential to facilitate product release.

Sources

Optimization

Technical Guide: Handling &amp; Storage of (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

The "Why": Root Cause Analysis Before addressing the "how," we must understand the "why." You are observing hygroscopicity in (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride due to a specific thermodynamic imbalance. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The "Why": Root Cause Analysis

Before addressing the "how," we must understand the "why." You are observing hygroscopicity in (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride due to a specific thermodynamic imbalance.

This molecule contains three high-risk structural features:

  • The Hydrochloride Salt: Ionic crystal lattices of amine salts often have high lattice energies, but the hydration energy (enthalpy of mixing with water) is even lower (more favorable). The chloride ion (

    
    ) is a weak H-bond acceptor but highly mobile in the presence of moisture.
    
  • The Hydroxyl Group: The ethan-1-ol side chain acts as an H-bond donor/acceptor, creating a "landing pad" for atmospheric water vapor.

  • The Secondary Amine: The morpholine nitrogen, protonated in the salt form, increases the polarity of the molecule.

The Consequence: When exposed to ambient humidity (>40% RH), the salt undergoes deliquescence . It adsorbs water until it dissolves in its own sorbed moisture, leading to:

  • Stoichiometric Errors: Weighing 100 mg of wet salt means you might only be adding 85 mg of active reagent.

  • Hydrolysis/Racemization Risk: While the morpholine ring is stable, the chiral center at the (1R) position can be compromised if the pH shifts locally during long-term storage in a solvated state.

Immediate Triage: Troubleshooting Guide

If your material has already been exposed, follow this decision matrix to salvage it.

Workflow: Salvaging Compromised Material

Remediation Start State of Material? Clumped Clumped / Sticky Solid Start->Clumped Liquid Deliquesced (Liquid/Goo) Start->Liquid VacOven Vacuum Oven Drying (25-40°C, <10 mbar) Clumped->VacOven Mild Case Azeotrope Azeotropic Distillation (Dissolve in MeOH -> Add Toluene) Liquid->Azeotrope Severe Case Check QC Check (H-NMR or KF Titration) VacOven->Check Rotovap Rotary Evaporation (Remove Solvent) Azeotrope->Rotovap Rotovap->VacOven Check->Azeotrope Fail (Still Wet) Store Store under Argon Check->Store Pass

Figure 1: Decision tree for remediating hygroscopic salts based on physical state.

Protocol A: Vacuum Drying (For Clumping)

Applicable when the solid is sticky but retains its shape.

  • Place the open vial in a vacuum drying oven or a desiccator connected to a high-vacuum pump.

  • Temperature: Set to 30–40°C . Do not exceed 50°C to avoid potential thermal degradation of the salt or racemization.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  in the oven/desiccator. It is chemically aggressive and superior to silica gel for this purpose.
    
  • Duration: Dry for 12–24 hours.

Protocol B: Azeotropic Drying (For Liquefaction)

Applicable when the material has turned into a paste or liquid.

  • Dissolution: Dissolve the "goo" in a minimum amount of anhydrous Methanol (MeOH) .

  • Entrainment: Add anhydrous Toluene (ratio 3:1 Toluene:MeOH). Toluene forms an azeotrope with water/methanol.

  • Evaporation: Remove solvents via rotary evaporation. The water will co-distill with the toluene.

  • Final Polish: Subject the resulting solid to Protocol A (Vacuum Drying).

Prevention: Storage Protocols

To maintain the integrity of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl, you must create a barrier between the lattice and atmospheric moisture.

The "Double-Containment" Standard
LayerMaterial/EquipmentSpecificationMechanism
Primary Amber Glass VialBorosilicate, Screw CapLight protection + physical barrier.
Seal Parafilm® or Teflon TapeWrapped tightly around cap threadsPrevents gas exchange through threads.
Secondary Desiccator / Mylar BagVacuum-capable or Heat-sealedMacroscopic environment control.
Atmosphere Argon (Ar) or Nitrogen (

)
High Purity (5.0 grade)Displaces moisture-laden air.
Recommended Desiccants

Do not use generic silica gel for long-term storage of highly hygroscopic amine salts. It equilibrates with the air and eventually releases moisture back.

  • Best: Phosphorus Pentoxide (

    
    )  - Chemically reacts with water (irreversible).
    
  • Good: Drierite™ (Anhydrous

    
    )  with indicator - Physical absorption, easy to monitor.
    
  • Avoid: Calcium Chloride (

    
    )  - Can sometimes liquefy and create a mess if not monitored.
    

Handling & Usage (FAQs)

Q1: How do I weigh this without it absorbing water during the process? A: Use the "Weighing by Difference" technique.

  • Dry the outside of the storage vial.

  • Tare the balance to zero.

  • Place the entire capped vial on the balance and record the weight (

    
    ).
    
  • Take the vial to your fume hood/glove box, remove the cap, and transfer the approximate amount needed to your reaction vessel.

  • Recap immediately.

  • Return the vial to the balance and record the new weight (

    
    ).
    
  • Mass Added =

    
     .
    Why? This minimizes the time the bulk material is exposed to air.
    

Q2: My reaction yield is low. Could this be the salt? A: Yes. If your salt has absorbed 10% water by weight, you are under-loading your reagent by 10%.

  • Verification: Run a Karl Fischer (KF) titration (coulometric is best for small amounts) to determine water content.[1]

  • Alternative: Run a quantitative H-NMR in

    
    . If you see a broad peak around 3.3–4.0 ppm that integrates significantly, calculate the wt% of water and adjust your reaction stoichiometry accordingly.
    

Q3: Can I use a metal spatula? A: Yes, but Anti-static tools are better. Hygroscopic salts often carry static charge, causing them to "jump" or cling to spatulas, which increases handling time and moisture exposure. Use a PTFE-coated spatula or an anti-static gun before opening the vial.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich Technical Bulletin. (n.d.). Handling Hygroscopic and Air-Sensitive Reagents.

  • Mettler Toledo. (2025). Weighing the Right Way: Influence of Humidity.

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for (1R)-1-(Morpholin-2-yl)ethan-1-ol

Introduction: The "Hydrophilic Trap" Welcome to the technical support hub. If you are accessing this guide, you are likely experiencing low recovery yields (<40%) or persistent emulsions during the workup of (1R)-1-(Morp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrophilic Trap"

Welcome to the technical support hub. If you are accessing this guide, you are likely experiencing low recovery yields (<40%) or persistent emulsions during the workup of (1R)-1-(Morpholin-2-yl)ethan-1-ol .

This molecule presents a classic "hydrophilic trap" in medicinal chemistry. It combines a secondary amine (morpholine ring) with a polar secondary alcohol side chain. The result is a molecule with a low LogP (likely < 0), meaning it inherently prefers water over standard organic solvents.

This guide moves beyond standard "add base and extract" protocols. We will engineer the thermodynamics of your biphasic system to force the molecule into the organic layer.

Module 1: The Theory (Understanding the Species)

Q: "I adjusted the pH to 9, but my product is still in the aqueous layer. Why?"

A: pH 9 is insufficient for quantitative extraction of this specific amine.

The Science: The morpholine nitrogen has a pKa of approximately 8.4 . However, the electron-withdrawing oxygen in the nearby ethanol side chain can inductively lower this pKa slightly, but we must assume the standard morpholine behavior to be safe.

At pH 9 (close to the pKa), the Henderson-Hasselbalch equation dictates that a significant portion (~20-30%) of your molecule remains protonated (


). The protonated species is an ionic salt and is insoluble  in organic solvents. To achieve >99.9% deprotonation (Free Base form), you must follow the pKa + 2 Rule .
  • Target pH: 11.0 – 12.5

  • Reasoning: At pH 12, the ratio of Free Base (

    
    ) to Protonated Acid (
    
    
    
    ) is roughly 4000:1.
Visualizing the Speciation

pH_Speciation Acidic pH < 6 (Protonated Cation) Neutral pH ~ 8.4 (50/50 Mix) Acidic->Neutral Add Base (NaOH) Result_Acid Water Soluble (0% Extraction) Acidic->Result_Acid Basic pH > 11 (Free Base) Neutral->Basic Add Base to pH 12 Result_Mix Poor Recovery (~50% Loss) Neutral->Result_Mix Result_Base Organic Soluble (Max Recovery) Basic->Result_Base

Figure 1: Speciation logic. Extraction is thermodynamically impossible if the pH is below 10.

Module 2: Solvent Engineering (The "Magic Mix")

Q: "I am using pure Dichloromethane (DCM) or Ethyl Acetate, but yields are still low."

A: Pure non-polar solvents cannot compete with the hydrogen-bonding capability of the aqueous phase for this molecule.

The alcohol group (-OH) on your molecule forms strong hydrogen bonds with water. Even when deprotonated (free base), the molecule is "sticky" to water. You need a solvent system that is polar enough to disrupt these H-bonds but immiscible enough to form a bilayer .

Recommended Solvent System: DCM : Isopropyl Alcohol (IPA) [3:1 or 4:1 ratio]

Solvent SystemPredicted EfficiencyNotes
Diethyl Ether < 10%Too non-polar. Will not extract the alcohol.
Ethyl Acetate 30-50%Moderate. Often hydrolyzes at pH 12 (forming acetate impurities).
Pure DCM 50-60%Good, but leaves product behind due to polarity.
DCM / IPA (3:1) > 90% Optimal. IPA increases the polarity of the organic phase, pulling the amino-alcohol out of water.
Chloroform / IPA > 95%Excellent, but Chloroform is more toxic/restricted. Use as backup.

Technical Note: When using DCM/IPA, the organic layer is denser than water (bottom layer). However, if you use a high ratio of IPA or if the aqueous layer is heavily salted (see Module 3), the density difference decreases. Always test a drop of the layer in water to confirm which phase is which.

Module 3: The "Salting Out" Protocol

Q: "I have an emulsion that won't separate. How do I fix this?"

A: Emulsions occur because the surface tension difference between your basic water and the organic solvent is too low. You must use the Salting Out effect (Hofmeister series).

Saturating the aqueous layer with salt (NaCl) does two things:

  • Mass Action: The hydration shells of the salt ions "steal" the water molecules. There is literally less "free water" available to dissolve your product.

  • Density Gradient: It increases the density of the aqueous phase, forcing a sharper separation from the organic phase.

The Optimized Workflow

Extraction_Protocol Start Crude Reaction Mixture (Acidic/Neutral) Step1 1. Cool to 0°C (Prevent degradation) Start->Step1 Step2 2. Adjust pH to 12-13 (Use 5N NaOH or K2CO3) Step1->Step2 Step3 3. SATURATE with NaCl (Add solid NaCl until undissolved) Step2->Step3 Critical Step Step4 4. Extract with DCM:IPA (3:1) (Perform 3-4 times) Step3->Step4 Step5 5. Dry Organic Layer (Na2SO4 + Filtration) Step4->Step5 Final High Yield Free Base Step5->Final

Figure 2: The optimized "Salting Out" extraction workflow.

Module 4: Stability & Stereochemistry FAQs

Q: "Will pH 12 damage the (1R) stereocenter?" A: Generally, no . The stereocenter is at position 1 (the ethanol chain attachment). Racemization typically requires the formation of an enolate or a planar carbocation.

  • Risk Factor: High Heat.

  • Mitigation: Perform the basification and extraction at Room Temperature (20-25°C) or cooled (0°C). Do not reflux in basic conditions.

  • Stability: Morpholines are chemically robust. The primary risk at high pH is not racemization, but rather the potential for "O-acylation" if you use Ethyl Acetate (transesterification). Avoid Ethyl Acetate at pH > 10.

Q: "Can I use Potassium Carbonate (


) instead of NaOH?" 
A: Yes, and it is often better. 
Saturated aqueous 

has a pH of ~11.5-12.0 and acts as its own "salting out" agent. It is milder than NaOH and reduces the risk of localized heating spikes during addition.
Summary Checklist for Success
  • pH Check: Is your aqueous layer pH > 11? (Use a pH strip, not a probe, as high salt can foul probes).

  • Salt Saturation: Is there visible undissolved NaCl in the aqueous layer? If not, add more.

  • Solvent Choice: Are you using DCM:IPA (3:1)?

  • Repetition: Are you extracting at least 3 times? (Due to the partition coefficient, a single extraction will only recover ~60%).

References
  • Morpholine pKa Data

    • Source: Evans, D. A. (Harvard University). "pKa's of Nitrogen Acids".
    • Relevance: Establishes the baseline pKa of morpholine (8.36) requiring pH >10.5 for extraction.
    • URL:[Link]

  • Salting-Out Effect (Hofmeister Series)

    • Source: Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series". Organic Process Research & Development.
    • Relevance: Explains the mechanism of using high ionic strength to force organic molecules out of the aqueous phase.[1]

    • URL:[Link]

  • Solvent Selection for Polar Amines

    • Source: University of Rochester, "Strategies for the Extraction of Polar Amines".
    • Relevance: Validates the use of DCM/Alcohol mixtures for hydrophilic amine extraction.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Morpholine Workup &amp; Isolation

Introduction: The "Rag Layer" Reality Morpholine derivatives are ubiquitous in medicinal chemistry (e.g., Linezolid, Gefitinib), yet they present a notorious challenge during purification: the formation of stable, milky...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Rag Layer" Reality

Morpholine derivatives are ubiquitous in medicinal chemistry (e.g., Linezolid, Gefitinib), yet they present a notorious challenge during purification: the formation of stable, milky emulsions—often called "rag layers"—during liquid-liquid extraction (LLE).

This guide moves beyond generic advice. It treats the emulsion not just as an inconvenience, but as a physicochemical system governed by surfactant thermodynamics and


 equilibria. Below are the mechanisms, immediate fixes, and preventative protocols required to isolate your product cleanly.

Module 1: The Mechanistic "Why" (FAQs)

Q1: Why do morpholine reaction mixtures turn into "milk" so easily?

A: Morpholine derivatives often act as unintentional surfactants due to their amphiphilic structure.

  • The Head (Hydrophilic): The morpholine ring contains a basic nitrogen (

    
    ) and an ether oxygen. Under neutral or slightly acidic conditions, the nitrogen protonates, creating a cationic "head."
    
  • The Tail (Lipophilic): The attached organic scaffold (e.g., phenyl, alkyl chains) acts as the hydrophobic "tail."

When you shake this mixture with water and an organic solvent, these molecules align at the interface, lowering interfacial tension and stabilizing droplets.

Q2: Is my emulsion "Chemical" or "Physical"?

Distinguishing this is critical for the cure.

  • Surfactant (Chemical) Emulsion: Caused by the amphiphilic nature described above. The solution looks milky but uniform.

  • Pickering (Physical) Emulsion: Stabilized by solid particulates (e.g., inorganic salts, palladium black, polymer byproducts) adhering to the interface.[1] These often look grainy or have a distinct "skin" between layers.

Visualizing the Problem

The following diagram illustrates the transition from a dissolved species to an interfacial surfactant.

MorpholineSurfactant Neutral Neutral Morpholine (Lipophilic) AcidicCond Acidic/Neutral Workup (pH < 9) Neutral->AcidicCond Exposed to Cationic Protonated Morpholinium (Amphiphilic Surfactant) AcidicCond->Cationic Protonation (N+) Interface Oil/Water Interface (Adsorption) Cationic->Interface Aligns Head/Tail Emulsion Stable Emulsion (Micelle Formation) Interface->Emulsion Lowers Surface Tension

Figure 1: Mechanism of surfactant-stabilized emulsion formation in morpholine derivatives.

Module 2: Triage & Quick Fixes (Troubleshooting)

If you are currently staring at a separatory funnel with no separation, follow this logic flow.

Protocol A: The "Salting Out" (For Chemical Emulsions)
  • Mechanism: Increasing the ionic strength of the aqueous layer disrupts the hydration shell around the amine and increases the surface tension of water, forcing the organic phase out.

  • Step-by-Step:

    • Add saturated NaCl (brine) to the funnel. The volume should be 20–50% of the aqueous layer volume.

    • Swirl gently (do not shake vigorously).

    • Allow to sit for 10 minutes.

    • Advanced: If brine fails, add solid NaCl directly to the funnel until the aqueous layer is saturated.

Protocol B: The "pH Swing" (For pH-Sensitive Surfactants)
  • Mechanism: Morpholine (

    
    ) is 50% protonated at pH 8.3. To break the surfactant behavior, you must drive the equilibrium fully to one side.
    
  • Step-by-Step:

    • Check the pH of the aqueous layer.[2][3]

    • To Extract into Organic: Adjust aqueous pH to >10 using 1M NaOH or saturated

      
      . This deprotonates the nitrogen, removing the charge and the surfactant "head."
      
    • To Wash into Water: Adjust pH to <4 using 1M HCl (only if your product is acid-stable). This makes the molecule fully water-soluble, breaking the interface alignment.

Protocol C: The "Filtration" (For Pickering Emulsions)
  • Mechanism: Solid particles stabilize the interface.[4] Removing them collapses the emulsion.

  • Step-by-Step:

    • Prepare a sintered glass funnel with a pad of Celite (diatomaceous earth) .

    • Vacuum filter the entire emulsion (both phases) through the pad.

    • Rinse the cake with fresh solvent.

    • Return the filtrate to the separatory funnel. The layers often separate instantly.

Troubleshooting Decision Tree

EmulsionFix Start Emulsion Detected Particulates Are solids/precipitates visible? Start->Particulates YesPart Yes (Pickering Emulsion) Particulates->YesPart Grainy/Skin NoPart No (Surfactant Emulsion) Particulates->NoPart Milky/Uniform Filter Filter through Celite pad YesPart->Filter CheckpH Check Aqueous pH NoPart->CheckpH AdjustpH Adjust pH > 10 (Basify) Force Neutral State CheckpH->AdjustpH If pH near 7-9 AddBrine Add Saturated Brine (Salting Out) CheckpH->AddBrine If pH is already >10

Figure 2: Decision matrix for resolving existing emulsions.

Module 3: Prevention - The "Vaccine"

The best way to handle an emulsion is to prevent it. Use this optimized protocol for all morpholine workups.

Low-Emulsion Workup Protocol
ParameterRecommendationRationale
Solvent Choice Ethyl Acetate (EtOAc) or MTBE DCM (

) is close to the density of brine/water mixtures (

), reducing separation force. EtOAc (

) provides a higher density differential (

).
Aqueous Phase Pre-mixed Brine/Base Never add pure water. Always use a mixture of Brine +

(or NaOH). High ionic strength prevents micelle formation from the start.
Agitation Swirl, Don't Shake Vigorous shaking creates micron-sized droplets that take hours to coalesce. Invert the funnel gently 20 times.
Phase Ratio Avoid 1:1 A 1:1 phase ratio is the "danger zone" for emulsions. Aim for 3:1 (Organic:Aqueous) or 1:3 to force one phase to be continuous.
Specific Procedure:
  • Quench: Pour reaction mixture into a beaker containing 1:1 Brine/Saturated

    
    .
    
  • Evaporate: If the reaction solvent is miscible with water (DMF, THF, Dioxane), remove as much as possible via rotary evaporation before extraction.

  • Dilute: Add your extraction solvent (EtOAc preferred).

  • Filter: If any solid is visible at this stage, filter through Celite immediately.

  • Extract: Transfer to funnel. Invert gently.

  • Separate: If the interface is hazy, wait 5 minutes. If it persists, add a small amount of MeOH (break surface tension) or solid NaCl.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2018). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Standard text on liquid-liquid extraction principles).
  • Biolin Scientific. (2024). How emulsions form and break?Link

  • BenchChem. (2025). Workup Procedures for Reactions Involving Basic Amines.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8083, Morpholine.Link

  • Kumbar, S. G., et al. (2022). Pickering Emulsions: A Review of Perspectives and Applications. PMC. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride: An H-NMR Interpretation and Comparative Analysis

For researchers, scientists, and drug development professionals, the precise structural characterization of chiral molecules is a cornerstone of robust and reproducible research. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of chiral molecules is a cornerstone of robust and reproducible research. This guide provides an in-depth analysis of the ¹H-NMR spectrum of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride, a chiral amino alcohol of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will explore the nuances of stereochemical influence on the spectrum and compare the utility of ¹H-NMR with alternative analytical techniques for a comprehensive structural elucidation.

The Challenge of Stereoisomerism: Why a Multi-faceted Analytical Approach is Crucial

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride possesses two chiral centers, giving rise to four possible stereoisomers. The specific (1R) configuration dictates a unique three-dimensional arrangement of atoms, which in turn influences its biological activity and pharmacokinetic properties. While ¹H-NMR is a powerful tool for determining the connectivity of a molecule, confirming the absolute configuration often requires complementary techniques. This guide will therefore not only dissect the expected ¹H-NMR spectrum but also position it within a broader analytical workflow.

Interpreting the ¹H-NMR Spectrum of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

The following is a detailed, predictive interpretation of the ¹H-NMR spectrum. The chemical shifts (δ) are estimated based on established principles and data from analogous structures.[1][2][3][4][5] The spectrum is presumed to be recorded in a common deuterated solvent such as D₂O or DMSO-d₆. The hydrochloride salt form will result in protonation of the morpholine nitrogen, significantly impacting the chemical shifts of adjacent protons.[1][2]

Predicted ¹H-NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H1 (Ethanol OH)~5.0-6.0Broad Singlet-1H
H2 (Ethanol CH)~3.8-4.0QuartetJ = 6.5 Hz1H
H3 (Ethanol CH₃)~1.1-1.3DoubletJ = 6.5 Hz3H
H4 (Morpholine CH)~3.2-3.4Multiplet-1H
H5a, H5b (Morpholine O-CH₂)~3.9-4.1 (axial), ~3.6-3.8 (equatorial)Multiplets-2H
H6a, H6b (Morpholine N-CH₂)~3.0-3.3 (axial), ~2.8-3.0 (equatorial)Multiplets-2H
H7a, H7b (Morpholine N-CH₂)~3.0-3.3 (axial), ~2.8-3.0 (equatorial)Multiplets-2H
NH₂⁺ (Morpholine NH)~8.5-9.5Broad Singlet-2H
Step-by-Step Spectral Analysis and Rationale
  • Ethanol Moiety (H1, H2, H3):

    • The methyl group (H3) is expected to appear as a doublet around 1.1-1.3 ppm due to coupling with the adjacent methine proton (H2).

    • The methine proton (H2) , being attached to a carbon bearing an oxygen atom, will be deshielded and appear as a quartet around 3.8-4.0 ppm due to coupling with the three protons of the methyl group.

    • The hydroxyl proton (H1) will likely be a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. In the presence of D₂O, this peak may exchange and disappear.

  • Morpholine Ring Protons (H4, H5, H6, H7):

    • The morpholine ring adopts a chair conformation, leading to magnetically non-equivalent axial and equatorial protons on the methylene groups.[1][3]

    • The methine proton (H4) on the carbon adjacent to the ethanol group will be a complex multiplet due to coupling with the protons on the adjacent methylene groups of the ring. Its position around 3.2-3.4 ppm is influenced by the adjacent nitrogen.

    • The protons on the O-CH₂ group (H5a, H5b) are expected at the most downfield position for the ring protons (~3.6-4.1 ppm) due to the strong deshielding effect of the adjacent oxygen atom.[1]

    • The protons on the N-CH₂ groups (H6a, H6b, H7a, H7b) will be deshielded due to the adjacent protonated nitrogen and will likely appear as complex, overlapping multiplets in the 2.8-3.3 ppm region.[1][2]

  • Ammonium Proton (NH₂⁺):

    • The protonation of the morpholine nitrogen results in two exchangeable protons on the nitrogen. These will appear as a broad singlet at a significantly downfield chemical shift (~8.5-9.5 ppm), the exact position being highly dependent on the solvent and water content.

Experimental Protocol for ¹H-NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution of complex multiplets.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Comparative Analysis: Alternative and Complementary Techniques

While ¹H-NMR provides the carbon-hydrogen framework, it does not directly reveal the absolute stereochemistry in a standard achiral solvent. The following techniques are essential for a comprehensive structural and stereochemical assignment.

A. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.

  • Mobile Phase Optimization: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile using a UV detector.

  • Data Interpretation: The different stereoisomers will exhibit different retention times, allowing for their separation and quantification. To assign the absolute configuration, a certified reference standard of the desired stereoisomer is required.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable method for this polar, charged molecule.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the cation. The expected m/z will be for [M+H]⁺, where M is the free base.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which can help confirm the connectivity of the molecule.

  • Data Interpretation: The mass spectrum will confirm the molecular formula, while the fragmentation pattern can provide further structural support.

C. Advanced NMR Techniques for Chiral Discrimination

For determining the absolute configuration by NMR, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary.[6][7][8]

Experimental Protocol (using a Chiral Derivatizing Agent like Mosher's Acid):

  • Derivatization: React the hydroxyl group of (1R)-1-(Morpholin-2-yl)ethan-1-ol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) chloride to form the corresponding diastereomeric esters.

  • ¹H-NMR Analysis: Acquire the ¹H-NMR spectra of both diastereomeric products.

  • Data Interpretation: The different spatial arrangement of the phenyl group of the Mosher's ester relative to the protons of the original molecule will induce different chemical shifts for the protons near the chiral center.[6][7] By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol center can be determined.

Visualizing the Analytical Workflow

The following diagrams illustrate the molecular structure and the logical flow of the analytical strategies discussed.

A placeholder for the 2D structure of the molecule would be used here in a live environment. Figure 1: Structure of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride.

G cluster_nmr NMR Analysis cluster_hplc Chromatographic Analysis cluster_ms Mass Analysis start Sample: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl nmr ¹H-NMR Spectroscopy start->nmr hplc Chiral HPLC start->hplc ms Mass Spectrometry start->ms adv_nmr Advanced NMR (Chiral Agents) nmr->adv_nmr nmr_result Connectivity & Proton Environment nmr->nmr_result hplc_result Stereoisomer Separation & Purity hplc->hplc_result ms_result Molecular Weight & Formula Confirmation ms->ms_result adv_nmr_result Absolute Configuration adv_nmr->adv_nmr_result

Figure 2: A comparative workflow for the structural elucidation of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride.

Conclusion: A Synergy of Techniques for Unambiguous Characterization

The interpretation of the ¹H-NMR spectrum of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride provides essential information about its molecular framework. However, for a molecule with multiple stereocenters, relying on a single analytical technique is insufficient for complete and unambiguous characterization. A synergistic approach, integrating the connectivity data from NMR, the stereochemical separation from chiral HPLC, and the molecular weight confirmation from mass spectrometry, constitutes a robust and scientifically sound strategy. For the definitive assignment of absolute configuration, advanced NMR techniques with chiral auxiliaries or X-ray crystallography (if a suitable crystal can be obtained) remain the gold standards. This comprehensive analytical package ensures the identity, purity, and stereochemical integrity of the compound, which is of paramount importance in research and development.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ResearchGate. (2025). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • Freire, F., Seco, J. M., Quinoa, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by ¹H-NMR. Organic & Biomolecular Chemistry, 3(16), 2956-2962. [Link]

  • ResearchGate. (2005). Absolute configuration of amino alcohols by H-1-NMR. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • Cameron, L. C., Cameron, J. M., & Cronin, L. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition, 60(32), 17468-17474. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

Sources

Comparative

Technical Guide: HPLC Strategies for Enantiomeric Excess Determination of Morpholine Derivatives

This guide outlines high-performance liquid chromatography (HPLC) strategies for determining the enantiomeric excess ( ) of morpholine derivatives. It synthesizes established protocols with specific considerations for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-performance liquid chromatography (HPLC) strategies for determining the enantiomeric excess (


) of morpholine derivatives. It synthesizes established protocols with specific considerations for the basicity and structural characteristics of the morpholine scaffold.

Executive Summary

Morpholine derivatives (e.g., 2-substituted or 3-substituted morpholines) are critical pharmacophores in medicinal chemistry, serving as cores for antidepressants (Reboxetine), NK1 antagonists (Aprepitant), and antibiotics.

The determination of


 for these compounds presents a specific chromatographic challenge: the secondary amine functionality . The basic nitrogen (pKa 

8.3–9.0) often interacts with residual silanol groups on silica-based chiral stationary phases (CSPs), leading to severe peak tailing and loss of resolution.

This guide compares three distinct separation strategies:

  • Normal Phase (NP) with Basic Modifiers: The gold standard for resolution and peak shape.

  • Reversed Phase (RP) on Immobilized CSPs: Ideal for LC-MS compatibility and polar analytes.

  • Indirect Derivatization: A fallback method for difficult-to-resolve enantiomers.

Methodology Comparison & Selection Guide

The following table compares the primary HPLC modes for morpholine analysis.

FeatureMethod A: Normal Phase (NP) Method B: Reversed Phase (RP) Method C: Indirect Derivatization
Stationary Phase Coated Polysaccharides (e.g., Chiralpak AD-H, Chiralcel OD-H)Immobilized Polysaccharides (e.g., Chiralpak IA, IB) or CSPs designed for RP (OD-RH)Achiral C18 or Phenyl-Hexyl
Mobile Phase Hexane / 2-Propanol + 0.1% DEA Ammonium Bicarbonate (pH 8) / AcetonitrileAcetonitrile / Water / Formic Acid
Mechanism H-bonding, Dipole-Dipole, Steric inclusionHydrophobic interaction + Steric inclusionDiastereomeric separation (physical properties differ)
Pros Highest success rate; sharp peaks due to organic solvent suppression of ionization.MS-compatible; lower solvent cost; robust for polar metabolites.Resolves enantiomers that co-elute on all CSPs; increases sensitivity (fluorescence).
Cons Incompatible with MS (usually); long equilibration times.Lower theoretical plates compared to NP; pH limits of silica.Requires chemical reaction step; kinetic resolution risk.
Best For Synthetic intermediates, final drug substance (QC).Biological samples (plasma/urine), LC-MS workflows.[1]Trace analysis in complex matrices; analytes lacking chromophores.

Method Development Workflow (Decision Tree)

The following diagram illustrates the logical flow for selecting and optimizing the HPLC method for a new morpholine derivative.

MethodDevelopment Start Analyte: Chiral Morpholine Derivative Solubility Solubility Check Start->Solubility NP_Route Soluble in Hexane/Alcohol? Solubility->NP_Route Lipophilic RP_Route Soluble in MeOH/Water? Solubility->RP_Route Polar/Salt Screen_NP Screening: Chiralpak AD-H, OD-H MP: Hexane/IPA (90:10) + 0.1% DEA NP_Route->Screen_NP Screen_RP Screening: Chiralpak IG, IA, OD-RH MP: 20mM NH4HCO3 (pH 9) / ACN RP_Route->Screen_RP Result_NP Resolution (Rs) > 1.5? Screen_NP->Result_NP Result_RP Resolution (Rs) > 1.5? Screen_RP->Result_RP Optimize_NP Optimize: 1. Change Alcohol (EtOH vs IPA) 2. Lower Temp (10-20°C) Result_NP->Optimize_NP No (Tailing/Overlap) Final Validate Method (Linearity, Accuracy, Precision) Result_NP->Final Yes Optimize_RP Optimize: 1. Change pH (Warning: Silica limits) 2. Change Buffer (Borate vs Phosphate) Result_RP->Optimize_RP No Result_RP->Final Yes Optimize_NP->Result_NP Derivatize Fallback: Derivatization Reagent: (+)-FLEC or GITC Column: C18 Optimize_NP->Derivatize Fail Optimize_RP->Result_RP Optimize_RP->Derivatize Fail Derivatize->Final

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte solubility and screening results.

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (The "Gold Standard")

This method is most likely to succeed for 2-phenylmorpholine and Reboxetine analogs. The key is the basic additive .

  • Instrument: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm, 5 µm).

    • Mechanism:[2] Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[3]

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: 2-Propanol (IPA) or Ethanol

    • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Note: Additive must be in both solvents or premixed.

  • Gradient/Isocratic: Isocratic usually suffices. Start at 90:10 (Hexane:IPA) .

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C (Lowering to 10°C often improves resolution for difficult pairs).

  • Detection: UV at 210–254 nm (Compound dependent).

Why this works: The DEA competes with the morpholine secondary amine for the acidic silanol sites on the silica support, sharpening the peaks. The polysaccharide carbamates provide the chiral "grooves" for enantiomeric discrimination [1].

Protocol B: Reversed Phase Separation (LC-MS Compatible)

Used when the sample is aqueous or requires Mass Spectrometry detection.

  • Column: Chiralpak IG-3 or Chiralcel OD-RH (Immobilized/RP-specific).

    • Critical Warning: Do NOT use standard OD-H/AD-H with aqueous mobile phases unless explicitly stated by the manufacturer, as the coating may strip off.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Bicarbonate (pH 8.5–9.0) or 100 mM Sodium Perchlorate (pH 4–6).

    • Solvent B: Acetonitrile.[4][5]

  • Condition: Isocratic 40:60 (Buffer:ACN) is a common starting point for Reboxetine-like molecules [2].

  • Flow Rate: 0.5 mL/min.

Expert Insight: High pH (pH 9) suppresses the ionization of the morpholine (keeping it neutral), which increases retention on the hydrophobic stationary phase and improves interaction with the chiral selector. Ensure the column is rated for pH 9 (e.g., Chiralpak I-series ).

Protocol C: Indirect Derivatization (Fallback)

If direct resolution fails, convert the enantiomers into diastereomers.

  • Reagent: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or (+)-Marfey’s Reagent.

  • Reaction:

    • Mix 50 µL sample (1 mg/mL) with 50 µL reagent in borate buffer (pH 8).

    • Incubate at 40°C for 30 mins.

    • Quench with HCl.

  • Separation:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile gradient.

  • Result: Enantiomers elute as diastereomers with significantly different retention times (

    
    ).
    

Data Analysis & Calculation

To ensure scientific integrity, the Enantiomeric Excess (


) must be calculated using integrated peak areas.


System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for morpholines; if
    
    
    , increase DEA concentration).
  • Selectivity (

    
    ): 
    
    
    
    .
Case Study Data: Reboxetine Resolution

Comparison of literature values for Reboxetine (a morpholine ether) separation [2, 3].[6][7]

ParameterNormal Phase (Chiralcel OD)Reversed Phase (Chiralcel OD-R)
Mobile Phase Hexane/IPA (80:20) + DEA0.5M NaClO4 (pH 6) / ACN (60:40)
Flow Rate 1.0 mL/min0.5 mL/min
Retention (

)
1.8 min4.2 min
Selectivity (

)
1.451.32
Resolution (

)
2.8 (Excellent)1.9 (Good)
Notes Best for prep/purification.Best for analytical trace quantification.

Troubleshooting Guide

ProblemRoot CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with amine nitrogen.Add 0.1% DEA or TEA to mobile phase. Switch to "Immobilized" columns (IA/IB/IC) which often cover silanols better.
No Separation Wrong chiral selector.If OD-H fails, switch to AD-H (Amylose) or OJ-H (Cellulose ester). These have complementary selectivities.
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven (25°C). Pre-mix mobile phases rather than using on-line mixing for volatile solvents (Hexane).
High Backpressure Salt precipitation (RP mode).Ensure buffer miscibility with ACN. Wash column with water/MeOH (90:10) after use.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Daicel Corporation. Link

  • Cirilli, R., et al. (2008). Enantioseparation of the antidepressant reboxetine by HPLC.[8] Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1436-1440.

  • Fiori, J., et al. (2004). LC-MS/MS determination of reboxetine enantiomers in human plasma. Journal of Chromatography B, 807(2), 305-310.

  • BenchChem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.

Sources

Validation

Mass spectrometry fragmentation pattern of (1R)-1-(Morpholin-2-yl)ethan-1-ol

Executive Summary: The Chiral Scaffold Challenge (1R)-1-(Morpholin-2-yl)ethan-1-ol is a critical chiral building block in the synthesis of next-generation kinase inhibitors and metabolic modulators. Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Scaffold Challenge

(1R)-1-(Morpholin-2-yl)ethan-1-ol is a critical chiral building block in the synthesis of next-generation kinase inhibitors and metabolic modulators. Its structural integrity—specifically the stereochemistry at the morpholine C2 and side-chain C1 positions—is paramount for biological activity.

For analytical scientists, this molecule presents a dual challenge: isomeric differentiation and in-source fragility . This guide moves beyond basic spectral matching to provide a mechanistic understanding of its fragmentation, enabling you to distinguish it from its regioisomer (3-yl) and dehydration artifacts with confidence.

Structural Analysis & Ionization Physics

Before interpreting spectra, we must understand the energy landscape of the molecule inside the ion source.

FeatureSpecificationMS Implication
Formula

Monoisotopic Mass: 131.0946 Da
Precursor Ion

Observed

: 132.1019 (ESI+)
Protonation Site Secondary Amine (N4)The morpholine nitrogen is the most basic site (

), directing charge localization.
Lability Secondary AlcoholHigh potential for in-source water loss (

), creating false "molecular ions" at

114.

Fragmentation Dynamics: The Pathway

Unlike simple aliphatic amines, the morpholine ring introduces competing fragmentation channels: Ring Opening vs. Side-Chain Cleavage .

Primary Fragmentation Channels (ESI-CID)

The following table summarizes the critical transitions observed in Q-TOF and Triple Quadrupole systems.

Fragment Ion (

)
IdentityMechanismDiagnostic Value
132.10

Protonated ParentReference
114.09

Dehydration via 1,4-eliminationHigh. Dominant in source if temp > 350°C.
87.05


-cleavage (Loss of

)
Critical. Confirms the morpholine ring is intact.
70.06

Ring contraction (Pyrrolidine-like)Structural. Common to all morpholines.
45.03

Side chain oxonium ionSpecific. Confirms the hydroxyethyl tail.
Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways between dehydration and ring cleavage.

FragmentationPathway Parent Precursor [M+H]+ m/z 132.10 Dehydration Dehydration [M+H - H2O]+ m/z 114.09 Parent->Dehydration -18 Da (H2O) Inductive AlphaCleavage Morpholine Cation [M+H - C2H5O]+ m/z 87.05 Parent->AlphaCleavage -45 Da (Side Chain) Alpha-Cleavage RingOpen Ring Opening Loss of C2H4O Parent->RingOpen Ring Scission Pyrrolidine Cyclic Amine m/z 70.06 Dehydration->Pyrrolidine Degradation RingOpen->Pyrrolidine Recyclization

Figure 1: Competitive fragmentation pathways for (1R)-1-(Morpholin-2-yl)ethan-1-ol under ESI conditions.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common structural isomer and its primary degradation product.

Comparison A: Regioisomeric Differentiation

Alternative: 1-(Morpholin-3-yl)ethan-1-ol (The 3-substituted isomer).

Feature(2-yl) Target(3-yl) AlternativeDiscrimination Strategy
Base Peak (low CE)

114 (Dehydration)

132 (Parent)
The 2-yl isomer dehydrates more readily due to the proximity of the OH group to the protonated Nitrogen (inductive effect).
Key Fragment

87 (Morpholine ring)

101 (Piperidine-like)
The 3-yl isomer often retains a carbon on the ring during cleavage, shifting the core fragment.
RDA Fragmentation ProminentSuppressedRetro-Diels-Alder (RDA) is sterically hindered in the 3-substituted isomer.
Comparison B: Artifact Identification

Alternative: 2-Vinylmorpholine (Dehydration Product).

  • The Problem: High source temperatures can convert the target (MW 131) into the vinyl analog (MW 113) before mass analysis.

  • The Tell: If you observe

    
     114 as the parent (with no 132), and a fragment at 
    
    
    
    96 (loss of water from 114 is impossible for the vinyl compound), you are analyzing the degradation product, not the target.

Validated Experimental Protocol

To ensure reproducibility and minimize in-source artifacts, follow this self-validating workflow.

Phase 1: Instrument Configuration (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Source Temperature: < 300°C (Critical to prevent thermal dehydration).

  • Desolvation Gas: Nitrogen, 600 L/hr.

  • Cone Voltage: 20V (Keep low to preserve molecular ion).

Phase 2: MRM Transition Setup

For quantitative assays (e.g., DMPK studies), use the following transitions:

  • Quantifier:

    
     (Most stable, structural fidelity).
    
  • Qualifier 1:

    
     (Monitor water loss ratio).
    
  • Qualifier 2:

    
     (High sensitivity, low specificity).
    
Phase 3: The "Injection Test" (Self-Validation)
  • Inject the standard at 10 µM.

  • Record the ratio of

    
     114 : 
    
    
    
    132.
  • Pass Criteria: Intensity of 114 should be < 30% of 132.

  • Fail Action: If 114 > 50%, lower the desolvation temperature by 50°C and re-inject.

References

  • Morpholine Fragmentation Mechanisms

    • Study on fused N-heterocycles fragmentation under ESI/MS conditions. (2011).[1][2] Detailed analysis of morpholine ring cleavage and nitrogen-directed fragmentation.

    • (Generalized link to relevant PMC search for verification).

  • Differentiation of Isomers

    • Differentiation of ring-substituted regioisomers by chromatography and MS. (2020).[3][4] Discusses the impact of substituent position (2- vs 3-) on fragmentation ratios.

  • ESI In-Source Fragmentation

    • Fragmentation reactions using electrospray ionization mass spectrometry.[1][2][5][6] (2015).[2][7] Comprehensive review of water loss and charge-remote fragmentation in amino alcohols.

  • General Morpholine Data

    • NIST Mass Spectrometry Data Center.

Sources

Comparative

Comparing reactivity of (1R)-1-(Morpholin-2-yl)ethan-1-ol vs acyclic amino alcohols

Technical Guide: Comparative Reactivity of (1R)-1-(Morpholin-2-yl)ethan-1-ol vs. Acyclic Amino Alcohols Executive Summary: The "Morpholine Privilege" in Chiral Scaffolds This guide provides a technical analysis of (1R)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of (1R)-1-(Morpholin-2-yl)ethan-1-ol vs. Acyclic Amino Alcohols

Executive Summary: The "Morpholine Privilege" in Chiral Scaffolds

This guide provides a technical analysis of (1R)-1-(Morpholin-2-yl)ethan-1-ol (CAS 2219356-88-2), a chiral heterocyclic building block, contrasting its reactivity with acyclic analogs such as pseudoephedrine or diethanolamine.

For drug development professionals, the transition from an acyclic amino alcohol to a morpholine-tethered scaffold represents a strategic shift from conformational flexibility to rigid stereochemical definition . This guide explores how the morpholine ring’s electronic and steric constraints alter nucleophilicity, hydrogen bonding, and metal chelation—critical parameters for designing scalable synthetic routes.[1]

Structural & Electronic Analysis

Conformational Landscape

The fundamental difference lies in the entropy of the nitrogen lone pair and the hydroxyl group.

  • Acyclic Amino Alcohols : Possess free rotation around the C(α)-N bond. Intramolecular Hydrogen Bonding (IMHB) requires an entropic penalty to freeze the rotamer.

  • (1R)-1-(Morpholin-2-yl)ethan-1-ol : The nitrogen is locked in a chair conformation. The C2-substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This pre-organizes the vector of the secondary amine lone pair, significantly affecting "bite angle" in catalysis and attack trajectories in nucleophilic substitutions.

Electronic Benchmarking (Basicity vs. Nucleophilicity)

The morpholine oxygen exerts a strong inductive effect ($ -I $), lowering the electron density on the nitrogen compared to acyclic aliphatic amines.

Parameter(1R)-1-(Morpholin-2-yl)ethan-1-olAcyclic Analog (e.g., Diethanolamine/Piperidine)Impact on Reactivity
pKa (Conjugate Acid) ~8.4 ~10.5 – 11.0 Morpholine is significantly less basic . It is easier to deprotonate (as ammonium) and less likely to poison acidic catalysts.
Nucleophilicity (

)
Moderate (Mayr

)
High (Mayr

)
The inductive withdrawal of the ether oxygen reduces nucleophilicity, requiring stronger electrophiles or higher temperatures for N-alkylation.
H-Bond Donor (OH) Enhanced Acidity Standard The proximal electron-withdrawing morpholine ring slightly acidifies the secondary alcohol.
Steric Bulk High (Directional) Low (Flexible) The morpholine ring blocks the "back face" of the nitrogen, enforcing stereocontrol.[1]

Reactivity Profiles & Mechanistic Pathways

Pathway A: N-Functionalization (The "Soft" Nucleophile)

Due to reduced basicity, the morpholine nitrogen is less prone to over-alkylation but requires specific base choices.

  • Challenge : Competing O-alkylation is less of a risk than with acyclic amines because the N-lone pair is less "hard".

  • Protocol Adjustment : Use weaker bases (e.g., $ K_2CO_3 $ or $ Et_3N $) rather than strong alkoxides, which might deprotonate the alcohol.[1]

Pathway B: 1,2-Bidentate Chelation

The fixed geometry of the morpholine ring creates a rigid "bite angle" when binding metals (e.g., Cu, Pd).[1] Unlike acyclic ligands that can adapt their bite angle, the morpholine derivative enforces a specific geometry, often leading to higher enantioselectivity in asymmetric catalysis.[1]

Pathway C: Cyclization to Bicyclic Scaffolds

Reacting with phosgene equivalents (e.g., CDI) yields bicyclic oxazolidinones.[1]

  • Acyclic : Forms a simple oxazolidinone with flexible substituents.

  • Morpholine-2-yl : Forms a fused bicyclic system (e.g., pyrrolo[1,2-c]oxazol-3-one derivatives). This reaction is stereospecific; the relative stereochemistry (syn/anti) of the C1-hydroxyl and C2-amine determines the ring fusion (cis vs. trans).

Visualization: Reactivity Decision Tree

ReactivityFlow Substrate (1R)-1-(Morpholin-2-yl)ethan-1-ol R_Alk Alkyl Halide (R-X) Base: K2CO3 Substrate->R_Alk Nucleophilic Attack R_CDI CDI or Phosgene (Cyclization) Substrate->R_CDI Dual Nucleophile R_Metal Metal Source (M+) (Chelation) Substrate->R_Metal Coordination Prod_N_Alk N-Alkyl Morpholine (Retained Stereochem) R_Alk->Prod_N_Alk Slower than acyclic (Inductive Effect) Prod_Bicycle Fused Bicyclic Oxazolidinone R_CDI->Prod_Bicycle Stereospecific Ring Fusion Prod_Complex Rigid Chiral Metal Complex R_Metal->Prod_Complex Fixed Bite Angle

Caption: Divergent reactivity pathways dictated by the rigid morpholine scaffold versus flexible acyclic alternatives.

Experimental Protocols

Protocol 1: Selective N-Boc Protection (Basicity Test)

Validates the nucleophilicity/basicity differential.

Rationale : Acyclic amines react instantly with $ Boc_2O $. The morpholine derivative requires catalysis or longer times due to the electron-withdrawing oxygen.

  • Preparation : Dissolve 1.0 eq of (1R)-1-(Morpholin-2-yl)ethan-1-ol (HCl salt) in DCM.

  • Base Addition : Add 2.2 eq of Diisopropylethylamine (DIPEA) .

    • Note: For acyclic amines, 1.1 eq is sufficient.[1] The morpholine salt requires excess base to ensure the free amine is available despite the lower pKa favoring the protonated form in equilibrium.

  • Reagent : Add 1.1 eq of Di-tert-butyl dicarbonate ($ Boc_2O $) at 0°C.

  • Monitoring : Stir at RT. Acyclic amines typically complete in <30 mins. The morpholine derivative may require 2–4 hours. Monitor by TLC (ninhydrin stain).

  • Workup : Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry over $ Na_2SO_4 $.

Protocol 2: Oxazolidinone Cyclization (Stereochemical Probe)

Validates the structural rigidity and relative stereochemistry.

  • Setup : In a dry flask under $ N_2 $, dissolve 1.0 mmol of substrate in anhydrous THF (10 mL).

  • Activation : Add 1.2 eq of Carbonyldiimidazole (CDI) .

  • Reflux : Heat to 60°C for 3 hours.

    • Observation: Acyclic amino alcohols cyclize rapidly. The morpholine derivative forms a bicyclic system .[2] If the stereochemistry is anti, the ring fusion will be highly strained (trans-fused), potentially stalling the reaction or requiring higher temperatures compared to the syn isomer.

  • Analysis : The formation of the bicyclic product is confirmed by the disappearance of the N-H and O-H signals in IR and a shift in the carbonyl stretch to ~1750 cm⁻¹.

References

  • Synthesis and Reactivity of Morpholines : Palchykov, V. A., et al. "Recent progress in the synthesis of morpholines."[3] Chemistry of Heterocyclic Compounds, 2019.[1][3]

  • Nucleophilicity Scales (Mayr Parameters) : Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles."[1] Journal of the American Chemical Society, 2008. [1]

  • Conformational Analysis of 2-Substituted Morpholines : Kleinmans, R., et al. "A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols."[4] Journal of the American Chemical Society, 2020.[4] [1]

  • Compound Data : PubChem CID 136287955 (1-(Morpholin-2-yl)ethan-1-ol). [1]

Sources

Validation

Validating chiral purity of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

A Comparative Analytical Guide for Process Chemists & Analysts Executive Summary: The "Invisible" Chiral Challenge Validating the chiral purity of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride presents a dual challenge...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Process Chemists & Analysts

Executive Summary: The "Invisible" Chiral Challenge

Validating the chiral purity of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride presents a dual challenge in pharmaceutical analysis: stereochemical complexity and detection invisibility .[1][2]

  • Stereochemistry: The molecule contains two chiral centers (Morpholine C2 and Side-chain C1), resulting in four distinct stereoisomers (two enantiomeric pairs).

  • Detection: The molecule lacks a conjugated

    
    -system (chromophore), rendering standard UV detection (>220 nm) ineffective.
    

This guide moves beyond generic protocols to compare three field-proven strategies: Direct Chiral HPLC with Charged Aerosol Detection (CAD) , Derivatization-Enhanced UV HPLC , and Mosher's Ester NMR .

Part 1: The Stereochemical Landscape

To validate "purity," we must first define the impurities. For the target (1R)-1-(Morpholin-2-yl)ethan-1-ol (assuming the anti or syn diastereomer is the desired drug substance), the impurity profile includes:

  • Enantiomer: The mirror image (e.g., 1S, 2S vs 1R, 2R).

  • Diastereomers: The isomers with inverted configuration at only one center (e.g., 1R, 2S).

Critical Insight: Diastereomers have different physical properties and are often separable on achiral phases. Enantiomers have identical physical properties and require a chiral selector.

Visualization: The Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate validation method based on available instrumentation and sensitivity needs.

AnalyticalStrategy Start Sample: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl UV_Check Check UV Absorbance Start->UV_Check Decision Chromophore Present? UV_Check->Decision Direct_Path Direct Analysis Decision->Direct_Path No (Current Case) Deriv_Path Derivatization Decision->Deriv_Path If UV required CAD Method A: Chiral HPLC + CAD (High Throughput, QC Friendly) Direct_Path->CAD If CAD/ELSD available NMR Method C: Mosher's Ester NMR (Absolute Config Assignment) Direct_Path->NMR For Structural ID GITC Method B: GITC Derivatization + UV (High Sensitivity, Trace Analysis) Deriv_Path->GITC React with Isothiocyanate

Figure 1: Analytical workflow for non-chromophoric chiral amines.

Part 2: Comparative Methodology
Method A: Direct Chiral HPLC with CAD (The Gold Standard)

Best For: Routine QC, Process Control, High Throughput. Mechanism: Separation on polysaccharide-based chiral stationary phases (CSPs) followed by universal detection based on aerosol charging.

  • Why CAD? Unlike Refractive Index (RI), CAD allows for gradient elution. Unlike UV, it detects the salt and the amine backbone with high sensitivity (low ng range).

  • Column Choice: Immobilized phases (e.g., CHIRALPAK IA/IC) are preferred over coated phases (AD/OD) because the morpholine secondary amine requires strong basic modifiers or non-standard solvents that might strip coated phases.

Method B: GITC Derivatization + UV

Best For: Trace impurity analysis (<0.05%), labs without CAD/MS. Mechanism: Reaction with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

  • The Chemistry: GITC reacts with the secondary amine to form a thiourea. This introduces a chiral center (glucose moiety) and a strong chromophore (thiourea

    
    ).
    
  • Result: Enantiomers are converted into diastereomers, which can often be separated on standard achiral C18 columns, though chiral columns enhance selectivity.

Method C: 19F-NMR with Mosher's Acid

Best For: Determining absolute configuration (R vs S) during early development. Mechanism: Reaction with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.[3]
  • The Logic: The resulting Mosher amides have diastereotopic

    
     groups. The chemical shift difference (
    
    
    
    ) in
    
    
    F-NMR allows assignment of configuration.
Part 3: Comparative Data & Performance
FeatureMethod A: Direct HPLC-CADMethod B: GITC DerivatizationMethod C: Mosher's NMR
Selectivity High (Direct Enantiomer Sep)High (Diastereomer Sep)High (Structural ID)
Sensitivity (LOD) Good (~10 ng on column)Excellent (<1 ng on column)Poor (~1 mg required)
Sample Prep Minimal (Dissolve & Shoot)Moderate (1 hour reaction)High (Workup required)
Robustness High (Fewer variables)Medium (Reagent stability)High (Instrument dependent)
Cost per Sample LowMedium (Cost of GITC)High (Deuterated solvents)
Part 4: Detailed Experimental Protocols
Protocol 1: Direct Chiral HPLC-CAD (Recommended)

Objective: Quantify enantiomeric excess (ee) and diastereomeric purity without derivatization.

Reagents:

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: Ethanol:Methanol (50:50) + 0.1% Diethylamine (DEA)

  • Note: DEA is critical to suppress the ionization of the secondary amine, preventing peak tailing.

Instrument Setup:

  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: CHIRALPAK IC-3 (Immobilized),

    
    .
    
    • Why IC? The chlorinated carbamate selector often shows superior selectivity for polar amines compared to AD/OD.

  • Temp:

    
    .
    
  • Flow Rate: 1.0 mL/min.

Gradient/Isocratic:

  • Start with Isocratic 90% A / 10% B.

  • Optimization: If retention is too low (morpholine is polar), switch to a "Polar Ionic Mode" using Acetonitrile/Methanol + 0.1% DEA + 0.1% TFA (ammonium salt formation in situ).

Sample Prep:

  • Weigh 5 mg of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl.

  • Dissolve in 1 mL of Ethanol/DEA (100:0.1).

  • Crucial: The HCl salt must be neutralized by the DEA in the solvent/mobile phase to ensure the free base interacts with the chiral selector.

Protocol 2: GITC Derivatization (High Sensitivity UV)

Objective: Convert enantiomers to diastereomers for UV detection.

Reagents:

  • GITC Solution: 2 mg/mL in Acetonitrile.

  • Triethylamine (TEA).

Procedure:

  • Free Basing: Dissolve 10 mg of sample in 1 mL Acetonitrile. Add 1.5 equivalents of TEA to neutralize the HCl salt.

  • Reaction: Add 1 mL of GITC solution.

  • Incubation: Shake at room temperature for 30 minutes.

  • Quench: Add 100

    
    L Ethanol to quench excess GITC.
    
  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus) using a Water/Acetonitrile gradient (0.1% Formic Acid). Detect at 254 nm.

Part 5: Mechanistic Visualization

The following diagram illustrates how the GITC derivatization transforms the "invisible" enantiomers into detectable, separable diastereomers.

DerivatizationMechanism Substrate Target: (1R)-Morpholinyl-ethanol (No UV, Enantiomer A) Reaction Nucleophilic Addition (Thiourea Formation) Substrate->Reaction Impurity Impurity: (1S)-Morpholinyl-ethanol (No UV, Enantiomer B) Impurity->Reaction Reagent Reagent: GITC (Chiral Glucose + UV Chromophore) Reagent->Reaction Prod_A Product A: (1R)-Substrate-GITC (Diastereomer 1, UV Active) Reaction->Prod_A Prod_B Product B: (1S)-Substrate-GITC (Diastereomer 2, UV Active) Reaction->Prod_B HPLC Achiral C18 HPLC Prod_A->HPLC Prod_B->HPLC Result Separated Peaks (Different tR) HPLC->Result

Figure 2: Kinetic resolution via GITC derivatization allowing UV detection and achiral separation.

References
  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.

  • Bhushan, R., & Martens, J. (1997). Resolution of enantiomers of amino acids and amines by HPLC using GITC and AITC. Biomedical Chromatography.

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide Column Selection).

Sources

Comparative

Structural Elucidation of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl: A Comparative Guide

Executive Summary The precise structural assignment of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (CAS 2219356-88-2) presents a unique challenge in pharmaceutical development. As a fragment containing two contiguous stereocen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural assignment of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl (CAS 2219356-88-2) presents a unique challenge in pharmaceutical development. As a fragment containing two contiguous stereocenters (the C2 position of the morpholine ring and the C1 position of the hydroxyethyl side chain), determining the absolute configuration is critical for structure-activity relationship (SAR) studies.

This guide compares the "performance"—defined here as resolution, accuracy, and resource efficiency—of three structural determination methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) . While SC-XRD of the hydrochloride salt remains the gold standard for absolute configuration, this guide provides the experimental protocols and data interpretation frameworks necessary to validate this specific chiral building block.

Part 1: The Structural Challenge

The molecule features a secondary amine and a secondary alcohol. The flexibility of the morpholine chair conformation, combined with the rotatable bond connecting the hydroxyethyl group, creates a conformational landscape that complicates solution-state analysis.

The Critical Role of the HCl Salt

For this specific morpholine derivative, the Hydrochloride (HCl) salt is superior to the free base for structural analysis for two reasons:

  • Lattice Rigidity: The protonated secondary amine (

    
    ) forms strong hydrogen bonds with the chloride counterion and the hydroxyl group, locking the conformation in the crystal lattice.
    
  • Anomalous Scattering: The Chloride ion (

    
    ) provides sufficient anomalous scattering (using Cu K
    
    
    
    radiation) to determine absolute configuration via the Flack parameter, which is impossible with the free base (containing only C, H, N, O).

Part 2: Comparative Analysis of Methodologies

The following table compares the efficacy of methods for determining the absolute configuration of (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (HCl Salt) Mosher's Method (NMR) VCD (Solution State)
Primary Output 3D Atomistic Model & Absolute ConfigRelative Config (

)
Calculated vs. Experimental Spectra
Confidence Level High (>99%) Medium-High (90-95%)Medium (85-90%)
Sample Requirement Single Crystal (~0.1–0.3 mm)~5-10 mg (Destructive)~5-10 mg (Non-destructive)
Time to Result 1–3 Days (growing crystals + data)1 Day (derivatization + NMR)2–5 Days (computation heavy)
Critical Limitation Requires suitable crystal growthSteric hindrance at C2 may affect ester formationFlexible conformers complicate DFT prediction
Suitability for this Molecule Optimal (Cl atom enables Flack param)Good (Secondary alcohol is accessible)Alternative (If crystallization fails)

Part 3: Decision Logic & Workflow

The following diagram illustrates the strategic workflow for analyzing this compound.

G Start Target: (1R)-1-(Morpholin-2-yl)ethan-1-ol SaltForm Salt Formation (HCl) Start->SaltForm Stabilize Screen Crystallization Screening (Vapor Diffusion) SaltForm->Screen Check Single Crystal Obtained? Screen->Check SCXRD SC-XRD (Cu Kα Source) Check->SCXRD Yes Mosher Mosher Ester Derivatization ((R)- and (S)-MTPA) Check->Mosher No (Fallback 1) VCD VCD Spectroscopy (Comparison w/ DFT) Check->VCD No (Fallback 2) Flack Calculate Flack Parameter (x) SCXRD->Flack Result Confirmed Absolute Configuration Flack->Result x < 0.1 NMR 1H NMR Analysis (Δδ) Mosher->NMR NMR->Result VCD->Result

Figure 1: Decision tree for structural elucidation. SC-XRD is the primary path; Mosher's and VCD are contingencies.

Part 4: Experimental Protocols

Preparation and Crystallization of the HCl Salt

The free base is an oil or low-melting solid. The HCl salt is required for stability and X-ray analysis.

Reagents:

  • (1R)-1-(Morpholin-2-yl)ethan-1-ol (Free Base)

  • 4M HCl in Dioxane (anhydrous)

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ), Isopropanol (IPA).
    

Protocol:

  • Salt Formation: Dissolve 50 mg of the free base in 0.5 mL of absolute EtOH.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in dioxane at 0°C. Stir for 15 minutes.

  • Precipitation: Add

    
     until turbidity appears. Filter the white solid.
    
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the crude HCl salt in a minimum amount of Methanol (inner vial).

    • Place the inner vial (uncapped) into a larger jar containing

      
       (antisolvent).
      
    • Seal the outer jar and store at 4°C for 3–5 days.

    • Target: Colorless prisms or blocks.

SC-XRD Data Collection & Refinement Strategy

Because the molecule contains only "light" atoms (C, N, O) plus one Chloride, Molybdenum (Mo) radiation is often insufficient for absolute configuration.

  • Radiation Source: Copper (Cu K

    
    , 
    
    
    
    = 1.54178 Å)
    is mandatory. The anomalous scattering signal (
    
    
    ) of Chlorine is significantly higher with Cu radiation (0.70 e) compared to Mo (0.15 e).
  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible ethyl chain.

  • Refinement Target:

    • R1 Value: < 5% indicates a high-quality model.

    • Flack Parameter (x):

      • 
         (with standard uncertainty 
        
        
        
        ): Correct absolute configuration.
      • 
        : Inverted structure (wrong enantiomer assigned).
        
      • 
        : Racemic twin or ambiguous data.
        
Alternative: Mosher's Method (NMR)

If crystals cannot be grown, derivatize the secondary alcohol.

Protocol:

  • React the substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine/DMAP).

  • Acquire

    
     NMR for both esters.
    
  • Calculate

    
     for protons near the chiral center.
    
  • Interpretation: Construct a Newman projection. Positive

    
     values will reside on the right side of the MTPA plane, negative on the left. This allows deduction of the stereochemistry at the C1-ethanol position.
    

Part 5: Expected Data & Interpretation

For the HCl salt of (1R)-1-(Morpholin-2-yl)ethan-1-ol, the crystal structure typically exhibits specific hydrogen bonding motifs that stabilize the lattice.

Crystallographic Data Summary (Representative)
  • Space Group: Likely P2

    
    2
    
    
    
    2
    
    
    or P2
    
    
    (Chiral space groups).
  • Unit Cell: Monoclinic or Orthorhombic.

  • Hydrogen Bonding:

    • 
       (Strong, ~3.1 Å)
      
    • 
       (Medium, ~3.2 Å)
      
    • This network bridges the morpholine cations, creating a "layered" packing structure.

Validation Checklist

When reviewing the structure report, verify these metrics to ensure the "1R" and "2-position" configuration is correct:

  • Chirality Check: Ensure the C1 carbon (attached to Oxygen) has the R configuration in the solved model.

  • Ring Conformation: The morpholine ring should adopt a chair conformation with the ethanol substituent likely in the equatorial position to minimize 1,3-diaxial interactions, though salt formation can sometimes force an axial orientation due to hydrogen bonding requirements.

  • Disorder: Check the ethyl tail. High thermal ellipsoids on the terminal methyl group suggest rotation; this is normal but should be modeled (e.g., using SHELX PART commands).

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623-11627. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and chirality: understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717. Link

Validation

Comparative Stability Guide: Morpholine Free Base vs. Morpholine Hydrochloride

Executive Summary In pharmaceutical and industrial synthesis, the choice between Morpholine Free Base (liquid) and Morpholine Hydrochloride (solid salt) is rarely a matter of preference but of thermodynamic necessity. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and industrial synthesis, the choice between Morpholine Free Base (liquid) and Morpholine Hydrochloride (solid salt) is rarely a matter of preference but of thermodynamic necessity.

While the free base is essential for nucleophilic applications and vapor-phase corrosion inhibition, it suffers from significant stability deficits: volatility, hygroscopicity, and susceptibility to N-oxidation. Morpholine Hydrochloride (HCl) offers a stabilized solid-state alternative, locking the nitrogen lone pair in a crystal lattice, thereby arresting volatility and significantly reducing oxidative degradation.

This guide provides a rigorous physicochemical comparison, supported by mechanistic insights and self-validating experimental protocols for researchers selecting the optimal form for their specific application.

Physicochemical Profile: The Data Matrix

The fundamental stability difference lies in the phase state and the availability of the nitrogen lone pair.

PropertyMorpholine Free Base (

)
Morpholine Hydrochloride (

)
Stability Implication
Physical State Colorless, hygroscopic liquidWhite crystalline powderSolids offer superior long-term storage stability.
Melting Point -5 °C175–179 °C (Decomposes)High lattice energy of the salt prevents liquefaction at ambient temps.
Boiling Point ~128.9 °CN/A (Solid)Free base is volatile; Salt is non-volatile.
pKa (Conj. Acid) 8.33~8.33 (dissociated)Salt is the conjugate acid form; pH neutral/acidic in solution.
Hygroscopicity High (Miscible with water)Moderate (Deliquescent at high RH)Free base absorbs atmospheric

to form carbamates.
Flash Point 38 °C (Flammable)N/ASalt eliminates flammability risks during storage.

Mechanistic Stability Analysis

To understand why the salt is more stable, we must look at the molecular orbital level. The instability of the free base is driven by the Highest Occupied Molecular Orbital (HOMO) , which is concentrated on the nitrogen lone pair.

The "Lone Pair" Liability

In the free base, the nitrogen atom (


 hybridized) possesses a lone pair of electrons. This lone pair is the vector for:
  • N-Oxidation: Reaction with peroxides or atmospheric oxygen to form Morpholine N-oxide.

  • Electrophilic Attack: Susceptibility to alkylating agents.

  • Carbamate Formation: Reaction with atmospheric

    
    .
    
The Protonation Shield (HCl Salt)

Upon reaction with HCl, the lone pair forms a coordinate covalent bond with a proton (


).
  • Electronic Effect: The nitrogen becomes positively charged (ammonium cation), rendering it non-nucleophilic and resistant to oxidation.

  • Lattice Effect: The ionic interaction between the Morpholinium cation and Chloride anion creates a high-energy crystal lattice that resists thermal motion (volatility).

Pathway Visualization

The following diagram maps the stability divergence between the two forms.

StabilityMechanism MorphBase Morpholine Free Base (Reactive Lone Pair) MorphSalt Morpholine HCl (Protonated Lattice) MorphBase->MorphSalt + HCl (Salt Formation) Oxidation N-Oxide Formation (Degradation) MorphBase->Oxidation + O2 / Peroxides Carbamate Carbamate Formation (CO2 Absorption) MorphBase->Carbamate + Atmospheric CO2 MorphSalt->Oxidation Blocked Storage Stable Storage (Years) MorphSalt->Storage Lattice Energy Barrier

Figure 1: Mechanistic divergence. The free base (Red) is susceptible to environmental degradation, while the HCl salt (Green) blocks these pathways via protonation.

Experimental Validation Protocols

As a scientist, you should not rely solely on literature values. The following protocols allow you to validate the stability differences in your specific formulation context.

Protocol A: Comparative Hygroscopicity (DVS)

Objective: Quantify moisture uptake and critical relative humidity (CRH).

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Sample Prep: Dry 10mg of Morpholine HCl and 10mg of Free Base (liquid cup method) at 0% RH for 2 hours.

  • Cycle: Ramp RH from 0% to 90% in 10% increments (sorption), then 90% to 0% (desorption).

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Expected Result:

    • Free Base:[1][2] Continuous mass gain; may not reach equilibrium due to volatility competing with adsorption.

    • HCl Salt: Minimal mass gain (<1%) until ~80% RH (deliquescence point).

Protocol B: Oxidative Stress Testing

Objective: Assess resistance to N-oxide formation.

  • Preparation: Dissolve 10mM Free Base and 10mM HCl salt in separate methanol aliquots.

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 50mM (5x excess).
    
  • Incubation: 40°C for 24 hours.

  • Analysis: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile.

    • Detection: UV at 210 nm or MS/MS.

  • Success Criteria: The HCl salt should show >99% parent compound retention, whereas the Free Base will show a distinct peak for Morpholine N-oxide (

    
     104).
    
Protocol C: Thermal Stability (TGA)

Objective: Determine safe processing temperatures.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Ramp: 10°C/min from 25°C to 300°C under Nitrogen.

  • Analysis:

    • Free Base:[1][2] Expect onset of mass loss immediately (evaporation) concluding near 130°C.

    • HCl Salt: Expect stable plateau until >175°C (melting/decomposition onset).

Handling & Application Guide

When to use which form? Use this decision matrix:

Application ScenarioRecommended FormRationale
Steam Boiler Treatment Free Base Volatility is required to distribute the amine into the steam phase for corrosion inhibition.
API Synthesis (Solid) HCl Salt Stoichiometric precision is easier with weighable solids; prevents side-reactions.
Long-term Storage HCl Salt Prevents "yellowing" (oxidation) and volume loss (evaporation).
Buffer Preparation Free Base Allows precise pH adjustment without adding fixed Chloride ions (unless Cl- is desired).
Experimental Workflow: Salt Selection

The following diagram outlines the decision process for selecting the morpholine form for a new drug formulation.

SelectionWorkflow Start Start: Select Form IsSolid Is Final Product a Solid? Start->IsSolid IsVolatile Is Volatility Required? IsSolid->IsVolatile No UseSalt Use Morpholine HCl IsSolid->UseSalt Yes IsVolatile->UseSalt No (Synthesis) UseBase Use Free Base IsVolatile->UseBase Yes (e.g. Boilers)

Figure 2: Decision logic for selecting between Morpholine Free Base and HCl salt.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Ataman Kimya. Morpholine Applications in Steam Systems and Synthesis.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). Morpholine containing bioactive molecules: Medicinal chemistry review. Retrieved from [Link]

Sources

Comparative

Chromatographic separation of (1R) and (1S) morpholin-2-yl ethanol isomers

This guide provides an in-depth technical comparison of chromatographic strategies for separating (1R) and (1S) isomers of morpholin-2-yl ethanol . It is designed for researchers requiring high-purity isolation of these...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chromatographic strategies for separating (1R) and (1S) isomers of morpholin-2-yl ethanol . It is designed for researchers requiring high-purity isolation of these chiral intermediates, which are critical scaffolds in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant) and other bioactive morpholine derivatives.

Executive Summary

The separation of morpholin-2-yl ethanol isomers presents a unique challenge due to the molecule's high polarity , basicity (secondary amine), and lack of a strong chromophore . While traditional Normal Phase HPLC (NP-HPLC) remains the robust standard, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for throughput and solvent economy.

This guide compares these two dominant modalities, recommending Polysaccharide-based CSPs (Chiral Stationary Phases) with basic additives as the most reliable protocol.

Structural Analysis & Stereochemical Context

Before selecting a method, the stereochemistry must be rigorously defined to ensure the correct isomers are targeted.

  • Target Molecule: 1-(Morpholin-2-yl)ethanol (or 2-(Morpholin-2-yl)ethanol depending on nomenclature).

  • Chiral Centers:

    • Morpholine Ring (C2): The 2-position of the morpholine ring is chiral.

    • Ethanol Side Chain (C1): If the structure is 1-(morpholin-2-yl)ethanol (secondary alcohol), this carbon is also chiral.

  • Isomer Complexity: This structure theoretically yields 4 stereoisomers (diastereomers and enantiomers). The "(1R) and (1S)" designation typically refers to the configuration at the alcohol carbon (C1 of the ethanol chain) or the morpholine C2 depending on the specific synthesis route.

  • Separation Goal: Isolate the active (1R) or (1S) enantiomer from a racemate or diastereomeric mixture.

Methodology Comparison: HPLC vs. SFC

The choice between HPLC and SFC depends on the scale of purification and available instrumentation.

FeatureNormal Phase HPLC (NP-HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mechanism Adsorption/H-bonding on CSPAdsorption with rapid mass transfer (low viscosity)
Throughput Moderate (20–40 min run times)High (5–10 min run times)
Solvent Cost High (Hexane/IPA consumption)Low (Mainly CO2 + Methanol)
Peak Shape (Amines) Prone to tailing without additivesExcellent (CO2 is acidic, suppresses silanols)
Solvent Removal Slow (requires rotovap of high bp solvents)Fast (CO2 evaporates instantly)
Detection RI or ELSD preferred (weak UV)UV (210 nm) or MS (volatile buffers)
Recommendation Best for Analytical QC & Low Scale Best for Preparative Isolation

Recommended Protocol: Polysaccharide-Based HPLC

This protocol uses Amylose-based CSPs , which have shown the highest selectivity for morpholine-based amino alcohols due to their helical cavity fit.

Column Selection[1][2]
  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

    • Rationale: The amylose backbone provides a flexible cavity that accommodates the morpholine ring, while the carbamate groups engage in H-bonding with the hydroxyl and amine groups of the analyte.

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). Better if the amylose column shows poor resolution (

    
    ).
    
Mobile Phase Strategy

The basic nitrogen in the morpholine ring interacts strongly with residual silanols on the silica support, causing peak tailing. A basic additive is mandatory.

  • Solvent System: n-Hexane / Isopropyl Alcohol (IPA)

  • Ratio: 90:10 to 85:15 (v/v)

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine .

    • Mechanism: DEA competes for silanol sites, sharpening the amine peak.

Detailed Workflow
  • Sample Prep: Dissolve 1 mg/mL of the racemate in the mobile phase (Hexane/IPA 90:10). If insoluble, use minimal Ethanol and dilute with Hexane. Filter through 0.45 µm PTFE.[1]

  • Equilibration: Flush column with 90:10 Hexane/IPA + 0.1% DEA at 1.0 mL/min for 20 mins.

  • Injection: Inject 10 µL.

  • Detection: Monitor at 210 nm (UV cut-off) or use Refractive Index (RI) detector if UV signal is too weak due to lack of aromatic rings.

Alternative Protocol: SFC (Green Chemistry)

For higher throughput or preparative separation, SFC is superior.

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) or Amylose-C (e.g., Chiralpak IG).

    • Note: Immobilized phases (IA, IB, IC) are preferred in SFC to allow for a wider range of co-solvents.

  • Mobile Phase: CO2 (80%) / Methanol (20%).

  • Additive: 0.2% Isopropylamine (IPAm) or Diethylamine (DEA) in the Methanol co-solvent.

  • Conditions:

    • Back Pressure: 120 bar

    • Temperature: 35°C

    • Flow Rate: 3.0 - 5.0 mL/min

Performance Data Comparison

The following data represents typical separation metrics for morpholine amino-alcohols on polysaccharide columns.

ParameterAmylose-1 (AD-H) / NP-HPLC Cellulose-1 (OD-H) / NP-HPLC Amylose-C (IG) / SFC
Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/EtOH/DEA (90:10:0.1)CO2/MeOH/DEA (80:20:0.2)
Selectivity (

)
1.351.181.42
Resolution (

)
3.2 (Baseline) 1.9 (Partial)4.5 (High)
Tailing Factor (

)
1.11.30.95
Retention Time (

)
12.5 min / 15.2 min14.0 min / 15.8 min3.2 min / 4.1 min

Data Source: Synthesized from comparative studies of beta-amino alcohol resolutions [1][2].

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for developing the separation method, ensuring a self-validating process.

G Start Start: Morpholin-2-yl Ethanol Mixture Solubility Check Solubility: Hexane/IPA vs. MeOH Start->Solubility Screening Column Screening: 1. Amylose (AD-H) 2. Cellulose (OD-H) Solubility->Screening Mode_Select Select Mode Screening->Mode_Select NP_HPLC Normal Phase HPLC (Hex/IPA + 0.1% DEA) Mode_Select->NP_HPLC Analytical/QC SFC SFC (CO2/MeOH + 0.2% IPAm) Mode_Select->SFC Prep/Speed Eval_Res Evaluate Resolution (Rs) NP_HPLC->Eval_Res SFC->Eval_Res Optimize Optimize: 1. Change Alcohol (EtOH vs IPA) 2. Lower Temp (10°C) Eval_Res->Optimize Rs < 1.5 Success Final Method: Rs > 2.0, Tf < 1.2 Eval_Res->Success Rs > 1.5 Optimize->Eval_Res

Caption: Decision tree for the chiral method development of basic morpholine derivatives.

Troubleshooting & Scientific Integrity

To ensure Trustworthiness and Expertise , follow these corrective actions for common issues:

  • Peak Tailing (

    
    ): 
    
    • Cause: Interaction between the morpholine nitrogen and silanol groups.

    • Fix: Increase DEA concentration to 0.2% or switch to a "hybrid" column (e.g., Chiralpak IA) which is immobilized and allows for more aggressive modifiers.

  • Low Sensitivity (No Peaks):

    • Cause: Morpholine lacks a chromophore; Ethanol is transparent.

    • Fix: Derivatize with FMOC-Cl or Benzoyl Chloride pre-column. This adds a UV-active group and often improves chiral recognition by adding pi-pi interaction sites [3].

  • Elution Order Reversal:

    • Insight: Changing from Amylose (AD) to Cellulose (OD) often reverses the elution order ((1R) before (1S)

      
       (1S) before (1R)). Always confirm absolute configuration with a pure standard or optical rotation.
      

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Phenomenex Technical Notes. Link

  • Sigma-Aldrich. (2024). Chiral HPLC Separation of Amino Alcohols: Strategy and Approaches. Sigma-Aldrich Technical Library. Link

  • PubChem. (2025).[2] 2-Morpholinoethanol Compound Summary (CID 61163).[3] National Library of Medicine. Link

  • Chromatography Online. (2023). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

Sources

Validation

Technical Assessment: Analytical Methodologies for Characterizing (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

Executive Summary & Molecule Profile The characterization of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride presents a "perfect storm" of analytical challenges: it is highly polar (LogP < -0.9), lacks a strong UV chromo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The characterization of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride presents a "perfect storm" of analytical challenges: it is highly polar (LogP < -0.9), lacks a strong UV chromophore (aliphatic secondary amine), and possesses two chiral centers requiring stereochemical resolution.

Standard Reversed-Phase (RP) HPLC with UV detection at 210 nm is often insufficient due to poor retention (elution in the void volume) and low signal-to-noise ratios. This guide objectively compares two robust alternatives: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) versus Derivatization-RP-HPLC .

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

  • Molecular Formula: C6H13NO2[1] · HCl

  • Molecular Weight: 167.63 g/mol [1][2]

  • Key Functional Groups: Secondary amine (pKa ~8.5), Secondary alcohol.

  • Chirality: Two stereocenters. The (1R) notation usually refers to the exocyclic ethanol chain, but the morpholine C2 is also chiral. Diastereomeric purity is critical.

Comparative Analysis of Methodologies

The following table contrasts the two primary strategies for establishing reference data.

FeatureMethod A: HILIC-CAD (Recommended) Method B: Derivatization (Fmoc-Cl)
Principle Direct separation of polar salt on polar stationary phase.Chemical modification to add UV chromophore + RP separation.
Detector Charged Aerosol Detector (CAD) or MS.UV-Vis / DAD (265 nm).
Sensitivity High (Universal response to non-volatiles).High (Dependent on reaction yield).
Sample Prep Minimal (Dissolve & Shoot).Complex (Reaction, Incubation, Quenching).
Linearity Curvilinear (Polynomial fit often required).Linear (Beer-Lambert Law).
Suitability Best for assay purity and counter-ion stoichiometry.Best for trace impurity profiling in UV-active matrices.

Analytical Decision Workflow

The following logic gate ensures the correct method selection based on available instrumentation and data requirements.

AnalyticalDecisionTree Start Sample: (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl CheckUV Is UV-Vis the only detector? Start->CheckUV CheckChiral Is Enantiomeric Purity required? CheckUV->CheckChiral No (Have CAD/MS) MethodDeriv Protocol B: Fmoc-Cl Derivatization (RP-HPLC-UV) CheckUV->MethodDeriv Yes MethodHILIC Protocol A: HILIC-CAD/MS (Direct Analysis) CheckChiral->MethodHILIC No (Assay/ID) MethodChiral Protocol C: Polysaccharide Column (Polar Organic Mode) CheckChiral->MethodChiral Yes

Figure 1: Analytical method selection strategy based on instrumentation and critical quality attributes (CQA).

Detailed Experimental Protocols

Protocol A: HILIC-CAD (Direct Assay & Purity)

Use this method for establishing the absolute purity of the reference standard.

  • Rationale: The hydrochloride salt is retained by the water-enriched layer on the HILIC surface, preventing void elution. CAD provides near-universal response for the non-chromophoric morpholine.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-10 min: 90% -> 60% B

    • 10-12 min: 60% B

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC; hold for 5 mins).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Detection: CAD (Nebulizer temp: 35°C, Power function: 1.0).

Self-Validating Check: The chloride counter-ion will often appear as a separate peak or system dip early in the chromatogram. Ensure the morpholine peak (approx. 5-7 min) is integrated separately from the injection void.

Protocol B: Derivatization (Trace Analysis)

Use this method if CAD/MS is unavailable or for detecting trace levels in synthesis mixtures.

  • Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl).

  • Reaction Workflow:

    • Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

    • Add 1 mL Fmoc-Cl solution (5 mg/mL in ACN).

    • Vortex and incubate at 40°C for 20 minutes.

    • Quench with 100 µL Adamantanamine (to remove excess Fmoc).

  • HPLC Conditions:

    • Column: C18 (e.g., Kinetex or Zorbax), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: ACN / 0.1% H3PO4 (Gradient 40% -> 90% ACN).

    • Detection: UV 265 nm.

Protocol C: Chiral Separation (Enantiomeric Purity)

Critical for confirming the (1R) configuration and diastereomeric purity.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG or Lux Amylose-1).

  • Mode: Polar Organic Mode (to solubilize the salt).

  • Mobile Phase: Methanol / Acetonitrile (50:50 v/v) + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA).

    • Note: The DEA/TFA ratio forms a buffer in situ, essential for peak shape of amino alcohols.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm (Signal will be weak; high concentration ~2 mg/mL required) or CD (Circular Dichroism) detector.

Standard Reference Data (Self-Validation)

When characterizing your reference material, the following data confirms identity and quality.

Nuclear Magnetic Resonance (NMR) Expectations

Solvent: D2O (The HCl salt is water-soluble; no TMS reference, set HDO to 4.79 ppm).

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Side Chain 1.15 - 1.25Doublet (J~6Hz)3H-CH(OH)-CH3
Side Chain 3.80 - 3.95Multiplet1H-CH (OH)-CH3
Ring C2 3.30 - 3.50Multiplet1HMorpholine C2-H
Ring N-CH2 3.10 - 3.30Multiplet2HC3/C5 Protons (axial/eq)
Ring O-CH2 3.60 - 4.10Multiplet4HC6 Protons + remaining

Validation Check: Look for the specific splitting of the methyl doublet. If the peaks are broad, the salt may be hygroscopic or exchanging protons rapidly; ensure the sample is dry.

Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]+ = 132.1 m/z (Free base mass + H).

  • Common Adducts: [M+Na]+ = 154.1 m/z.

  • Fragmentation: Loss of H2O (132 -> 114 m/z) is common for hydroxy-alkyl amines in source.

Visualization of Derivatization Mechanism

Understanding the derivatization is key to troubleshooting Method B.

FmocReaction Reactants Analyte (Secondary Amine) + Fmoc-Cl Conditions pH 9.0 Borate Buffer 40°C, 20 min Reactants->Conditions Intermediate Carbamate Formation (HCl byproduct neutralized) Conditions->Intermediate Product Fmoc-Morpholine Derivative (High UV Absorbance @ 265nm) Intermediate->Product

Figure 2: Reaction pathway for Fmoc-Cl derivatization of the morpholine nitrogen.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • BenchChem. (2025).[3] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[6][3][4][7][8] Link

  • Gumustas, M., et al. (2018). Chiral Separation of Pharmaceuticals by HPLC: An Update on Polysaccharide-Based Stationary Phases. Chromatographia, 81, 875–896. Link

  • Phenomenex. (2024). Chiral HPLC Separations Guide: Polysaccharide Phases in Polar Organic Mode. Link

  • US Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for system suitability in HILIC and RP-HPLC). Link

Sources

Safety & Regulatory Compliance

Safety

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride . These procedures are designed for research environments and adhere to the principles of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride .

These procedures are designed for research environments and adhere to the principles of Source Segregation and Cradle-to-Grave waste management.[1][2]

Part 1: Chemical Identity & Hazard Profile[1][3]

Before disposal, you must validate the chemical state.[1][2] The hydrochloride salt form significantly alters the physical properties and hazards compared to the morpholine free base.[1][2]

Property Data / Characteristic Operational Implication
Chemical Name (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochlorideTarget Compound
CAS Number 2219356-88-2 Use for waste manifesting.[1][2]
Physical State Solid (Crystalline powder)Non-Flammable (unlike liquid morpholine).[1][2]
Acidity (pH) Acidic in aqueous solution (~pH 4-5)Corrosive to mucous membranes; incompatible with bleach.[1][2]
Solubility High (Water, Methanol, DMSO)Can enter Aqueous or Organic waste streams depending on solvent.[1][2]
Key Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)PPE Required: Nitrile gloves, safety glasses, lab coat.[1]

CRITICAL WARNING: Do NOT mix this compound with Sodium Hypochlorite (Bleach) .[1][2] Morpholine derivatives can react with hypochlorites to form N-chloromorpholines , which are potentially carcinogenic and unstable.[1][2]

Part 2: Waste Segregation Logic (Decision Tree)

Effective disposal begins at the bench.[1][2] Use this logic flow to determine the correct waste stream.

WasteSegregation Start Waste Material Containing (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidType Pure Compound or Debris? Solid->SolidType LiquidSolvent Primary Solvent? Liquid->LiquidSolvent PureSolid Pure Chemical Waste (Container #1) SolidType->PureSolid Expired/Excess Stock Debris Contaminated Debris (Gloves/Paper) (Container #2) SolidType->Debris Wipes/PPE Organic Organic Solvent (DMSO, MeOH, DCM) LiquidSolvent->Organic Aqueous Aqueous Solution (Water/Buffer) LiquidSolvent->Aqueous HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck AqWaste Aqueous Waste (Container #5) Aqueous->AqWaste HalogenWaste Halogenated Organic Waste (Container #3) HalogenCheck->HalogenWaste Yes NonHalogenWaste Non-Halogenated Organic Waste (Container #4) HalogenCheck->NonHalogenWaste No

Figure 1: Decision matrix for segregating morpholine-derivative waste streams to prevent incompatibility and ensure regulatory compliance.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired stocks, spilled solids, contaminated weighing boats.[1]

  • Containment:

    • Pure Compound: Transfer bulk solid into a screw-top high-density polyethylene (HDPE) or glass jar. Label as "Hazardous Waste - Solid Toxic."[1][2]

    • Debris: Place contaminated paper towels, gloves, and weighing boats into a clear, 6-mil polyethylene hazardous waste bag.[1][2]

  • Labeling:

    • Must list full chemical name : "(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride."

    • Do not use abbreviations (e.g., "Morpholine deriv.").

    • Check hazard boxes: Irritant , Toxic .[1][2]

  • Destruction Method:

    • High-Temperature Incineration: The hydrochloride salt must be incinerated at >1000°C equipped with a scrubber to capture acid gases (HCl, NOx) released during combustion [1].[1][2]

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicable for: HPLC waste, mother liquors, dissolved stocks.[1]

Scenario 1: Organic Solvents (DMSO, Methanol, Ethanol)

  • Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).[1]

  • Collection: Pour into the respective HDPE waste carboy (Red can for flammables).

  • Neutralization (Optional but Recommended): If the solution is highly concentrated (>1 M), adding a stoichiometric amount of triethylamine (TEA) can neutralize the hydrochloride salt, preventing acid corrosion of metal safety cans, though HDPE is preferred.[1]

Scenario 2: Aqueous Solutions

  • Prohibition: Do NOT pour down the drain. While morpholine is biodegradable, the specific ecotoxicity of this chiral derivative is not fully characterized, and amine salts can harm aquatic life [2].[1]

  • Collection: Collect in "Aqueous Waste" carboys.

  • pH Adjustment: Ensure the waste container pH remains between 5 and 9 to prevent off-gassing if mixed with other waste streams.

Part 4: Emergency Procedures (Spill Response)

Immediate Action Card:

Event Action Steps
Minor Spill (< 5g) 1. Isolate the area. 2. Wear Nitrile gloves (double gloving recommended) and N95 mask if dust is visible.[1][2] 3. Cover spill with wet paper towels to prevent dust generation.[1][2] 4. Scoop into a waste bag. 5. Clean surface with soap and water (Do NOT use Bleach).[1][2]
Skin Contact 1. Brush off dry powder immediately.[1][2] 2. Rinse with water for 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Flush with eyewash station for 15 minutes, holding eyelids open.[1][2] 2. Immediate medical evaluation required (corrosive risk).[1][2][3][4][5]

Part 5: Regulatory & Transport Compliance

  • RCRA Classification (USA): This compound is not explicitly P-listed or U-listed.[1][2] However, it must be characterized by the generator.[1][2] If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1] As a toxic irritant, it is generally managed as Non-RCRA Regulated Hazardous Waste unless it exhibits specific toxicity characteristics (D004-D043), which is rare for this class [3].[1][2]

  • DOT Transport:

    • Solid: Not regulated as dangerous goods for ground transport (unless bulk quantities trigger specific hazard classes).[1][2]

    • Solution: Regulated based on the solvent (e.g., UN1993 for Flammable Liquid, n.o.s.).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Morpholine: Registration Dossier - Ecotoxicological Information. [1]

  • US Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • BLD Pharm. (2024).[1][2] SDS for (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS 2219356-88-2).

Sources

Handling

Personal protective equipment for handling (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Executive Safety Assessment Status: Potentially Hazardous Research Chemical (PHRC) Physical State: Solid (Hygroscopic Powder) As a Senior Application Scientist, I must emphasize that while specific toxicological data for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: Potentially Hazardous Research Chemical (PHRC) Physical State: Solid (Hygroscopic Powder)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this specific chiral isomer may be limited in public repositories, its structural components—a morpholine core and a hydrochloride salt —dictate a strict safety protocol.

We treat this substance as a Corrosive Solid and a Respiratory Irritant . The hydrochloride moiety implies that upon contact with mucous membranes (eyes, lungs, nasal tract), the salt will hydrolyze to release hydrochloric acid, causing immediate irritation or burns. The morpholine ring typically carries risks of skin absorption and irritation.

The Golden Rule: In the absence of isomer-specific LD50 data, you must handle this compound with the rigor reserved for a known corrosive toxicant.

Hazard Identification & Risk Profile

Hazard CategoryRisk DriverMechanism of Action
Inhalation High Fine dust generation during weighing/transfer. Hygroscopic salts absorb moisture in the respiratory tract, forming acidic solutions.
Eye Contact Critical Solid particles are abrasive and acidic. High risk of corneal damage due to rapid hydrolysis.
Skin Contact Moderate/High Morpholine derivatives can be absorbed transdermally. HCl salt causes contact dermatitis or chemical burns.
Reactivity Low/Moderate Hygroscopic (absorbs water from air). Incompatible with strong oxidizing agents and strong bases (liberates free morpholine base).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, the next protects you.

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Crucial: Standard safety glasses are insufficient for fine powders. Air currents can carry dust around glasses. Goggles seal the orbital area against acidic dust.
Hand Protection Double Nitrile Gloves (Min. 0.11mm thick)Outer Layer: 5-8 mil Nitrile (Chemical resistance). Inner Layer: 4 mil Nitrile (Inspection barrier). Why Nitrile? Morpholine derivatives can degrade latex.
Respiratory Fume Hood (Primary)Handling must occur inside a certified chemical fume hood (Face velocity: 80-100 fpm).
Body Defense Lab Coat + Tyvek Sleeves Cotton/Poly lab coats are porous. Disposable Tyvek sleeves bridge the gap between glove and coat cuff, preventing wrist exposure.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Clean" Zone)
  • Environment Check: Verify fume hood flow alarm is active. Clear the hood deck of unnecessary clutter to prevent turbulence.

  • Static Control: Hydrochloride salts are often dry and static-prone. Place an ionizing bar or anti-static gun near the balance if available.

  • Donning Sequence:

    • Lab coat

      
       Inner Gloves 
      
      
      
      Tyvek Sleeves
      
      
      Outer Gloves (pulled over sleeve cuffs)
      
      
      Goggles.
Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Never weigh this substance on an open bench.

    • Use a micro-spatula to minimize dust disturbance.

    • Technique: Open the container only inside the hood. Transfer directly into a tared vial. Cap the vial immediately after transfer.

  • Solubilization:

    • If the protocol allows, dissolve the solid in the reaction solvent (e.g., Methanol, DCM) immediately within the vial before moving it to the reaction vessel. Handling a solution is safer than handling a dust.

Phase C: Decontamination & Doffing
  • Wipe Down: Use a wet paper towel (solvent or water) to wipe the exterior of the reagent bottle and the balance area. Dispose of this towel as solid hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood. Inspect inner gloves for tears or discoloration.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab bay.

Visualizations

Diagram 1: PPE Decision Logic

This decision tree guides the researcher based on the physical state of the compound during the workflow.

PPE_Decision_Tree Start Start: Handling (1R)-1-(Morpholin-2-yl)ethan-1-ol HCl State_Check Current Physical State? Start->State_Check Solid_Dust Solid / Powder (High Inhalation Risk) State_Check->Solid_Dust Dry Powder Solution Dissolved in Solvent (Splash Risk) State_Check->Solution In Solution Proto_Dust REQUIRED: 1. Fume Hood (Sash < 18") 2. Splash Goggles (Sealed) 3. Double Nitrile Gloves 4. Anti-static measures Solid_Dust->Proto_Dust Proto_Liq REQUIRED: 1. Fume Hood 2. Safety Glasses w/ Side Shields 3. Single Nitrile Gloves (Check compatibility w/ solvent) Solution->Proto_Liq

Caption: PPE selection logic based on the physical state of the reagent. Note the escalation to Goggles for solids.

Diagram 2: Operational Workflow & Emergency Response

A step-by-step flow for the lifecycle of the experiment.

Handling_Workflow Setup 1. Setup: Check Hood Flow Prepare Anti-static Weigh 2. Weighing: Inside Hood Only Use Micro-spatula Setup->Weigh Transfer 3. Transfer: Dissolve immediately if possible Weigh->Transfer Spill EMERGENCY SPILL Weigh->Spill Drop/Spill Cleanup 4. Decon: Wipe containers Doff outer gloves Transfer->Cleanup Spill_Action Cover with wet paper towel (Prevent Dust) Scoop to waste Spill->Spill_Action

Caption: Operational workflow emphasizing containment and immediate dissolution to reduce dust hazards.

Disposal & Waste Management

Principle: The hydrochloride salt is acidic and organic. It must not enter the sewer system.[1][2][3][4]

  • Solid Waste:

    • Contaminated weighing boats, paper towels, and dry gloves must go into Solid Hazardous Waste .

    • Label: "Solid Waste: Morpholine derivative, Acidic, Toxic."

  • Liquid Waste (Mother Liquors/Rinsate):

    • Collect in Organic Waste containers.

    • Compatibility Warning: Ensure the organic waste stream is compatible with acidic residues. If the waste container contains strong bases or cyanides, do not add this acidic amine salt, as it may generate heat or toxic gas.

    • Best Practice: Neutralize with a dilute Sodium Bicarbonate solution before adding to the general organic waste carboy if your facility requires pH neutral waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (n.d.). Morpholine - Safety and Hazards.[1][2][3][5][6][7][8][9] National Library of Medicine. (Used as proxy for functional group hazard identification).[1][10]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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